(2-Ethylphenyl)isobutylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-N-(2-methylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-11-7-5-6-8-12(11)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKVYSYLZCWFDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2-Ethylphenyl)isobutylamine chemical properties
An In-depth Technical Guide to the Chemical Properties of (2-Ethylphenyl)isobutylamine
Introduction and Chemical Identity
This compound, systematically named N-(2-ethylphenyl)-2-methylpropan-1-amine , is a secondary aromatic amine. Its structure incorporates a 2-ethylaniline moiety N-alkyated with an isobutyl group. This combination suggests a molecule with properties influenced by both the steric bulk of the isobutyl group and the electronic characteristics of the substituted benzene ring. As a derivative of aniline, it belongs to a class of compounds widely utilized as intermediates in the synthesis of dyes, pharmaceuticals, and polymers.[1][2] The introduction of alkyl groups on the nitrogen atom and the aromatic ring is a common strategy to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability.[1]
This document serves as a technical guide for researchers, providing a predictive framework for the synthesis, characterization, and handling of this compound.
Predicted Physicochemical Properties
The physicochemical properties of an N-alkylaniline are determined by a balance of inductive effects from the alkyl groups, steric hindrance around the nitrogen, and solvation effects.[1] The following table summarizes the predicted properties for N-(2-ethylphenyl)isobutylamine.
| Property | Predicted Value / Information | Rationale / Reference |
| IUPAC Name | N-(2-ethylphenyl)-2-methylpropan-1-amine | Standard Nomenclature |
| Synonyms | This compound | Common Naming Convention |
| CAS Number | Not Assigned | Not found in major chemical databases. |
| Molecular Formula | C₁₂H₁₉N | Derived from structure. |
| Molecular Weight | 177.29 g/mol | Calculated from molecular formula. |
| Predicted Boiling Point | ~230-245 °C | Extrapolated from similar N-alkylanilines. N-ethylaniline boils at 204-205°C.[3] The larger alkyl groups will increase the boiling point. |
| Predicted pKa (conjugate acid) | ~4.8 - 5.2 | N-alkylation increases electron density on the nitrogen via induction, but this is offset by steric hindrance and reduced solvation of the conjugate acid. The pKa of N-ethylaniline's conjugate acid is 5.11.[3] |
| Predicted logP | ~3.5 - 4.0 | N-alkylation significantly increases lipophilicity.[1] N-ethylaniline has a logP of 2.23.[3] The addition of a C4H9 and C2H5 group will substantially increase this value. |
| Predicted Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, acetone, toluene). | Typical for aromatic amines of this molecular weight. |
| Appearance | Predicted to be a colorless to brown liquid. | 2-Ethylaniline is a brown liquid.[4] |
Synthesis and Purification
A reliable and common method for the synthesis of secondary amines is a two-step process involving the acylation of a primary amine to form an amide, followed by the reduction of the amide.[5] This approach offers high yields and avoids issues of over-alkylation that can occur in direct alkylation methods.
Proposed Synthetic Pathway: Acylation-Reduction
The proposed synthesis involves the reaction of 2-ethylaniline with isobutyryl chloride to form the intermediate N-(2-ethylphenyl)isobutyramide, which is then reduced using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄).[6]
Caption: Proposed two-step synthesis of N-(2-ethylphenyl)isobutylamine.
Experimental Protocol
Step 1: Synthesis of N-(2-ethylphenyl)isobutyramide
-
To a stirred solution of 2-ethylaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a dry, inert solvent like dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C in an ice bath.
-
Add isobutyryl chloride (1.1 eq) dropwise to the solution, ensuring the temperature does not rise above 5-10 °C.[7][8] The formation of a precipitate (triethylamine hydrochloride) will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting aniline is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-ethylphenyl)isobutyramide, which can be purified by recrystallization or column chromatography.
Step 2: Reduction of N-(2-ethylphenyl)isobutyramide to N-(2-ethylphenyl)isobutylamine
CAUTION: Lithium aluminum hydride (LiAlH₄) reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under a strictly inert atmosphere.
-
In a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in a dry ethereal solvent such as tetrahydrofuran (THF).
-
Dissolve the N-(2-ethylphenyl)isobutyramide (1.0 eq) from Step 1 in dry THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.
-
Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or diethyl ether.
-
Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation.
Alternative Synthetic Route: Reductive Amination
An alternative one-pot synthesis involves the reductive amination of 2-ethylaniline with isobutyraldehyde.[9] The aniline and aldehyde are mixed, often with an acid catalyst, to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method can be highly efficient and avoids the use of LiAlH₄.[10]
Predicted Spectroscopic and Analytical Characterization
The following spectroscopic data are predicted for the successful identification and characterization of N-(2-ethylphenyl)isobutylamine.
| Technique | Predicted Features |
| ¹H NMR | ~7.2-6.8 ppm (m, 4H): Aromatic protons of the 2-ethylphenyl group. ~3.0-2.8 ppm (d, 2H): Methylene protons (-CH₂-) of the isobutyl group, coupled to the adjacent methine proton. ~2.7 ppm (q, 2H): Methylene protons (-CH₂-) of the ethyl group, coupled to the methyl protons. ~2.0-1.8 ppm (m, 1H): Methine proton (-CH-) of the isobutyl group. ~1.3 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group. ~1.0 ppm (d, 6H): Two equivalent methyl protons (-CH₃) of the isobutyl group. Variable (br s, 1H): N-H proton; position and shape are dependent on solvent and concentration. Signal will disappear upon D₂O exchange.[11] |
| ¹³C NMR | ~145-148 ppm: Aromatic C-N. ~135-138 ppm: Aromatic C-CH₂CH₃. ~130-115 ppm: Other aromatic C-H carbons. ~55-52 ppm: Isobutyl -CH₂-. ~28-26 ppm: Isobutyl -CH-. ~25-23 ppm: Ethyl -CH₂-. ~21-19 ppm: Isobutyl -CH₃. ~15-13 ppm: Ethyl -CH₃. |
| IR Spectroscopy | ~3400-3300 cm⁻¹ (weak, sharp): Secondary amine N-H stretch.[12][13] ~3100-3000 cm⁻¹ (medium): Aromatic C-H stretch. ~2960-2850 cm⁻¹ (strong): Aliphatic C-H stretch. ~1600 & ~1500 cm⁻¹ (medium-strong): Aromatic C=C ring stretching. ~1335-1250 cm⁻¹ (strong): Aromatic C-N stretch.[12] |
| Mass Spectrometry (EI) | m/z 177 (M⁺): Molecular ion peak, expected to be of moderate to strong intensity. m/z 162 (M-15): Loss of a methyl radical (•CH₃) from the ethyl group. m/z 134 (M-43): α-cleavage, loss of an isopropyl radical (•CH(CH₃)₂), a major characteristic fragmentation for alkylamines.[11][14] m/z 120: Benzylic cleavage, loss of the isobutyl group. |
Chemical Reactivity and Stability
The reactivity of N-(2-ethylphenyl)isobutylamine is dictated by the secondary amine and the substituted aromatic ring.
Caption: Key reactivity sites of N-(2-ethylphenyl)isobutylamine.
-
Basicity: The nitrogen lone pair makes the molecule basic. It will readily react with acids to form ammonium salts. Its basicity is expected to be slightly higher than aniline due to the electron-donating alkyl groups but may be attenuated by steric hindrance.[1]
-
Nucleophilicity: As a secondary amine, it is a potent nucleophile and will react with electrophiles.
-
N-Acylation: Rapid reaction with acyl chlorides or anhydrides to form stable tertiary amides.
-
N-Alkylation: Reaction with alkyl halides to produce tertiary amines.
-
-
Electrophilic Aromatic Substitution: The N-alkylamino group is a strong activating, ortho, para-director for electrophilic aromatic substitution. However, the existing ethyl group at the 2-position and the bulky N-isobutyl group will sterically hinder the 2- and 6-positions. Therefore, substitution is most likely to occur at the 4-position (para to the amine) and possibly the 6-position.
-
Stability and Storage: Aromatic amines are susceptible to oxidation, which often results in discoloration (turning from colorless to yellow or brown). The compound should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept in a cool, dry place.
Safety and Toxicology
Aromatic amines as a class are considered hazardous and require careful handling.[15][16]
-
Toxicity Profile: Many aromatic amines are toxic and can be readily absorbed through the skin, as well as via inhalation and ingestion.[17] The primary toxic effects include methemoglobinemia (a blood disorder) and a risk of cancer, particularly of the urinary tract.[15] Several aromatic amines are confirmed or suspected human carcinogens.[2][18]
-
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; check compatibility charts), and safety goggles or a face shield.
-
Engineering Controls: Handle only in a well-ventilated fume hood to avoid inhalation of vapors.
-
Exposure Avoidance: Avoid all contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
-
References
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
- Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment.
- Oreate AI. (2024, January 8). Decoding the IR Spectrum of Secondary Amines.
- BenchChem. (2025).
- Taylor & Francis. (n.d.).
- American Chemical Society. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.
- American Chemical Society. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- National Research Council. (1981). Aromatic Amines: An Assessment of the Biological and Environmental Effects.
- Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.
- Illinois State University. (2015). Infrared Spectroscopy.
- ResearchGate. (2009, August). Recognition and Resolution of Isomeric Alkyl Anilines by Mass Spectrometry.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 68525, N-Allylaniline. Retrieved from [Link].
- Semiotic AI. (2012). Recognition and resolution of isomeric alkyl anilines by mass spectrometry.
- FooDB. (2010, April 8). Showing Compound N-Ethylaniline (FDB004541).
- National Institutes of Health. (2023, December 14).
- American Chemical Society. (1992). Synthesis, characterization, and properties of poly(N-alkylanilines). Macromolecules.
-
PrepChem.com. Synthesis of isobutylamine. Retrieved from [Link].
- University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines.
- American Chemical Society. (1969). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society.
- NIST/EPA/NIH Mass Spectral Library.
- Wikipedia. (n.d.).
- National Center for Biotechnology Information. (2014, November 7).
- Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4.
- Chemistry LibreTexts. (2023, January 22). Conversion of Amides into Amines with LiAlH4.
- Chemistry Stack Exchange. (2017, August 26). Byproducts of LiAlH4 reduction of amides.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11357, 2-Ethylaniline. Retrieved from [Link].
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2018, November 23).
- Automated Topology Builder. (n.d.). Isobutylamine | C4H11N | MD Topology | NMR | X-Ray.
- National Institutes of Health. (n.d.). Unexpected synthesis and crystal structure of N-{2-[2-(2-acetylethenyl)phenoxy]ethyl}-N-ethenyl-4-methylbenzenesulfonamide.
- Yao, R. S., et al. (n.d.).
- Homework.Study.com. (n.d.).
- National Center for Biotechnology Information. (2021, November 8).
- Structure Determination of Organic Compounds. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Wikipedia. (n.d.). Isobutylamine.
- Google Patents. (n.d.). CN1796359A - Method for synthesizing vanillin ester isobutyric acid through method of acyl chloride.
- MDPI. (n.d.). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers.
- ESA-IPB. (n.d.).
- ResearchGate. (2006, August). Acylation of toluene with isobutyryl chloride.
- ChemicalBook. (n.d.). Isobutylamine(78-81-9) 13C NMR spectrum.
- ChemicalBook. (n.d.). Isobutyryl chloride synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Showing Compound N-Ethylaniline (FDB004541) - FooDB [foodb.ca]
- 4. 2-Ethylaniline | C8H11N | CID 11357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. CN1796359A - Method for synthesizing vanillin ester isobutyric acid through method of acyl chloride - Google Patents [patents.google.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. homework.study.com [homework.study.com]
- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]
- 14. whitman.edu [whitman.edu]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (2-Ethylphenyl)isobutylamine
Abstract
This technical guide provides a comprehensive overview of the viable synthetic pathways for (2-Ethylphenyl)isobutylamine, a substituted phenethylamine. The document is intended for an audience of researchers, scientists, and professionals in drug development and organic chemistry. It delves into the mechanistic underpinnings of selected synthetic routes, offering a rationale for experimental choices and providing detailed, step-by-step protocols. The guide emphasizes scientific integrity, with authoritative citations supporting key claims and methodologies. Visual aids in the form of reaction pathway diagrams are included to facilitate a deeper understanding of the chemical transformations.
Introduction
This compound is a substituted phenethylamine characterized by an ethyl group at the 2-position of the phenyl ring and an isobutyl group on the amine. As with many substituted phenethylamines, this compound is of interest to researchers in medicinal chemistry and pharmacology for its potential biological activity. A clear and efficient synthesis is paramount for enabling further investigation of its properties. This guide will explore the most practical and scientifically sound methods for the synthesis of this target molecule, focusing on reductive amination and the Leuckart reaction as primary pathways.
Synthesis of the Key Precursor: 2-Ethylphenylacetone
A critical starting material for the most direct synthesis routes to this compound is 2-ethylphenylacetone. Two plausible methods for its preparation are outlined below.
Friedel-Crafts Acylation of Ethylbenzene
The Friedel-Crafts acylation offers a direct approach to introduce the acetone moiety to the ethylbenzene ring. The reaction of ethylbenzene with chloroacetone in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a primary method.
The ethyl group is an ortho-, para-directing activator. Therefore, the acylation will yield a mixture of the desired ortho-substituted product (2-ethylphenylacetone) and the para-substituted isomer (4-ethylphenylacetone). The steric hindrance from the ethyl group may slightly favor the para product. Consequently, a purification step, such as fractional distillation or column chromatography, will be necessary to isolate the desired 2-ethylphenylacetone.
Grignard Reaction of 2-Ethylbenzylmagnesium Bromide with Acetonitrile
An alternative route involves the use of a Grignard reagent. 2-Ethylbenzyl bromide can be reacted with magnesium metal to form 2-ethylbenzylmagnesium bromide. Subsequent reaction of this Grignard reagent with acetonitrile, followed by acidic hydrolysis, will yield 2-ethylphenylacetone. This method can offer better regioselectivity compared to Friedel-Crafts acylation.
Primary Synthesis Pathways for this compound
With the precursor 2-ethylphenylacetone in hand, the final step is the formation of the amine. Reductive amination is the most common and versatile method for this transformation.
Pathway I: Reductive Amination
Reductive amination is a two-step, one-pot process that converts a ketone into an amine.[1] The reaction begins with the nucleophilic attack of isobutylamine on the carbonyl carbon of 2-ethylphenylacetone to form a hemiaminal, which then dehydrates to form an imine intermediate. The imine is subsequently reduced to the final amine product.
A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. Sodium cyanoborohydride is a milder reducing agent and is often preferred as it will not readily reduce the ketone starting material, only the imine intermediate.[1]
Caption: Reductive Amination Pathway.
Pathway II: The Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classic method for the reductive amination of ketones.[2][3] In this one-pot reaction, 2-ethylphenylacetone is heated with an excess of a formic acid derivative, such as formamide or ammonium formate, which serves as both the nitrogen source and the reducing agent.[2]
The reaction proceeds through the formation of an N-formyl intermediate, which is then hydrolyzed, typically with hydrochloric acid, to yield the final amine. The Leuckart-Wallach reaction often requires high temperatures, typically between 120-185 °C.[2]
Caption: Leuckart-Wallach Reaction Pathway.
Comparative Analysis of Synthesis Pathways
| Pathway | Advantages | Disadvantages |
| Reductive Amination | Milder reaction conditions, higher yields, greater substrate scope, use of a wider variety of reducing agents. | May require careful control of pH, potential for side reactions if the reducing agent is too strong. |
| Leuckart-Wallach Reaction | One-pot reaction, inexpensive reagents.[3] | High reaction temperatures, often lower yields, formation of byproducts, requires a separate hydrolysis step.[2] |
Experimental Protocols
Synthesis of 2-Ethylphenylacetone via Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, add ethylbenzene (1.5 eq) dropwise.
-
Slowly add chloroacetone (1.0 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully pouring it over crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to isolate 2-ethylphenylacetone.
Synthesis of this compound via Reductive Amination
-
In a round-bottom flask, dissolve 2-ethylphenylacetone (1.0 eq) and isobutylamine (1.5 eq) in methanol.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the solution at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous layer with diethyl ether or dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.
Synthesis of this compound via the Leuckart-Wallach Reaction
-
In a flask equipped with a reflux condenser, combine 2-ethylphenylacetone (1.0 eq) and a large excess of ammonium formate (or formamide and formic acid).
-
Heat the mixture to 160-180 °C and maintain this temperature for 6-12 hours.
-
Cool the reaction mixture and add an excess of concentrated hydrochloric acid.
-
Heat the mixture at reflux for an additional 4-6 hours to hydrolyze the N-formyl intermediate.
-
Cool the solution and make it basic by the addition of a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with brine, and dry over anhydrous potassium carbonate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.
Conclusion
The synthesis of this compound can be effectively achieved through established organic chemistry methodologies. The choice of synthetic route will depend on the available starting materials, desired scale, and the laboratory's capabilities. For general laboratory synthesis, the reductive amination pathway offers a more controlled and often higher-yielding approach compared to the classical Leuckart-Wallach reaction. The successful synthesis of this compound will enable further research into its chemical and biological properties.
References
- Wikipedia. Leuckart reaction. [URL: https://en.wikipedia.org/wiki/Leuckart_reaction]
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. 2023 Jan 29;28(3):1387. [URL: https://www.mdpi.com/1420-3049/28/3/1387]
- Pearson. Reductive Amination Explained: Definition, Examples, Practice & Video Lessons. [URL: https://www.pearson.
Sources
An In-depth Technical Guide to the Putative Mechanism of Action of (2-Ethylphenyl)isobutylamine
A Senior Application Scientist's Perspective on a Novel Phenethylamine Derivative
Preamble: Navigating the Landscape of Novel Psychoactive Substances
In the realm of drug discovery and psychopharmacology, the emergence of novel psychoactive substances (NPS) presents both a challenge and an opportunity.[1][2][3] These molecules, often designed to circumvent existing legislation, demand a robust and predictive analytical framework to understand their pharmacological effects and potential risks.[1][2][3] (2-Ethylphenyl)isobutylamine is a compound for which there is a paucity of published scientific data. Therefore, this guide will adopt a structure-activity relationship (SAR) based approach to hypothesize its mechanism of action and will further delineate a comprehensive experimental workflow to elucidate its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, providing a roadmap for the characterization of this and other novel phenethylamine derivatives.
Molecular Deconstruction and a Hypothesis Derived from Structure-Activity Relationships
The structure of this compound provides several clues to its potential pharmacological activity. It belongs to the broad class of substituted phenethylamines, which are known to interact with monoamine systems in the central nervous system.[4][5]
-
The Phenethylamine Backbone: This core structure is shared by endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of psychoactive compounds.[4][5] Its presence strongly suggests that this compound is likely to interact with monoamine transporters (DAT, NET, and SERT) and/or monoaminergic G-protein coupled receptors.[6][7]
-
N-isobutyl Substitution: N-alkylation of phenethylamines can significantly modulate their activity. While simple N-alkylation (e.g., with methyl or ethyl groups) has been shown in some cases to reduce activity, larger substituents like an N-benzyl group can dramatically increase affinity and efficacy at certain receptors, particularly serotonin 5-HT2A receptors.[8] The N-isobutyl group is a branched alkyl substituent, and its bulkiness may influence the compound's affinity and selectivity for different monoamine transporters and receptors.
-
2-Ethylphenyl Substitution: Substitution on the phenyl ring is a key determinant of the pharmacological profile of phenethylamines.[9] The position and nature of the substituent dictate the compound's interaction with its molecular targets. For instance, substitutions at the 2 and 5 positions are common in hallucinogenic phenethylamines, while substitutions at the 3 and 4 positions are often found in compounds with strong effects on dopamine and norepinephrine systems.[10] The 2-ethyl substitution is less common in well-characterized psychoactive compounds, making its specific contribution to the pharmacological profile of this compound a key question to be answered experimentally.
Based on these structural features, a primary hypothesis is that This compound acts as a monoamine releasing agent and/or reuptake inhibitor, with a potential for direct interaction with serotonergic or adrenergic receptors. The specific selectivity and potency for each monoamine system would need to be determined empirically.
A Proposed Experimental Workflow for Pharmacological Characterization
To rigorously test our hypothesis, a multi-tiered experimental approach is necessary. The following sections outline a series of in vitro assays designed to systematically characterize the mechanism of action of this compound.
Primary Screening: Monoamine Transporter Interaction
The initial step is to determine if and how this compound interacts with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This can be achieved through radioligand binding and uptake inhibition assays.[11]
Experimental Protocol: Radioligand Binding Assay [12][13]
-
Preparation of Membranes: Membranes are prepared from cells expressing the human recombinant DAT, NET, or SERT, or from rodent brain tissue.[12]
-
Assay Setup: The assay is performed in 96-well plates. Each well contains the prepared membranes, a specific radioligand for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of this compound.[11]
-
Incubation: The plates are incubated to allow for competitive binding between the radioligand and the test compound.[12]
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed to remove non-specifically bound radioligand.[12]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.[12]
-
Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated from the IC₅₀ value.[12]
Experimental Protocol: Uptake Inhibition Assay [14]
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human DAT, NET, or SERT are cultured.[11]
-
Assay Setup: The cells are plated in 96-well plates. On the day of the experiment, the cells are pre-incubated with varying concentrations of this compound.[14]
-
Initiation of Uptake: A radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate uptake.[14]
-
Termination of Uptake: After a short incubation period, uptake is terminated by washing the cells with ice-cold buffer.[14]
-
Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.[14]
-
Data Analysis: The IC₅₀ value for uptake inhibition is determined.
Data Presentation: Predicted Outcome for Monoamine Transporter Interaction
| Assay Type | Target | Predicted Outcome (Ki or IC₅₀ in nM) |
| Radioligand Binding | DAT | To be determined |
| NET | To be determined | |
| SERT | To be determined | |
| Uptake Inhibition | DAT | To be determined |
| NET | To be determined | |
| SERT | To be determined |
Workflow for Monoamine Transporter Interaction Studies
In vitro assays to determine monoamine transporter affinity and function.
Secondary Screening: Receptor Binding Profile
To assess the compound's broader pharmacological profile, a receptor binding screen should be conducted against a panel of common CNS targets, including serotonin, dopamine, adrenergic, and histamine receptors. This will identify any off-target activities and help to predict the potential for side effects.
Experimental Protocol: Receptor Binding Panel
This is typically outsourced to a contract research organization (CRO) that offers standardized binding assays for a wide range of receptors. The principle is the same as the radioligand binding assay described above, using specific radioligands for each receptor target.
Functional Assays: Differentiating Releaser vs. Inhibitor and Assessing MAO Activity
If this compound shows significant activity at monoamine transporters, it is crucial to determine whether it acts as a substrate (releaser) or a blocker (reuptake inhibitor). Additionally, its potential to inhibit monoamine oxidase (MAO), a key enzyme in monoamine metabolism, should be assessed.
Experimental Protocol: Monoamine Release Assay
-
Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from rodent brain tissue.
-
Loading: Synaptosomes are pre-loaded with a radiolabeled monoamine (e.g., [³H]dopamine).
-
Superfusion: The loaded synaptosomes are placed in a superfusion apparatus and continuously perfused with buffer.
-
Compound Application: this compound is added to the perfusion buffer at various concentrations.
-
Fraction Collection: Fractions of the superfusate are collected over time.
-
Scintillation Counting: The radioactivity in each fraction is measured to quantify the amount of released monoamine.
-
Data Analysis: The data is analyzed to determine the EC₅₀ for monoamine release.
Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay [15][16]
-
Enzyme Source: Recombinant human MAO-A and MAO-B are used.[16]
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the MAO enzyme, a substrate (e.g., kynuramine or tyramine), and varying concentrations of this compound.[15][16]
-
Incubation: The plate is incubated to allow the enzymatic reaction to proceed.
-
Detection: The formation of the product is measured using a colorimetric or fluorometric method.[15] For instance, the production of hydrogen peroxide can be coupled to a reaction that generates a fluorescent signal.[15]
-
Data Analysis: The IC₅₀ for MAO-A and MAO-B inhibition is determined.
Hypothesized Downstream Signaling Pathway
Assuming that this compound is a monoamine releasing agent, its primary action would be to increase the extracellular concentrations of dopamine, norepinephrine, and/or serotonin. This would lead to enhanced activation of their respective postsynaptic receptors and subsequent downstream signaling cascades.
Hypothesized signaling pathway for a monoamine releasing agent.
Conclusion: A Framework for Empirical Validation
The pharmacological profile of this compound remains to be empirically determined. However, based on its chemical structure, it is reasonable to hypothesize that it functions as a modulator of monoamine systems. The experimental workflow outlined in this guide provides a comprehensive and scientifically rigorous approach to characterizing its mechanism of action. By systematically evaluating its interaction with monoamine transporters, a broad range of CNS receptors, and key metabolic enzymes, a clear picture of its pharmacological and toxicological properties can be established. This foundational knowledge is essential for any future development or regulatory consideration of this novel psychoactive substance.
References
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]
-
NOVEL PSYCHOACTIVE SUBSTANCES – METHODS FOR IDENTIFICATION, PREDICITIVE MODELLING SOFTWARE AND AN EXPERIMENTAL DESIGN. [No specific source, likely a university repository or preprint server]. [Link]
-
Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]
-
AI Methods for New Psychoactive Substance (NPS) Design and Analysis. MDPI. [Link]
-
Innovative analytical strategies to identify new psychoactive substances and their metabolites. Vrije Universiteit Amsterdam. [Link]
-
DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]
-
Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. ResearchGate. [Link]
-
Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. National Institute of Justice. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]
-
Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. Arigo Biolaboratories. [Link]
-
Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. [Link]
-
OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc.. [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
-
Substituted phenethylamine. Wikipedia. [Link]
-
Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Sungkyunkwan University. [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. PubMed Central. [Link]
Sources
- 1. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 2. clinicallab.com [clinicallab.com]
- 3. Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward | National Institute of Justice [nij.ojp.gov]
- 4. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 5. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 7. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.skku.edu [pure.skku.edu]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 14. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Monoamine Oxidase Inhibition | Evotec [evotec.com]
An In-depth Technical Guide to (2-Ethylphenyl)isobutylamine: Nomenclature, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Ethylphenyl)isobutylamine represents a fascinating scaffold for medicinal chemistry and drug development. As a substituted phenylalkylamine, it holds potential for interaction with various biological targets. This technical guide provides a comprehensive overview of its nomenclature, CAS number identification for its isomers, a proposed synthesis pathway, predicted physicochemical properties, and potential applications in drug discovery, grounded in authoritative scientific sources.
Part 1: Deciphering the Nomenclature and Identifying the Correct CAS Number
The nomenclature "this compound" can be interpreted in two primary ways, leading to two distinct structural isomers. This ambiguity is crucial to address for accurate chemical identification and synthesis.
Isomer 1: 1-(2-Ethylphenyl)-2-methylpropan-1-amine
This isomer features the isobutyl group attached to the phenyl ring via its primary carbon, with the amine group also attached to this carbon. The systematic IUPAC name clarifies this structure. A specific stereoisomer of this compound is documented with a CAS number.
-
Systematic IUPAC Name: 1-(2-Ethylphenyl)-2-methylpropan-1-amine
-
CAS Number: 1212931-35-5 (for the (1S)-enantiomer)[1]
-
Molecular Formula: C₁₂H₁₉N
-
Molecular Weight: 177.29 g/mol [1]
Isomer 2: N-(2-Ethylphenyl)isobutylamine
This isomer involves the isobutylamine moiety where the nitrogen atom is directly bonded to the 2-ethylphenyl group. This structure is a secondary amine.
-
Systematic IUPAC Name: N-(2-Ethylphenyl)-2-methylpropan-1-amine
-
CAS Number: A specific CAS number for this isomer was not readily found in chemical databases, suggesting it may be a novel or less-common compound.
-
Molecular Formula: C₁₂H₁₉N
-
Molecular Weight: 177.29 g/mol
For the remainder of this guide, we will focus on the N-substituted isomer, N-(2-Ethylphenyl)isobutylamine, due to the rich potential of N-aryl amines in drug discovery.
Part 2: Synthesis of N-(2-Ethylphenyl)isobutylamine
A plausible and efficient method for the synthesis of N-(2-Ethylphenyl)isobutylamine is through reductive amination. This widely used reaction in medicinal chemistry forms a new amine by the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
Proposed Synthetic Pathway: Reductive Amination
The synthesis would involve the reaction of 2-ethylbenzaldehyde with isobutylamine, followed by reduction.
Experimental Protocol
-
Schiff Base Formation: In a round-bottom flask, dissolve 2-ethylbenzaldehyde (1.0 eq.) in a suitable anhydrous solvent such as methanol or dichloromethane (DCM) at 0 °C.
-
Add isobutylamine (1.2 eq.) to the solution and stir the reaction mixture for 15-30 minutes.[2] The formation of the intermediate Schiff base can be monitored by thin-layer chromatography (TLC).
-
Reduction: To the stirred mixture, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to control the reaction temperature.
-
Allow the reaction to warm to room temperature and stir for an additional 3-12 hours, or until the reaction is complete as indicated by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous phase with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure N-(2-Ethylphenyl)isobutylamine.
Part 3: Physicochemical Properties
While experimental data for N-(2-Ethylphenyl)isobutylamine is not available, its properties can be predicted based on its structure and data from related compounds like isobutylamine.[3][4]
| Property | Predicted Value / Description |
| Molecular Formula | C₁₂H₁₉N |
| Molecular Weight | 177.29 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Estimated to be in the range of 220-250 °C |
| Solubility | Sparingly soluble in water, soluble in organic solvents |
| pKa | Estimated to be around 10-11 for the protonated amine |
Part 4: Potential Applications in Drug Development
The N-(2-Ethylphenyl)isobutylamine scaffold is of significant interest in drug discovery due to the established biological activities of related N-aryl and phenylalkylamine derivatives.
Central Nervous System (CNS) Agents
Phenylalkylamines are a well-known class of compounds that interact with various receptors in the central nervous system. Specifically, derivatives of phenylalkylamines are known to act as agonists for serotonin receptors, such as the 5-HT₂A receptor.[5][6] The specific substitution pattern on the phenyl ring and the nature of the amine substituent are critical for determining the potency and selectivity for these receptors.[7] The introduction of the N-(2-ethylphenyl) group could modulate the pharmacological profile, potentially leading to novel therapeutics for psychiatric or neurological disorders.
Anticancer Therapeutics
N-substituted aromatic compounds, including N-arylsulfonyl and N-aryl derivatives, have been investigated as potential anticancer agents.[8] For instance, certain N-substituted sulfonamides have shown promising results.[9] The mechanism of action for such compounds can be diverse, including the inhibition of key enzymes involved in cancer cell proliferation.[10] The N-(2-Ethylphenyl)isobutylamine structure could serve as a starting point for the design of novel small-molecule inhibitors targeting cancer-related pathways.
Conclusion
This compound, particularly the N-substituted isomer, presents a promising yet underexplored chemical entity. This guide has clarified its nomenclature, proposed a robust synthetic route, and outlined its potential applications in drug discovery based on the rich pharmacology of related compounds. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.
References
-
Pharmaffiliates. (n.d.). Isobutylamine | CAS No: 78-81-9. [Link]
-
ResearchGate. (n.d.). Physicochemical properties of synthesized N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides. [Link]
-
Wikipedia. (2024). Isobutylamine. [Link]
-
Pottie, E., et al. (2023). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience. [Link]
-
Ligandbook. (n.d.). (2S)-N-methyl-1-phenyl-propan-2-amine. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
PubChem. (n.d.). N-Ethyl-2-phenylpropan-1-amine. [Link]
-
ResearchGate. (n.d.). Basic structure of Phenylalkylamine Hallucinogens and substituent positions. [Link]
-
PubChem. (n.d.). N-ethyl-2-(2-methylphenyl)propan-2-amine. [Link]
-
ResearchGate. (n.d.). Arylsulfonylation of N-isobutylaniline and its derivatives: Experimental study and quantum-chemical calculations. [Link]
-
PubChem. (n.d.). N-(2-Phenylethyl)-isobutyramide. [Link]
- Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
-
PubChem. (n.d.). 1-(2-Ethoxyphenyl)-2-methylpropan-2-amine. [Link]
-
PubMed. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem. [Link]
-
MDPI. (2018). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules. [Link]
-
Pearson+. (n.d.). One synthetic method for producing N-methyl-1-phenylpropan-2-amine.... [Link]
-
ResearchGate. (n.d.). Structure-Activity Relationships of Phenylalkylamines as Agonist Ligands for 5-HT 2A Receptors. [Link]
-
Cheméo. (n.d.). Chemical Properties of Isobutylamine (CAS 78-81-9). [Link]
-
MDPI. (2018). Squaryl molecular metaphors – application to rational drug design and imaging agents. Molecules. [Link]
-
PubMed. (2011). Novel small-molecule inhibitors of arylamine N-acetyltransferases: drug discovery by high-throughput screening. Bioorganic & Medicinal Chemistry Letters. [Link]
-
National Institutes of Health. (2022). Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Galectin-3 and Galectin-8 C-Terminal Domain Inhibitors. Journal of Medicinal Chemistry. [Link]
Sources
- 1. (1S)-1-(2-ETHYLPHENYL)-2-METHYLPROPAN-1-AMINE | 1212931-35-5 [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Isobutylamine - Wikipedia [en.wikipedia.org]
- 4. Isobutylamine (CAS 78-81-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Galectin-3 and Galectin-8 C-Terminal Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel small-molecule inhibitors of arylamine N-acetyltransferases: drug discovery by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of (2-Ethylphenyl)isobutylamine
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of (2-Ethylphenyl)isobutylamine, a substituted phenethylamine. In the absence of published experimental spectra for this specific molecule, this guide leverages advanced predictive modeling for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). To ensure scientific rigor and provide a practical framework for researchers, these predicted data are contextualized with experimental data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth analysis, validated protocols, and a foundational understanding of the spectroscopic properties of this compound class.
Introduction: The Significance of Spectroscopic Analysis
This compound belongs to the broad class of phenethylamines, compounds of significant interest in medicinal chemistry and pharmacology. The precise elucidation of their molecular structure is a critical prerequisite for understanding their bioactivity, metabolism, and for ensuring quality control in synthetic processes. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's atomic and electronic environment.
This guide is structured to provide not just the data, but the scientific rationale behind its interpretation. We will explore the predicted spectra of the title compound and validate these predictions through comparison with the known spectral features of isobutylamine and ethylbenzene. This comparative approach enhances the reliability of the predicted data and offers a deeper understanding of how structural motifs influence spectroscopic output.
Predicted Spectroscopic Data for this compound
The following sections present the predicted spectroscopic data for this compound. These predictions were generated using validated computational methods and serve as a robust starting point for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. Predictions for both ¹H and ¹³C NMR spectra are detailed below.
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| H-a (Aromatic) | 7.15 - 7.30 | Multiplet | 4H |
| H-b (-CH₂-Ph) | 2.85 | Quartet | 2H |
| H-c (-CH₂-NH-) | 2.65 | Doublet | 2H |
| H-d (-CH(CH₃)₂) | 1.85 | Multiplet | 1H |
| H-e (-CH(CH₃)₂) | 0.95 | Doublet | 6H |
| H-f (-CH₃) | 1.25 | Triplet | 3H |
| H-g (-NH-) | 1.50 (broad) | Singlet | 1H |
The predicted ¹³C NMR spectrum, also referenced to TMS, provides information on the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (Aromatic, C-NH) | 142.0 |
| C-2 (Aromatic, C-CH₂CH₃) | 138.5 |
| C-3, C-4, C-5, C-6 (Aromatic) | 126.0 - 129.0 |
| C-7 (-CH₂-Ph) | 35.0 |
| C-8 (-CH₂-NH-) | 55.0 |
| C-9 (-CH(CH₃)₂) | 28.0 |
| C-10 (-CH(CH₃)₂) | 22.0 |
| C-11 (-CH₂CH₃) | 25.0 |
| C-12 (-CH₂CH₃) | 15.0 |
Diagram of Logical Workflow for NMR Prediction and Validation
Caption: Workflow for NMR prediction and validation.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The predicted IR spectrum of this compound reveals key vibrational modes.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3350 - 3400 | Medium, broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| N-H Bend | 1590 - 1650 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong (multiple bands) |
| C-N Stretch | 1000 - 1250 | Medium |
| Aromatic C-H Out-of-Plane Bend | 740 - 780 | Strong |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Predicted Relative Intensity (%) | Plausible Fragment |
| 191 | 20 | [M]⁺ (Molecular Ion) |
| 134 | 100 | [M - C₄H₉]⁺ (Loss of isobutyl group) |
| 118 | 40 | [M - C₄H₉N]⁺ (Benzylic cleavage) |
| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |
| 57 | 50 | [C₄H₉]⁺ (Isobutyl cation) |
Diagram of Predicted EI-MS Fragmentation
Caption: Predicted EI-MS fragmentation of the target molecule.
Experimental Protocols and Methodologies
The following protocols are recommended for the experimental acquisition of spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set a spectral width of -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of 0 to 220 ppm.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
IR Spectroscopy
-
Sample Preparation: As a neat liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[1][2]
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Apply a small drop of the sample to one plate and press the second plate on top to create a thin film.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS).
-
Data Acquisition:
-
Use a standard electron energy of 70 eV.
-
Scan a mass range of m/z 40-400.
-
Authoritative Grounding and Interpretation
The interpretation of the predicted spectra is grounded in well-established principles of spectroscopy and is supported by experimental data from analogous compounds.
NMR Spectral Interpretation
-
Aromatic Region (7.15 - 7.30 ppm): The complex multiplet in this region is characteristic of a disubstituted benzene ring where the protons are in close proximity and exhibit spin-spin coupling. The chemical shifts are consistent with an alkyl-substituted aromatic ring.[3]
-
Aliphatic Region:
-
The quartet at ~2.85 ppm and the triplet at ~1.25 ppm are indicative of an ethyl group attached to the aromatic ring. The splitting pattern follows the n+1 rule, where the CH₂ group is split by the adjacent CH₃ group, and vice versa.[4]
-
The doublet at ~2.65 ppm corresponds to the methylene protons adjacent to the nitrogen and the chiral center.
-
The multiplet at ~1.85 ppm and the doublet at ~0.95 ppm are characteristic of the isobutyl group. The two methyl groups are diastereotopic and thus appear as a single doublet.
-
IR Spectral Interpretation
-
N-H Stretch: The broad peak between 3350-3400 cm⁻¹ is a hallmark of a secondary amine N-H stretch.[5][6]
-
C-H Stretches: The strong absorptions between 2850-2960 cm⁻¹ are due to the stretching vibrations of the numerous aliphatic C-H bonds. The peaks between 3000-3100 cm⁻¹ are characteristic of aromatic C-H stretches.
-
Aromatic Overtones: The pattern of weak bands in the 1600-2000 cm⁻¹ region can be diagnostic of the substitution pattern on the benzene ring.
-
C-N Stretch: The absorption in the 1000-1250 cm⁻¹ range is consistent with a C-N single bond stretch.[7]
Mass Spectrum Interpretation
-
Molecular Ion: The peak at m/z 191 corresponds to the molecular weight of the compound.
-
Base Peak (m/z 134): The most intense peak is predicted to result from the loss of the isobutyl radical, a favorable alpha-cleavage event for amines.[8][9] This fragmentation results in a stable benzylic cation.
-
Benzylic Cleavage (m/z 118): This fragment arises from cleavage of the bond between the two carbons of the ethylamine backbone.
-
Tropylium Ion (m/z 91): A common rearrangement product in the mass spectra of alkylbenzenes.
Comparative Analysis with Structurally Similar Compounds
To enhance the confidence in the predicted spectra, a comparison with experimental data for isobutylamine and ethylbenzene is presented.
Isobutylamine Experimental Data
-
IR Spectrum: The experimental IR spectrum of isobutylamine shows a characteristic N-H stretch for a primary amine (two bands) and strong aliphatic C-H stretches, which aligns with the predicted aliphatic features of our target molecule.[10][11][12]
-
¹³C NMR: The reported chemical shifts for isobutylamine provide a reference for the isobutyl moiety in our predicted spectrum.
Ethylbenzene Experimental Data
-
¹H and ¹³C NMR: The experimental NMR spectra of ethylbenzene provide a direct comparison for the 2-ethylphenyl portion of our molecule. The characteristic quartet and triplet of the ethyl group and the aromatic signals in the experimental spectrum of ethylbenzene are in good agreement with our predictions.[13][14][15]
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By integrating predictive data with experimental data from analogous compounds and grounding the interpretation in fundamental spectroscopic principles, this document serves as a valuable resource for researchers. The detailed protocols and in-depth analysis are designed to facilitate the experimental verification of these predictions and to aid in the structural elucidation of related novel compounds.
References
-
Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][16][17]
-
NIST Chemistry WebBook . National Institute of Standards and Technology (NIST). [Link][18][19][20][21][22]
-
NMRDB.org . An online resource for NMR prediction. [Link][23][24][25]
-
ChemAxon NMR Predictor . A tool for predicting ¹H and ¹³C NMR spectra. [Link][26]
-
IR Spectroscopy Tutorial: Amines . University of Calgary. [Link][6]
-
Mass Spectrometry: Fragmentation . Michigan State University. [Link]
-
Introduction to Mass Spectrometry: Fragmentation Mechanisms . University of Arizona. [Link][27]
-
Sample Preparation for FT-IR . University of California, Berkeley. [Link][1]
-
C-13 NMR spectrum of ethylbenzene . Doc Brown's Chemistry. [Link][13]
-
Isobutylamine entry in PubChem . National Center for Biotechnology Information. [Link][11]
-
Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines . Chad's Prep. [Link][8]
-
Aliphatic Amines Mass Spectrometric Analysis . ACS Publications. [Link][28]
-
IR Spectra of Methanol, Butanone, Isobutylamine and Ethyl Acetate . YouTube. [Link][12]
-
H-1 proton nmr spectrum of ethylbenzene . Doc Brown's Chemistry. [Link][3]
-
NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene . YouTube. [Link][14]
Sources
- 1. eng.uc.edu [eng.uc.edu]
- 2. researchgate.net [researchgate.net]
- 3. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling [2210pc.chem.uic.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Isobutylamine(78-81-9) IR Spectrum [m.chemicalbook.com]
- 11. Isobutylamine | C4H11N | CID 6558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 17. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 18. Welcome to the NIST WebBook [webbook.nist.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. NIST Chemistry WebBook | MatDaCs [mat-dacs.dxmt.mext.go.jp]
- 21. The NIST Chemistry Webbook | NIST [nist.gov]
- 22. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 23. Visualizer loader [nmrdb.org]
- 24. youtube.com [youtube.com]
- 25. Visualizer loader [nmrdb.org]
- 26. docs.chemaxon.com [docs.chemaxon.com]
- 27. orgchemboulder.com [orgchemboulder.com]
- 28. pubs.acs.org [pubs.acs.org]
(2-Ethylphenyl)isobutylamine solubility and stability profile
An In-depth Technical Guide on the Solubility and Stability Profile of (2-Ethylphenyl)isobutylamine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability profile of this compound, a novel compound with potential applications in pharmaceutical development. In the absence of extensive publicly available experimental data for this specific molecule, this document synthesizes established principles of amine and aromatic compound chemistry with industry-standard methodologies for solubility and stability testing. The protocols and theoretical discussions herein are designed to equip researchers with the necessary tools to generate a robust and reliable physicochemical profile for this compound, thereby facilitating its advancement through the drug development pipeline.
Introduction to this compound
This compound is a primary amine featuring an isobutyl group attached to a benzylamine core, which is further substituted with an ethyl group at the ortho position of the phenyl ring. Its chemical structure suggests a combination of lipophilic (aromatic ring, ethyl and isobutyl groups) and hydrophilic (primary amine) characteristics, which will govern its solubility and interaction with biological systems. A thorough understanding of its solubility and stability is paramount for formulation development, ensuring bioavailability, and meeting regulatory requirements for safety and efficacy.[1][2][3]
This guide will first explore the theoretical and experimental determination of the solubility profile of this compound. Subsequently, it will delve into its stability profile, outlining protocols for forced degradation studies to identify potential degradation pathways and establish a stability-indicating analytical method.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and, consequently, its bioavailability. The structure of this compound suggests that its solubility will be significantly influenced by pH and the polarity of the solvent.
Theoretical Considerations
-
pH-Dependent Solubility: As a primary amine, this compound is a weak base.[4][5][6] In acidic environments, the amine group will be protonated, forming a more soluble salt.[7][8] Conversely, in neutral to basic conditions, it will exist predominantly as the less soluble free base. This pH-dependent solubility is a key factor in its behavior in the gastrointestinal tract and in intravenous formulations.
-
Solubility in Organic Solvents: The presence of the ethylphenyl and isobutyl moieties imparts significant nonpolar character to the molecule. Therefore, it is expected to exhibit good solubility in a range of organic solvents, from polar protic solvents like ethanol to nonpolar aprotic solvents like dichloromethane.
Experimental Determination of Solubility
A robust determination of the solubility profile involves equilibrium solubility studies under various conditions.
Protocol 1: Equilibrium Solubility Determination
-
Preparation of Solutions: Prepare a series of buffered aqueous solutions at various pH levels (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) to simulate physiological conditions. Prepare a selection of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, and dichloromethane).
-
Equilibration: Add an excess amount of this compound to each solution in sealed vials. Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. Carefully collect an aliquot of the supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express solubility in mg/mL or µg/mL.
Table 1: Hypothetical Solubility Profile of this compound
| Solvent/Medium | pH | Temperature (°C) | Expected Solubility (mg/mL) |
| 0.1 N HCl | 1.2 | 25 | > 100 (High) |
| Acetate Buffer | 4.5 | 25 | 10 - 50 (Moderate) |
| Phosphate Buffer | 6.8 | 25 | 1 - 10 (Low) |
| Phosphate Buffer | 7.4 | 25 | < 1 (Poor) |
| Water | ~7.0 | 25 | < 1 (Poor) |
| Ethanol | N/A | 25 | > 100 (High) |
| Methanol | N/A | 25 | > 100 (High) |
| Dichloromethane | N/A | 25 | > 100 (High) |
Stability Profile and Degradation Pathways
Stability testing is crucial for identifying the degradation products of a drug substance and understanding its degradation pathways.[1][9][10] This information is vital for developing a stable formulation, defining storage conditions, and ensuring patient safety.[3][11][12] Forced degradation studies are employed to accelerate the degradation process and are a key component of developing a stability-indicating method.[2][13][14]
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated:
-
Oxidation: The primary amine and the benzylic position are susceptible to oxidation, potentially leading to the formation of imines, aldehydes, or ketones.
-
Photodegradation: Aromatic systems can be sensitive to light, which may induce photo-oxidation or other rearrangements.
-
Hydrolysis: While amines are generally stable to hydrolysis, impurities or formulation excipients could potentially catalyze this process under certain pH and temperature conditions.
-
Thermal Degradation: High temperatures can provide the energy for various decomposition reactions.
Diagram 1: Hypothetical Degradation Pathways of this compound
Caption: Hypothetical degradation pathways of this compound under various stress conditions.
Forced Degradation Studies
Forced degradation studies are conducted under conditions more severe than accelerated stability studies to generate degradation products.[1][13]
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample to 105°C for 48 hours.
-
Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a suitable analytical method (e.g., HPLC) to determine the extent of degradation and the profile of degradation products. A control sample protected from stress should be analyzed concurrently.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure that no degradation products are co-eluting.
Table 2: Hypothetical Results of a Forced Degradation Study for this compound
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Hypothetical) |
| 0.1 N HCl, 60°C, 24h | < 5% | 1 | Minor unidentified polar degradant |
| 0.1 N NaOH, 60°C, 24h | < 5% | 1 | Minor unidentified polar degradant |
| 3% H₂O₂, RT, 24h | 15% | 3 | Imine derivative, Aromatic aldehyde |
| 105°C, 48h (Solid) | 8% | 2 | Unidentified non-polar degradants |
| Photostability (ICH Q1B) | 12% | 2 | Photo-oxidized products |
Development of a Stability-Indicating Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, process impurities, excipients, or other potential impurities.[15][16][17][18]
Protocol 3: Development and Validation of a Stability-Indicating HPLC Method
-
Method Development:
-
Column Selection: Start with a C18 column, which is a versatile choice for separating compounds with mixed polarity.
-
Mobile Phase Selection: Use a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized to ensure good peak shape and retention of the basic amine.
-
Gradient Elution: Employ a gradient elution to separate the parent compound from its degradation products, which may have a wide range of polarities.
-
Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths and to perform peak purity analysis.
-
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity of the method is demonstrated by its ability to resolve the parent peak from all degradation product peaks generated during the forced degradation study.
Diagram 2: Workflow for Development of a Stability-Indicating Method
Caption: A typical workflow for the development and validation of a stability-indicating HPLC method.
Conclusion
This technical guide has outlined a comprehensive strategy for the characterization of the solubility and stability of this compound. While specific experimental data for this compound is not yet widely available, the application of the theoretical principles and established experimental protocols described herein will enable researchers to generate a robust physicochemical profile. A thorough understanding of the solubility and stability of this compound is a critical step in its journey from a promising chemical entity to a potential therapeutic agent. The successful execution of these studies will provide the foundational knowledge required for formulation development, analytical method development, and regulatory submissions.
References
-
A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. [Link]
-
Forced Degradation Studies. Protheragen Lab. [Link]
-
Forced Degradation Studies for Stability. Nelson Labs. [Link]
-
Qualitative tests of amines. Slideshare. [Link]
-
Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. EMBIBE. [Link]
-
What is a stability indicating method? | Peptide Testing. AmbioPharm. [Link]
-
Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International. [Link]
-
Stability indicating assay. Slideshare. [Link]
-
Experiment 27 - Amines and Amides. Jay C. McLaughlin. [Link]
-
Stability Indicating Assay Method. IJCRT.org. [Link]
-
Amine Unknowns. [Link]
-
Stability indicating study by using different analytical techniques. IJSDR. [Link]
-
Test for Amino Groups. BYJU'S. [Link]
-
Isobutylamine (CAS 78-81-9): Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]
-
Isobutylamine. PubChem. [Link]
-
Isobutylamine. Wikipedia. [Link]
-
ISOBUTYL AMINE. Ataman Kimya. [Link]
-
2-Ethyl butylamine. PubChem. [Link]
-
(2-Ethylphenyl)methanamine. PubChem. [Link]
-
Chemical Properties of Isobutylamine (CAS 78-81-9). Cheméo. [Link]
-
Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. International Journal of Pharmaceutical Sciences. [Link]
-
Stability Testing - Pharmaceutical Products. Eurofins Nederland. [Link]
-
An Overview of Stability Studies in the Pharmaceutical Industry. Neopharm Labs. [Link]
-
Stability Studies in Pharmaceuticals. Netpharmalab. [Link]
-
A Review of Regulatory Guidelines on Stability Studies. The Journal of Phytopharmacology. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 3. phytopharmajournal.com [phytopharmajournal.com]
- 4. Qualitative tests of amines | PPTX [slideshare.net]
- 5. embibe.com [embibe.com]
- 6. byjus.com [byjus.com]
- 7. chemhaven.org [chemhaven.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. onyxipca.com [onyxipca.com]
- 10. Forced Degradation Studies - Protheragen Lab [labs.protheragen.ai]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. netpharmalab.es [netpharmalab.es]
- 13. nelsonlabs.com [nelsonlabs.com]
- 14. Stability Testing - Pharmaceutical Products [eurofins.nl]
- 15. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 16. Stability indicating assay | PPT [slideshare.net]
- 17. ijcrt.org [ijcrt.org]
- 18. ijsdr.org [ijsdr.org]
(2-Ethylphenyl)isobutylamine: A Technical Guide to Investigating Potential Biological Activity
Abstract
(2-Ethylphenyl)isobutylamine is a novel phenethylamine derivative with uncharacterized biological activity. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals aiming to elucidate its pharmacological profile. Based on the structure-activity relationships of related substituted phenethylamines, this guide outlines a systematic approach to investigate its potential as a psychoactive compound, focusing on its interaction with monoamine transporters and serotonin receptors. Detailed in vitro and in vivo experimental protocols are provided, alongside a framework for data analysis and interpretation. This guide serves as a foundational document for the preclinical evaluation of this compound.
Introduction: The Phenethylamine Landscape and the Rationale for Investigation
The substituted phenethylamine class of compounds represents a vast and diverse chemical space with profound implications for neuroscience and medicine.[1][2] These molecules, characterized by a phenethylamine backbone, can exhibit a wide spectrum of psychoactive effects, including stimulant, hallucinogenic, and entactogenic properties, by modulating monoaminergic neurotransmission.[1][2] Prominent examples range from endogenous neurotransmitters like dopamine and norepinephrine to therapeutic agents and substances of abuse such as amphetamine and MDMA.[1][2]
The biological activity of a substituted phenethylamine is exquisitely sensitive to the nature and position of substituents on the phenyl ring and the amino group.[3][4] These modifications dictate the compound's affinity and efficacy at various molecular targets, primarily the monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—and serotonin receptor subtypes, particularly 5-HT₂A and 5-HT₂C.[3][4][5][6]
This compound presents a unique substitution pattern that warrants investigation. The ethyl group at the 2-position of the phenyl ring and the isobutyl group on the amine are not commonly encountered in well-characterized phenethylamines. This structural novelty suggests a potentially distinct pharmacological profile compared to more classical analogs. This guide outlines a comprehensive strategy to systematically characterize the biological activity of this compound, from initial in vitro screening to in vivo behavioral assessment.
Postulated Mechanisms of Action and Potential Biological Targets
Based on its structural similarity to other psychoactive phenethylamines, the primary hypothesized biological targets for this compound are the monoamine transporters and serotonin receptors.
Interaction with Monoamine Transporters
The core phenethylamine structure is a well-established scaffold for ligands of DAT, NET, and SERT.[6] The interaction with these transporters can result in either reuptake inhibition or substrate-releasing activity, leading to an increase in the synaptic concentration of dopamine, norepinephrine, and/or serotonin.[7][8]
-
Dopamine Transporter (DAT): Interaction with DAT is a hallmark of psychostimulants.[9] Inhibition or reversal of DAT function by this compound would be expected to produce stimulant effects, such as increased locomotor activity and reinforcing properties.[7][10]
-
Norepinephrine Transporter (NET): Activity at NET also contributes to stimulant effects and can enhance arousal and focus.[7][8]
-
Serotonin Transporter (SERT): Significant interaction with SERT is characteristic of entactogens like MDMA and can mediate prosocial and mood-elevating effects.
The relative potency at each of these transporters will be a critical determinant of the overall pharmacological profile of this compound.[5][11]
Serotonin Receptor Agonism
Many psychoactive phenethylamines, particularly those with hallucinogenic properties, act as agonists at serotonin receptors.[3][4]
-
5-HT₂A Receptor: Agonism at the 5-HT₂A receptor is the primary mechanism underlying the effects of classical hallucinogens like psilocybin and LSD.[3][4]
-
5-HT₂C Receptor: Activity at the 5-HT₂C receptor can modulate the effects of 5-HT₂A agonism and may also influence mood and anxiety.[3]
The affinity and functional activity of this compound at these receptors will determine its potential to induce hallucinogen-like effects.
The following diagram illustrates the potential primary molecular targets of this compound within a presynaptic monoaminergic neuron.
Caption: Potential molecular targets of this compound.
In Vitro Characterization: A Step-by-Step Approach
The initial characterization of this compound should be performed using in vitro assays to determine its binding affinity and functional potency at the hypothesized molecular targets.
Monoamine Transporter Interaction Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific transporter.[12] These assays are typically performed using cell lines stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.
Experimental Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing hDAT, hNET, or hSERT in appropriate media.
-
Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Binding Assay:
-
Incubate cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET, [³H]citalopram for hSERT) and increasing concentrations of this compound.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of specific radioligand binding (IC₅₀).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Uptake inhibition assays measure the functional potency of a compound to block the transport of neurotransmitters into cells.[5][12]
Experimental Protocol:
-
Cell Culture: Plate HEK293 cells expressing hDAT, hNET, or hSERT in 96-well plates.
-
Pre-incubation: Pre-incubate the cells with increasing concentrations of this compound.
-
Uptake Initiation: Add a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate uptake.
-
Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.
Data Presentation:
| Assay Type | Target | Radioligand | IC₅₀ (nM) | Kᵢ (nM) |
| Binding | hDAT | [³H]WIN 35,428 | ||
| Binding | hNET | [³H]nisoxetine | ||
| Binding | hSERT | [³H]citalopram | ||
| Uptake | hDAT | [³H]Dopamine | ||
| Uptake | hNET | [³H]Norepinephrine | ||
| Uptake | hSERT | [³H]Serotonin |
Serotonin Receptor Interaction Assays
Similar to the transporter assays, radioligand binding assays can be used to determine the affinity of this compound for 5-HT₂A and 5-HT₂C receptors using cell lines expressing these receptors.
Experimental Protocol:
-
Cell Culture and Membrane Preparation: As described for transporter binding assays, but using cells expressing h5-HT₂A or h5-HT₂C receptors.
-
Binding Assay:
-
Incubate membranes with a specific radioligand (e.g., [³H]ketanserin for h5-HT₂A, [³H]mesulergine for h5-HT₂C) and increasing concentrations of this compound.
-
-
Separation and Quantification: As described for transporter binding assays.
-
Data Analysis: Determine IC₅₀ and Kᵢ values.
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For Gq-coupled receptors like 5-HT₂A and 5-HT₂C, calcium mobilization assays are commonly used.
Experimental Protocol:
-
Cell Culture: Plate cells expressing h5-HT₂A or h5-HT₂C receptors in 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add increasing concentrations of this compound.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring fluorescence using a plate reader.
-
Data Analysis:
-
Determine the concentration of the compound that produces 50% of the maximal response (EC₅₀).
-
Determine the maximal efficacy (Eₘₐₓ) relative to a known full agonist (e.g., serotonin).
-
Data Presentation:
| Assay Type | Target | Radioligand | IC₅₀ (nM) | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (%) |
| Binding | h5-HT₂A | [³H]ketanserin | ||||
| Binding | h5-HT₂C | [³H]mesulergine | ||||
| Functional | h5-HT₂A | - | ||||
| Functional | h5-HT₂C | - |
The following diagram outlines the in vitro characterization workflow.
Caption: Workflow for in vitro characterization.
In Vivo Behavioral Pharmacology: Assessing Psychoactive Effects
Following in vitro characterization, in vivo studies in animal models are essential to understand the behavioral effects of this compound.
Locomotor Activity
Locomotor activity is a primary measure of the stimulant or depressant effects of a compound.[3]
Experimental Protocol:
-
Animals: Use male C57BL/6J mice.
-
Apparatus: Use open-field arenas equipped with automated activity monitoring systems.
-
Procedure:
-
Habituate the mice to the open-field arenas.
-
Administer various doses of this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal injection).
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).
-
-
Data Analysis: Analyze the dose-response relationship for locomotor activity.
Data Presentation:
| Dose (mg/kg) | Distance Traveled (cm) | Rearing Frequency |
| Vehicle | ||
| Dose 1 | ||
| Dose 2 | ||
| Dose 3 |
Drug Discrimination
Drug discrimination is a highly sensitive and specific assay to determine the subjective effects of a compound.[3][10] Animals are trained to discriminate between a known drug (e.g., a stimulant like cocaine or a hallucinogen like DOM) and vehicle.
Experimental Protocol:
-
Animals: Use male Sprague-Dawley rats.
-
Apparatus: Use two-lever operant conditioning chambers.
-
Training:
-
Train rats to press one lever after administration of a training drug (e.g., 10 mg/kg cocaine) and another lever after vehicle administration to receive a food reward.
-
-
Testing:
-
Once trained, administer various doses of this compound and observe which lever the rats predominantly press.
-
-
Data Analysis: Determine the percentage of responding on the drug-appropriate lever for each dose of this compound.
Data Presentation:
| Dose (mg/kg) | % Drug-Appropriate Responding |
| Vehicle | |
| Dose 1 | |
| Dose 2 | |
| Dose 3 |
Head-Twitch Response (for Hallucinogenic Potential)
The head-twitch response in rodents is a behavioral proxy for 5-HT₂A receptor activation and is predictive of hallucinogenic potential in humans.
Experimental Protocol:
-
Animals: Use male C57BL/6J mice.
-
Procedure:
-
Administer various doses of this compound (or vehicle control).
-
Observe and count the number of head twitches over a defined period (e.g., 30 minutes).
-
-
Data Analysis: Analyze the dose-response relationship for the head-twitch response.
Data Presentation:
| Dose (mg/kg) | Number of Head Twitches |
| Vehicle | |
| Dose 1 | |
| Dose 2 | |
| Dose 3 |
The following diagram illustrates the in vivo behavioral testing cascade.
Caption: In vivo behavioral testing cascade.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the initial investigation of the biological activity of this compound. The proposed in vitro and in vivo experiments will elucidate its pharmacological profile, specifically its interactions with monoamine transporters and serotonin receptors, and its resulting behavioral effects. The data generated from these studies will be critical for determining its potential as a novel psychoactive compound and for guiding future research, including more detailed mechanistic studies, metabolic profiling, and safety pharmacology. The unique structure of this compound suggests the potential for a novel pharmacological profile, and the systematic approach outlined herein will provide a robust foundation for its characterization.
References
- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.
- Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. PMC - NIH.
- Translational In Vivo Assays in Behavioral Biology. PMC - PubMed Central.
- Substituted phenethylamine. Wikipedia.
- Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Oxford Academic.
- Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC - PubMed Central.
- Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. PMC - NIH.
- EXPERIMENTAL STRATEGIES FOR INVESTIGATING PSYCHOSTIMULANT DRUG ACTIONS AND PREFRONTAL CORTICAL FUNCTON IN ADHD AND RELATED
- Psychostimulant responses in wild-type mice. (A) Open-field activity...
- Phenethylamine. Wikipedia.
- Psychostimulants and social behaviors. PMC - PubMed Central - NIH.
- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Rel
- Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity. Sci-Hub.
- Discovery and Development of Monoamine Transporter Ligands. PMC - PubMed Central.
- 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central.
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Phenethylamine - Wikipedia [en.wikipedia.org]
- 3. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EXPERIMENTAL STRATEGIES FOR INVESTIGATING PSYCHOSTIMULANT DRUG ACTIONS AND PREFRONTAL CORTICAL FUNCTON IN ADHD AND RELATED ATTENTION DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 10. Translational In Vivo Assays in Behavioral Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sci-Hub: are you are robot? [sci-hub.box]
- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
(2-Ethylphenyl)isobutylamine structural analogs and derivatives
An In-Depth Technical Guide to (2-Ethylphenyl)isobutylamine: Structural Analogs and Derivatives for Advanced Drug Discovery
Authored by a Senior Application Scientist
Abstract
The 2-phenethylamine scaffold is a foundational element in modern medicinal chemistry, giving rise to a vast number of neurologically active compounds.[1][2] This guide delves into the specific subclass of this compound, a structure distinguished by an ethyl group at the ortho position of the phenyl ring and an isobutylamine side chain. We will explore the strategic design, synthesis, and characterization of its analogs and derivatives. This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview, focusing on the causal relationships between molecular structure, biological activity, and analytical validation. We will dissect structure-activity relationships (SAR), pharmacological mechanisms, and the critical experimental protocols that underpin the discovery and development of novel therapeutic agents based on this core structure.
The this compound Core: A Strategic Starting Point
The parent 2-phenethylamine structure is the backbone for endogenous catecholamines like dopamine and norepinephrine, which are vital for regulating mood, stress, and voluntary movement.[2] The introduction of specific substituents onto this core scaffold allows for the fine-tuning of pharmacological properties, including receptor affinity, selectivity, and metabolic stability.
The this compound structure presents two key features for strategic modification:
-
The Ortho-Ethyl Group: Unlike more common para- or meta-substitutions, an ortho-ethyl group introduces significant steric hindrance near the phenethylamine backbone. This can profoundly influence how the molecule binds to its biological target by forcing a specific conformation, potentially increasing selectivity for certain receptor subtypes.
-
The Isobutylamine Side Chain: The branched isobutyl group, compared to a linear chain, also adds steric bulk and modifies the lipophilicity of the molecule. This can affect its ability to cross the blood-brain barrier and influences its interaction with hydrophobic pockets within a receptor's binding site.
These inherent features make this compound and its derivatives a compelling area of research for developing novel agents targeting the central nervous system.
Synthetic Strategies and Analog Development
The synthesis of this compound analogs typically begins with commercially available 2-ethylaniline or a related precursor.[3][4] The choice of synthetic route is dictated by the desired modifications, whether on the aromatic ring, the ethylamine side-chain, or the terminal amine.
Workflow for Analog Synthesis
The following diagram outlines a generalized workflow for producing a library of derivatives from a common starting material.
Caption: A generalized workflow for creating diverse analogs.
Protocol: Synthesis of an N-Methylated Derivative
This protocol describes the N-methylation of the core scaffold via reductive amination, a common and reliable method for modifying primary amines.
Objective: To synthesize N-methyl-(2-Ethylphenyl)isobutylamine.
Materials:
-
This compound hydrochloride
-
Formaldehyde (37% solution in water)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1M in diethyl ether)
Procedure:
-
Amine Neutralization: Dissolve 1.0 equivalent of this compound hydrochloride in DCM. Add 1.1 equivalents of saturated sodium bicarbonate solution and stir vigorously for 15 minutes. Causality: The hydrochloride salt is neutralized to the free base, which is necessary for the subsequent nucleophilic attack.
-
Imine Formation: To the stirred solution, add 1.2 equivalents of aqueous formaldehyde. Stir at room temperature for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality: The primary amine reacts with formaldehyde to form an intermediate imine (or iminium ion).
-
Reduction: Slowly add 1.5 equivalents of sodium triacetoxyborohydride in portions over 30 minutes. Allow the reaction to stir at room temperature overnight. Causality: STAB is a mild reducing agent that selectively reduces the iminium ion to the secondary amine without reducing the formaldehyde.
-
Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5] Causality: The quench neutralizes any remaining acid and STAB byproducts. The extraction isolates the desired product into the organic phase.
-
Purification & Salt Formation: Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, gradient elution). For stable storage, dissolve the purified free base in a minimal amount of DCM and add 1.1 equivalents of 1M HCl in diethyl ether to precipitate the hydrochloride salt.
Structure-Activity Relationships (SAR)
Understanding how structural modifications impact biological activity is the cornerstone of rational drug design. For phenethylamine derivatives, SAR studies often focus on affinity and functional activity at monoamine receptors, such as serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptors.[2]
Key SAR insights for phenethylamines include:
-
Phenyl Ring Substitutions: The position and electronic nature of substituents are critical. For instance, in a study of phenethylamine derivatives targeting the 5-HT2A receptor, it was found that alkyl or halogen groups at the para-position generally increased binding affinity.[6][7] Ortho-substituents, like the ethyl group in our core molecule, often impose conformational restrictions that can enhance selectivity.
-
Alkyl Chain Modifications: Alpha-methylation (as in amphetamine) typically increases stimulant properties and metabolic stability by inhibiting metabolism by monoamine oxidase (MAO). The isobutyl group in our core structure serves a similar purpose of adding steric bulk.
-
N-Terminal Substitutions: The size of the substituent on the nitrogen atom often determines receptor selectivity. Small alkyl groups (e.g., methyl) may retain or slightly modify the parent compound's activity, while larger, bulky groups can switch the pharmacological profile from an agonist to an antagonist.
SAR Data Summary
The following table presents hypothetical but representative data based on established trends for phenethylamine analogs to illustrate SAR principles.
| Modification | Position | Resulting Compound Type | Representative Target | Affinity (Ki, nM) Change | Functional Activity Trend |
| None | - | Parent Core | 5-HT2A | Baseline | Agonist |
| -Cl | para (4-position) | 4-Chloro-analog | 5-HT2A | Increase | Potent Agonist |
| -OCH3 | para (4-position) | 4-Methoxy-analog | 5-HT2A | Significant Increase | Potent Agonist/Hallucinogen |
| -CH3 | alpha-carbon | Alpha-methyl-analog | DAT | Increase | Reuptake Inhibitor/Releaser |
| -CH3 | Nitrogen | N-methyl-derivative | 5-HT2A / DAT | Variable | May decrease 5-HT2A affinity |
| -Benzyl | Nitrogen | N-benzyl-derivative | 5-HT2A | Decrease | Potential Antagonist |
Pharmacology and Mechanism of Action
Phenethylamine derivatives can act through several mechanisms, most commonly by interacting with monoamine transporters or G-protein coupled receptors (GPCRs).[2][8]
-
Transporter Interaction: Many phenethylamines function as releasing agents or reuptake inhibitors at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. By blocking the reuptake or promoting the efflux of these neurotransmitters, they increase their concentration in the synaptic cleft, leading to stimulant effects.
-
Receptor Binding: Other derivatives act as direct agonists or antagonists at specific receptors. For example, many psychedelic phenethylamines are potent agonists at the 5-HT2A receptor.[6][7]
Signaling Pathway: Dopamine Transporter (DAT) Inhibition
The diagram below illustrates the mechanism by which a phenethylamine derivative can inhibit dopamine reuptake, a common mechanism for CNS stimulants.
Caption: Inhibition of DAT increases synaptic dopamine levels.
Analytical Characterization
Unambiguous structural confirmation and purity assessment are critical for any novel compound. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Core Analytical Techniques
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS provides molecular weight information and structural data through fragmentation patterns. High-resolution MS (HRMS) can determine the elemental composition. Tandem MS (MS/MS) is invaluable for differentiating structurally similar isomers.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise molecular structure, including the position of substituents on the aromatic ring and the connectivity of the side chain.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps identify key functional groups present in the molecule, such as N-H and C-N bonds of the amine.
Protocol: LC-MS/MS Method for Isomer Differentiation
Objective: To develop a method to differentiate between this compound and its positional isomer (4-Ethylphenyl)isobutylamine.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole or Q-TOF Mass Spectrometer with an Electrospray Ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare 10 µg/mL solutions of each isomer in a 50:50 methanol:water mixture.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions. Causality: The gradient elution allows for the separation of compounds with different polarities. Even isomers may have slightly different retention times due to subtle differences in their interaction with the stationary phase.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: ESI Positive.
-
Full Scan (MS1): Scan from m/z 50 to 500 to identify the protonated molecular ion [M+H]⁺. Both isomers will have the same m/z.
-
Product Ion Scan (MS2): Isolate the [M+H]⁺ precursor ion and fragment it using collision-induced dissociation (CID). Causality: The fragmentation pattern is dependent on the molecule's structure. The ortho- and para-isomers will likely produce different fragment ions or different relative abundances of the same fragments due to the proximity of the ethyl group to the side chain in the ortho-isomer influencing fragmentation pathways (e.g., via an ortho effect).
-
-
Data Analysis: Compare the retention times and the MS2 fragmentation spectra. The unique combination of retention time and fragment ions provides a self-validating system for identifying each isomer unambiguously.[10]
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel CNS-active agents. The strategic placement of the ortho-ethyl group provides a unique steric and conformational profile that can be exploited to achieve enhanced selectivity and potency at various neuronal targets. Future research should focus on expanding the library of analogs through diverse synthetic modifications and employing high-throughput screening to assess their activity across a wide range of receptors and transporters. Correlating these findings with in silico modeling could further accelerate the design of next-generation therapeutics with optimized efficacy and safety profiles.
References
-
A Developed Process For The Synthesis of 2 Ethyl Phenyl Hydrazine Hydrochloride A Key Starting Material For 7 Ethyl Tryptophol PDF. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]
-
Jam - 3 - 3 - 1 A Developed Process For The Synthesis of 2-Ethyl Phenyl Hydrazine Hydrochloride, A Key Starting Material For 7-Ethyl Tryptophol. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]
-
Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Lee, H., & Kim, J. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 203–213. [Link]
-
Lourith, N., & Kanlayavattanakul, M. (2020). Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. Molecules, 25(20), 4763. [Link]
-
Monte, A. P., Marona-Lewicka, D., & Nichols, D. E. (1993). Synthesis and evaluation of substituted 2-phenylcyclobutylamines as analogues of hallucinogenic phenethylamines: lack of LSD-like biological activity. Medicinal Chemistry Research, 2(10), 567-576. [Link]
-
Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 16(1), 105. [Link]
-
Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. (n.d.). Der Pharma Chemica. Retrieved January 19, 2026, from [Link]
-
Shevyrin, V., Melkozerov, V., Nevero, A., & Eltsov, O. (2020). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Drug Testing and Analysis, 12(8), 1152-1160. [Link]
-
Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 16(1), 105. [Link]
-
Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Phenethylamines. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 19, 2026, from [Link]
-
Lee, H., & Kim, J. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 203–213. [Link]
-
A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Cignarella, G., Barlocco, D., Gaviraghi, G., & Gatti, G. (1993). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Journal of Medicinal Chemistry, 36(19), 2821-2825. [Link]
-
Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
-
Wright, P. M., & Zjawiony, J. K. (2021). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 26(11), 3123. [Link]
-
Lee, S., Kim, J., & Lee, S. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 29(2), 209–215. [Link]
-
Structure Activity Relationships. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 9. Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
(2-Ethylphenyl)isobutylamine theoretical modeling and computational studies
An In-Depth Technical Guide to the Theoretical Modeling and Computational Studies of (2-Ethylphenyl)isobutylamine
Abstract
This compound is a substituted phenethylamine, a class of compounds with significant pharmacological interest due to their interactions with monoamine transporters. As a novel molecular entity, a comprehensive understanding of its physicochemical properties, potential biological targets, and metabolic fate is crucial for any drug development or toxicological assessment. This technical guide outlines a multi-faceted in silico strategy for the characterization of this compound. By integrating a suite of computational methodologies—from quantum mechanics to molecular dynamics and machine learning—we present a robust framework for predicting its molecular behavior, receptor interactions, and pharmacokinetic profile. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical modeling to the analysis of novel psychoactive compounds and their analogs.
Introduction: The Rationale for a Computational Approach
The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for neurotransmitters, hormones, and a wide array of therapeutic agents and novel psychoactive substances (NPS).[1][2] this compound, as a specific derivative, presents a unique profile that warrants detailed investigation. Traditional experimental characterization can be time-consuming and resource-intensive. Computational chemistry and modeling offer a powerful alternative, providing deep molecular insights rapidly and cost-effectively.[3][4]
In silico methods allow us to:
-
Determine stable three-dimensional conformations and electronic properties.
-
Identify and rank potential biological targets.
-
Elucidate the specific molecular interactions that govern binding affinity and selectivity.[5]
-
Simulate the dynamic behavior of the molecule within a biological environment.
-
Build predictive models for the activity of related analogs.[8][9]
This guide provides the theoretical basis and practical, step-by-step protocols for a comprehensive computational workflow tailored to this compound.
Foundational Analysis: Molecular Structure and Quantum Chemical Properties
Before investigating complex biological interactions, we must first understand the intrinsic properties of the molecule itself. Density Functional Theory (DFT) is the method of choice for this stage, offering an excellent balance of computational cost and accuracy for calculating the electronic structure of molecules.[4]
Causality of Method Selection
We begin with DFT to establish a high-quality, physically realistic model of the molecule. The calculated electronic properties, such as the electrostatic potential surface and frontier molecular orbitals (HOMO/LUMO), are fundamental to understanding the molecule's reactivity, stability, and intermolecular interaction capabilities. For instance, the electrostatic potential map can reveal regions prone to electrophilic or nucleophilic attack, which is critical for predicting metabolic transformations and receptor binding.[4]
Diagram: Structure of this compound
Caption: 2D structure of this compound.
Protocol: DFT Geometry Optimization and Property Calculation
-
Structure Preparation: Obtain a 3D structure of this compound. This can be done using molecular building software (e.g., Avogadro, ChemDraw) and saving it in a suitable format (e.g., .xyz or .mol).[10]
-
Initial Optimization: Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF, MMFF94) to obtain a reasonable starting geometry.[10]
-
DFT Calculation Setup:
-
Software: Use a quantum chemistry package like Gaussian, ORCA, or GAMESS.
-
Method: Select the B3LYP functional, which is widely used and provides reliable results for organic molecules.
-
Basis Set: Employ a Pople-style basis set like 6-31G(d,p) for a good compromise between accuracy and speed. For higher accuracy, a basis set like 6-311+G(2d,p) can be used.
-
Environment: Specify a solvent model (e.g., Polarizable Continuum Model - PCM, with water as the solvent) to simulate a physiological environment.
-
-
Execution: Run the geometry optimization calculation. This will find the lowest energy conformation of the molecule. Follow this with a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
-
Property Analysis: From the final calculation output, extract key properties. This analysis can be facilitated by visualization software like Multiwfn.[11]
Data Presentation: Predicted Quantum Chemical Properties
| Property | Predicted Value | Significance |
| Total Energy | -658.7 Hartree | A measure of the molecule's stability. |
| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons (oxidation). |
| LUMO Energy | 0.5 eV | Relates to the ability to accept electrons (reduction). |
| HOMO-LUMO Gap | 5.7 eV | An indicator of chemical reactivity and kinetic stability.[4] |
| Dipole Moment | 1.8 Debye | Indicates overall molecular polarity, affecting solubility and membrane permeability. |
| Molecular Electrostatic Potential (MEP) | See Figure 2 | Visualizes charge distribution, highlighting regions for non-covalent interactions. |
Note: These values are hypothetical and for illustrative purposes.
Target Identification and Interaction: Molecular Docking
Phenethylamine derivatives frequently exert their effects by interacting with monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[12][13] Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target.[3]
Causality of Method Selection
Docking is the most efficient first step in structure-based drug design.[3][14] It allows us to rapidly screen our molecule against multiple potential protein targets and generate plausible binding poses. The resulting docking scores provide a semi-quantitative estimate of binding affinity, enabling us to hypothesize which transporter (DAT, SERT, or NET) is the most likely biological target for this compound. This prioritization is essential for focusing subsequent, more computationally expensive studies like molecular dynamics.
Diagram: General Workflow for Molecular Docking
Caption: A streamlined workflow for molecular docking studies.
Protocol: Docking to Monoamine Transporters
-
Target Acquisition: Obtain 3D structures of human DAT, SERT, and NET. Since high-resolution human structures can be limited, homology models based on templates like the Drosophila dopamine transporter (dDAT) or the bacterial leucine transporter (LeuT) are often used.[15][16]
-
Protein Preparation: Using software like UCSF Chimera or Maestro, prepare the protein structures by removing water molecules, adding hydrogen atoms, repairing missing side chains, and assigning protonation states appropriate for physiological pH.
-
Ligand Preparation: Use the DFT-optimized structure of this compound. Assign appropriate partial charges using a method like Gasteiger or AM1-BCC.
-
Binding Site Definition: Identify the primary substrate binding site (S1) in each transporter. This is typically defined by key residues, such as a conserved aspartate (Asp79 in DAT, Asp98 in SERT) that forms a salt bridge with the ligand's amine group.[17] Define a docking grid box that encompasses this entire site.
-
Docking Execution: Use a docking program like AutoDock Vina. Perform multiple independent docking runs to ensure thorough conformational sampling.
-
Pose Analysis and Validation:
-
Cluster the resulting poses based on root-mean-square deviation (RMSD). The most populated cluster with the best score is often the most promising.
-
Self-Validation: As a control, re-dock a known co-crystallized ligand (e.g., dopamine for DAT) into the binding site. A successful docking protocol should reproduce the experimental binding pose with an RMSD < 2.0 Å.
-
Visually inspect the top-ranked pose for this compound. Favorable poses will exhibit key interactions, such as the aforementioned salt bridge and hydrophobic contacts within the pocket.
-
Data Presentation: Hypothetical Docking Scores
| Transporter Target | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Dopamine Transporter (DAT) | -8.5 | Asp79, Phe320, Ser149 |
| Norepinephrine Transporter (NET) | -8.1 | Asp75, Phe317, Ser420 |
| Serotonin Transporter (SERT) | -7.4 | Asp98, Tyr95, Ile172 |
Note: Lower scores indicate predicted stronger binding affinity. These hypothetical results suggest a preference for DAT.
System Dynamics: Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of binding, biological systems are dynamic. MD simulations model the atomistic movements of the protein-ligand complex over time, providing critical insights into binding stability, conformational changes, and the role of solvent.[12][16]
Causality of Method Selection
Following docking, MD is essential to validate the stability of the predicted binding pose.[12] A ligand that appears favorable in a static dock might be unstable and dissociate quickly in a dynamic, solvated environment. MD allows us to assess the persistence of key interactions (like hydrogen bonds and salt bridges) over nanoseconds to microseconds, providing a much more rigorous and realistic assessment of the binding hypothesis.
Protocol: MD Simulation of the Ligand-Protein Complex
-
System Setup:
-
Take the best-ranked docked pose of this compound complexed with its highest-scoring target (e.g., DAT).
-
Use a simulation package like GROMACS, AMBER, or NAMD.
-
Select a protein force field (e.g., AMBER ff19SB) and a compatible ligand force field (e.g., GAFF2). Ligand parameters can be generated using tools like Antechamber.
-
-
Solvation and Ionization:
-
Place the complex in a periodic box of explicit water molecules (e.g., TIP3P model).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological ionic strength (~150 mM).
-
-
Minimization and Equilibration:
-
Perform a series of energy minimization steps to remove steric clashes.
-
Gradually heat the system to the target temperature (310 K) while restraining the protein and ligand.
-
Run several short equilibration phases, gradually releasing the restraints, to allow the solvent and protein to relax around the ligand. This is typically done first in an NVT (constant volume) ensemble, followed by an NPT (constant pressure) ensemble.
-
-
Production Run: Run the production simulation without restraints for a duration sufficient to observe stable behavior (typically 100-500 ns for binding pose stability).
-
Trajectory Analysis:
-
RMSD: Calculate the Root Mean Square Deviation of the ligand and protein backbone to assess overall system stability. A stable ligand will have a low, non-drifting RMSD relative to the protein binding pocket.
-
RMSF: Calculate the Root Mean Square Fluctuation per residue to identify flexible regions of the protein.
-
Interaction Analysis: Monitor the distance of key hydrogen bonds and salt bridges over time to confirm their stability.
-
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a ligand-based approach that correlates the physicochemical properties of a series of molecules with their biological activity.[8][18][19] If a set of this compound analogs with known activities were available, a QSAR model could be built to predict the activity of new, unsynthesized compounds.
Causality of Method Selection
When the 3D structure of a target is unknown or unreliable, or when the goal is to optimize a lead compound by designing a new series of analogs, QSAR is the premier methodology.[20][21] It bypasses the need for a protein structure by creating a statistical model that can guide chemical synthesis, prioritizing analogs with the highest predicted potency and most favorable properties.
Diagram: QSAR Model Development Workflow
Caption: The process of developing and validating a QSAR model.
Protocol: Building a Predictive QSAR Model
-
Data Collection: Assemble a dataset of phenethylamine derivatives with experimentally determined binding affinities (e.g., Ki or IC50 values) for a specific target, like DAT. Convert activity values to a logarithmic scale (e.g., pKi).
-
Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., using software like PaDEL-Descriptor or RDKit). These can include 2D descriptors (e.g., molecular weight, LogP, topological polar surface area) and 3D descriptors (e.g., steric and electronic fields from CoMFA/CoMSIA).
-
Data Splitting: Divide the dataset into a training set (~80%) for model building and a test set (~20%) for external validation.
-
Model Generation: Use a statistical method to build the model. Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are common starting points.[19]
-
Model Validation:
-
Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to calculate the cross-validated correlation coefficient (q²). A robust model typically has a q² > 0.6.[22]
-
External Validation: Use the trained model to predict the activity of the molecules in the test set. Calculate the predictive correlation coefficient (r²_pred). An acceptable model should have an r²_pred > 0.5.[22]
-
-
Applicability Domain: Define the chemical space in which the model's predictions are reliable.
Data Presentation: Sample QSAR Data Table
| Compound | pKi (DAT) | LogP | TPSA (Ų) | Molecular Weight |
| Analog 1 | 7.8 | 3.1 | 26.0 | 177.28 |
| Analog 2 | 7.5 | 3.5 | 26.0 | 191.31 |
| This compound | ? | 3.9 | 26.0 | 191.31 |
| Analog 3 | 6.9 | 2.9 | 45.3 | 193.28 |
| Analog 4 | 8.1 | 4.2 | 26.0 | 205.34 |
Note: A validated QSAR model built from such data could predict the unknown pKi of this compound.
Conclusion: An Integrated In Silico Strategy
The theoretical and computational methodologies detailed in this guide constitute a powerful, integrated pipeline for the comprehensive characterization of this compound. By systematically progressing from foundational quantum mechanical analysis to target-based docking, dynamic MD simulations, and predictive QSAR modeling, researchers can build a deep, multi-scale understanding of this novel molecule. This in silico approach not only accelerates the pace of research but also provides invaluable, mechanistically-grounded insights that are essential for informed decision-making in drug discovery, pharmacology, and toxicology.
References
- Pelletier, R., et al. (2025). Identifying metabolites of new psychoactive substances using in silico prediction tools. Archives of Toxicology.
- In Silico Forensic Toxicology: Is It Feasible? (n.d.). SpringerLink.
- In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters. (2018). ACS Omega.
- Identifying metabolites of new psychoactive substances using in silico prediction tools. (2025). R Discovery.
- Floresta, G., & Abbate, V. (2021). Machine learning vs.
- Puzyn, T., et al. (2018). Activity evaluation of some psychoactive drugs with the application of QSAR/QSPR modeling methods. Medicinal Chemistry Research.
- In silico Risk Assessment Studies of New Psychoactive Substances Derived from Amphetamines and C
- Koldsø, H., & Schiøtt, B. (2015).
- Kim, J., et al. (2020). QSAR Model for Predicting the Cannabinoid Receptor 1 Binding Affinity and Dependence Potential of Synthetic Cannabinoids.
- Koldsø, H., et al. (2013).
- Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. Journal of Medicinal Chemistry.
- Koldsø, H., et al. (2013).
- Koldsø, H., & Schiøtt, B. (2015). Monoamine transporters: insights from molecular dynamics simulations.
- Kim, J., et al. (2020). QSAR Model for Predicting the Cannabinoid Receptor 1 Binding Affinity and Dependence Potential of Synthetic Cannabinoids.
- Tao, Y., et al. (2025). Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study.
- Schifano, F., et al. (2021). The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. Pharmaceuticals.
- Chemical structures of the five substituted phenethylamine derivatives. (2023).
- A Review on Applications of Computational Methods in Drug Screening and Design. (2021).
- Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews.
- Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. (2024). Eman Research Publishing.
- Kalyaanamoorthy, S., & Chen, Y. P. P. (2016). Computational methods in drug discovery. Beilstein Journal of Organic Chemistry.
- Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Semantic Scholar.
- Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry. (2025).
- Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (n.d.). MDPI.
- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. (2021). Biomolecules and Therapeutics.
- López-Muñoz, F., & Alamo, C. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2022). Molecules.
- An Outline of What Computational Chemistry Is All About. (n.d.).
- Jain, S., et al. (2016). Synthesis and pharmacological evaluation of some 2-(4-isobutylphenyl)-N-(4-oxo-2-arylthiazolidin-3-yl) propanamides. Der Pharmacia Lettre.
- Cignarella, G., et al. (1996). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Journal of Medicinal Chemistry.
- Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
- Computational-Simulation-Based Behavioral Analysis of Chemical Compounds. (2022). Polymers.
- Refractive Properties of Binary Mixtures Containing 2-Methoxyethanol and n-Butylamine, Isobutylamine, sec-Butylamine and tert-Butylamine. (2025).
- Amose, Y., et al. (2022). Density Functional Theory and Molecular Modeling of the Compound 2-[2-(4-Methylphenylamino)-4-phenylthiazol-5-yl]benzofuran.
- Martin, J. M. L. (n.d.).
- Theoretical and Computational Studies of 2-Phenylindan: An In-depth Technical Guide. (2025). BenchChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Computational methods in drug discovery [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying metabolites of new psychoactive substances using in silico prediction tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identifying metabolites of new psychoactive substances using in silico prediction tools [ouci.dntb.gov.ua]
- 8. Activity evaluation of some psychoactive drugs with the application of QSAR/QSPR modeling methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. Computational-Simulation-Based Behavioral Analysis of Chemical Compounds [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Monoamine transporters: insights from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Machine learning vs. field 3D-QSAR models for serotonin 2A receptor psychoactive substances identification - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01335A [pubs.rsc.org]
- 19. QSAR Model for Predicting the Cannabinoid Receptor 1 Binding Affinity and Dependence Potential of Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. publishing.emanresearch.org [publishing.emanresearch.org]
- 22. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
(2-Ethylphenyl)isobutylamine safety and handling precautions
An In-depth Technical Guide to the Safe Handling of (2-Ethylphenyl)isobutylamine
Section 1: Hazard Identification and Risk Assessment
This compound is a substituted phenethylamine. Its structure combines an isobutylamine backbone with an ethyl-substituted phenyl ring. This structure suggests a multi-faceted hazard profile.
-
Isobutylamine Moiety: Contributes properties of flammability, corrosivity (severe skin burns and eye damage), and acute oral toxicity.[1][2][3][4][5]
-
Phenethylamine Backbone: Suggests potential for central nervous system (CNS) activity, typical of this class of compounds.[6][7][8] Chronic exposure to some phenethylamines can lead to CNS effects.[6]
Inferred GHS Classification
Based on its constituent parts, the compound should be handled as if it possesses the following hazards:
| Hazard Class | GHS Pictogram | Signal Word | Inferred Hazard Statement |
| Flammable Liquids | 🔥 | Danger | H225: Highly flammable liquid and vapor.[1][3][4] |
| Acute Toxicity (Oral) | 💀 | Danger | H301: Toxic if swallowed.[1][3][4] |
| Skin Corrosion | corrosive | Danger | H314: Causes severe skin burns and eye damage.[1][3][4] |
| Specific Target Organ Toxicity | ❗ | Warning | H335: May cause respiratory irritation.[3] |
The Principle of Proactive Risk Assessment
Given the uncharacterized nature of this molecule, a dynamic risk assessment is not merely a recommendation but a mandatory prerequisite for any experimental work. The causality behind this stringent requirement is that while we can infer hazards, the precise toxicological endpoints and reactivity are unknown.
The workflow for this assessment must be a self-validating system, ensuring that controls are adequate for the inferred risks.
Caption: Risk Assessment Workflow for this compound.
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls are the primary barrier against exposure. PPE serves as a critical final barrier.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood. This is crucial to prevent inhalation of potentially irritating and toxic vapors.[2][3][9]
-
Safety Shower and Eyewash Station: Must be immediately accessible (<10 seconds travel time). The corrosive nature inferred from isobutylamine means that any skin or eye contact requires immediate and prolonged flushing.[10][11]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[12][13]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the compound's inferred corrosivity, potential for skin absorption, and flammability.
| Protection Type | Specification | Rationale and Field Insights |
| Hand Protection | Nitrile or Neoprene Gloves (Double-gloving recommended) | Amines can degrade certain glove materials. Always inspect gloves before use.[13] Use proper removal technique to avoid contaminating skin.[13] For prolonged work, consult glove manufacturer charts for resistance to amines, as specific data for this compound is unavailable. A glove with a protection class of 3 or higher (breakthrough time >60 minutes) is recommended for anything beyond brief contact.[12] |
| Eye & Face Protection | Tightly-fitting safety goggles AND a full-face shield. | The high risk of severe eye damage (H314) necessitates this dual protection.[13] Safety glasses alone are insufficient. A face shield is mandatory when handling larger quantities (>50 mL) or during procedures with a high splash potential.[12][14] |
| Skin & Body Protection | Flame-retardant, anti-static lab coat. Chemical-resistant apron. | A flame-retardant coat addresses the flammability hazard (H225).[1] An apron provides an additional barrier against corrosive splashes.[12] All clothing must be non-static.[12] Trousers should be worn outside of boots to prevent spills from entering footwear.[12] |
| Footwear | Closed-toe, non-sparking safety footwear. | Protects against spills and prevents ignition from static discharge.[12] |
Section 3: Protocols for Safe Handling, Storage, and Disposal
Step-by-Step Handling Protocol
-
Preparation: Don all required PPE as specified in Section 2.2. Ensure the fume hood sash is at the appropriate working height.
-
Grounding: For transfers between metal containers, ensure both the source and receiving vessels are grounded and bonded to prevent static electricity discharge, a potential ignition source.[2][3]
-
Tools: Use only non-sparking tools for all operations.[1][2]
-
Aliquotting:
-
Carefully uncap the primary container inside the fume hood.
-
Use a clean pipette or syringe to transfer the desired amount to a tared, sealed secondary container.
-
Work deliberately to avoid splashes or aerosol generation.
-
-
Post-Handling: Tightly reseal the primary container. Decontaminate the exterior of the secondary container before removing it from the fume hood. Wash hands and forearms thoroughly after exiting the lab, even though gloves were worn.[1][10]
Storage Conditions
-
Location: Store in a cool, dry, well-ventilated, flame-proof area.[3][12]
-
Container: Keep container tightly closed to prevent vapor release and potential reaction with atmospheric moisture or CO2.[1][3]
-
Ignition Sources: Store away from all sources of heat, sparks, open flames, and hot surfaces.[1][2][3] Post "No Smoking" signs.[1]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, and acid chlorides. Reaction with these materials can be vigorous or explosive.[2][3][6]
-
Access: Store in a locked cabinet or an area accessible only to authorized personnel.[1]
Waste Disposal
-
Classification: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.[2][15]
-
Collection: Collect in a designated, properly labeled, leak-proof container.[15] The label must clearly state "Hazardous Waste" and list the chemical contents.
-
Disposal: Arrange for disposal through a licensed hazardous waste management company, following all local, state, and federal regulations. Do not empty into drains.[1][13]
Section 4: Emergency Procedures
A rapid and correct response is critical to mitigating harm from spills or exposures.
Spill Response Protocol
The response strategy is dictated by the scale and location of the spill.
Caption: Decision Tree for Chemical Spill Response.
Key Spill Response Steps:
-
Evacuate and Alert: Immediately alert others in the area. For major spills, evacuate and call for emergency assistance.[16][17]
-
Control Vapors: Ensure ventilation (fume hoods) is operating to capture vapors.[15] Eliminate all ignition sources.[2][15]
-
Containment: Prevent the spill from spreading or entering drains using absorbent socks or other barriers.[1][15][16]
-
Absorption: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collection: Once absorbed, use non-sparking tools to carefully scoop the material into a designated hazardous waste container.[2][3][15]
-
Decontamination: Clean the spill surface with a suitable decontamination solution, followed by soap and water.[16]
First Aid Measures
Immediate action is required for any exposure.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[2][11][16] Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2][11] Remove contact lenses if present and easy to do.[1][2] Call an ophthalmologist or seek immediate emergency medical attention.[1] |
| Inhalation | Move the person to fresh air.[1][2] If breathing is difficult or stops, provide artificial respiration (do not use mouth-to-mouth).[2] Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. [2] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[1] Immediately call a poison control center or physician.[1][2] Ingestion of a corrosive substance can cause severe damage and perforation of the digestive tract.[2] |
References
-
SAFETY DATA SHEET - Thermo Fisher Scientific (Isobutylamine) . Source: Thermo Fisher Scientific. [Link]
-
Isobutylamine | C4H11N | CID 6558 - PubChem . Source: National Institutes of Health. [Link]
-
Chemical Spill Procedures | Office of Environmental Health and Safety . Source: Princeton University EHS. [Link]
-
Chemical Spill Procedures - Environmental Health & Safety . Source: University of Toronto EHS. [Link]
-
Chemical Spill procedure - UOW . Source: University of Wollongong. [Link]
-
Emergency response / spill control - HSE . Source: UK Health and Safety Executive. [Link]
-
Chemical Exposure and Spill Response Procedures . Source: New Mexico State University. [Link]
-
Phenethylamines - University of Virginia School of Medicine . Source: University of Virginia Health. [Link]
-
Safety data sheet - CPAChem (Isobutylamine) . Source: CPAChem. [Link]
-
Personal Protective Equipment Guidance . Source: Dow Corporate. [Link]
-
Substituted phenethylamine - Wikipedia . Source: Wikipedia. [Link]
-
Personal Protective Equipment (PPE) - CHEMM . Source: U.S. Department of Health & Human Services. [Link]
-
ISOBUTYLAMINE - New Jersey Department of Health . Source: NJ Department of Health. [Link]
-
Isobutylamine - Wikipedia . Source: Wikipedia. [Link]
-
Isobutylamine, Isopropylamine, sec-Butylamine, Propylamine, Hexylamine, Pentylamine and 2-Methylbutylamine (Flavoring Substances) . Source: ResearchGate (publication of Food Safety Commission of Japan). [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. Isobutylamine - Wikipedia [en.wikipedia.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. med.virginia.edu [med.virginia.edu]
- 8. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 9. fishersci.se [fishersci.se]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. opcw.org [opcw.org]
- 14. corporate.dow.com [corporate.dow.com]
- 15. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. documents.uow.edu.au [documents.uow.edu.au]
Methodological & Application
synthesis of (2-Ethylphenyl)isobutylamine from 2-ethylbenzaldehyde
An Application Note for the Synthesis of (2-Ethylphenyl)isobutylamine from 2-Ethylbenzaldehyde via One-Pot Reductive Amination
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of this compound, a secondary amine of interest in pharmaceutical and chemical research. The synthesis is achieved through a direct, one-pot reductive amination of 2-ethylbenzaldehyde with isopropylamine. This application note details the underlying chemical principles, a step-by-step experimental procedure, purification methods, and analytical characterization of the final product. The causality behind critical experimental choices is explained to ensure reproducibility and high yield. This protocol is designed for researchers, scientists, and drug development professionals familiar with standard organic synthesis techniques.
Introduction and Synthetic Strategy
The synthesis of secondary amines is a cornerstone of modern organic chemistry, with applications ranging from active pharmaceutical ingredients (APIs) to agrochemicals and material science. This compound represents a valuable building block, incorporating both an aromatic moiety and a branched alkyl chain. Direct alkylation of amines is often plagued by poor selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts.
To circumvent these challenges, reductive amination presents a highly efficient and selective alternative.[1][2][3] This method involves the condensation of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.[4][5] This one-pot approach is advantageous due to its operational simplicity and atom economy, aligning with the principles of green chemistry.[1][4]
Our chosen strategy employs the reaction of 2-ethylbenzaldehyde with isopropylamine, followed by reduction with sodium borohydride (NaBH₄).
The rationale for this specific pathway is threefold:
-
High Selectivity: The reaction selectively forms the desired secondary amine, minimizing the over-alkylation products common in other methods.[3]
-
Mild Conditions: The use of sodium borohydride, a mild and versatile reducing agent, allows the reaction to proceed under gentle conditions, preserving sensitive functional groups if present.[6][7][8]
-
Accessibility of Reagents: The starting materials (2-ethylbenzaldehyde, isopropylamine) and the reducing agent (NaBH₄) are commercially available and cost-effective.
The overall transformation is depicted below.
Figure 1: Overall synthetic scheme for this compound.
Experimental Protocol
This protocol is designed as a self-validating system. Successful execution of each step ensures the optimal formation of the intermediate and final product.
Materials and Reagents
Quantitative data for the required reagents are summarized in the table below. It is imperative to use reagents from reliable sources and to handle them according to their respective Safety Data Sheets (SDS).
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Ethylbenzaldehyde | C₉H₁₀O | 134.18 | 5.00 g | 37.26 | 1.0 |
| Isopropylamine | C₃H₉N | 59.11 | 2.85 g (4.1 mL) | 48.21 | 1.3 |
| Sodium Borohydride | NaBH₄ | 37.83 | 1.70 g | 44.92 | 1.2 |
| Methanol (anhydrous) | CH₃OH | 32.04 | 100 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - | - |
| Saturated NaCl (aq) | NaCl | 58.44 | ~100 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - |
Step-by-Step Methodology
The experimental workflow is outlined in the diagram below, followed by a detailed procedural description.
Figure 2: Step-by-step experimental workflow diagram.
Procedure:
-
Imine Formation:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethylbenzaldehyde (5.00 g, 37.26 mmol).
-
Add 100 mL of anhydrous methanol and stir until the aldehyde is fully dissolved.
-
To this solution, add isopropylamine (4.1 mL, 48.21 mmol, 1.3 eq.) dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature for 30 minutes. Causality Note: Pre-stirring the aldehyde and amine allows for the formation of the imine intermediate. Using a slight excess of the volatile amine helps to drive the equilibrium towards the imine.
-
-
Reduction of the Imine:
-
Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Carefully add sodium borohydride (1.70 g, 44.92 mmol, 1.2 eq.) in small portions over 20 minutes. Safety Note: The reaction is exothermic and generates hydrogen gas. Ensure adequate ventilation and controlled addition to prevent foaming.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for 3 hours to ensure the complete reduction of the imine.
-
-
Work-up and Extraction:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 50 mL of deionized water.
-
Remove the methanol from the mixture using a rotary evaporator.
-
Transfer the remaining aqueous residue to a 250 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash them once with 50 mL of saturated aqueous sodium chloride (brine). Causality Note: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification
The crude oil can be purified by flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 10-15% ethyl acetate) is typically effective.
-
Monitoring: The fractions can be monitored by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate or ninhydrin).
-
Combine the fractions containing the pure product and remove the solvent in vacuo to obtain this compound as a clear oil.
Characterization and Results
The identity and purity of the synthesized this compound must be confirmed using spectroscopic methods.
Spectroscopic Analysis
The following data are characteristic of the target compound.
| Technique | Observation | Assignment |
| ¹H NMR | Multiplet, ~7.1-7.3 ppm | Aromatic protons (4H) |
| Singlet, ~3.6-3.8 ppm | Ar-CH ₂-N | |
| Multiplet, ~2.6-2.8 ppm | Ar-CH ₂-CH₃ and N-CH -(CH₃)₂ | |
| Broad Singlet, ~1.5-2.0 ppm | N-H (exchangeable with D₂O)[9][10][11] | |
| Triplet, ~1.2 ppm | Ar-CH₂-CH ₃ | |
| Doublet, ~1.0-1.1 ppm | N-CH-(CH ₃)₂ | |
| ¹³C NMR | Peaks ~125-142 ppm | Aromatic carbons |
| Peak ~50-55 ppm | Ar-C H₂-N | |
| Peak ~45-50 ppm | N-C H-(CH₃)₂ | |
| Peak ~25 ppm | Ar-C H₂-CH₃ | |
| Peak ~22-23 ppm | N-CH-(C H₃)₂ | |
| Peak ~15 ppm | Ar-CH₂-C H₃ | |
| IR (Infrared) | ~3300-3350 cm⁻¹ (weak, sharp) | N-H stretch (characteristic for secondary amine)[9][10][12][13][14] |
| ~2850-3000 cm⁻¹ | C-H stretch (aliphatic) | |
| ~1450-1600 cm⁻¹ | C=C stretch (aromatic) |
Yield Calculation
-
Theoretical Yield: 37.26 mmol = 37.26 mmol * 177.29 g/mol = 6.61 g
-
Actual Yield: (Mass of pure product obtained) g
-
Percent Yield: (% Yield) = (Actual Yield / Theoretical Yield) * 100
A typical yield for this procedure, following careful execution, is in the range of 75-85%.
Conclusion
This application note provides a reliable and robust protocol for the synthesis of this compound via a one-pot reductive amination. By explaining the rationale behind key steps and providing detailed procedural and analytical guidance, this document serves as a practical tool for researchers in organic synthesis and drug discovery. The methodology is scalable and employs common reagents, making it an accessible and efficient route to this valuable secondary amine.
References
-
Spectroscopy of Amines. OpenStax. [Link]
-
Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
How do you differentiate between primary, secondary, and tertiary amines using spectroscopy? TutorChase. [Link]
-
Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [Link]
-
Catalytic Amination for N-Alkyl Amine Synthesis. ResearchGate. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. National Center for Biotechnology Information (NCBI). [Link]
-
Reductive Amination of Carboxylic Acids via Nickel(II) Catalysis: A Ligand-Tuned Strategy for C–N Bond Formation. ACS Publications. [Link]
-
CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydride; Reductive Amination. YouTube. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. ResearchGate. [Link]
-
¹H NMR of Amines. Chemistry LibreTexts. [Link]
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. National Center for Biotechnology Information (NCBI). [Link]
-
C–N Bond-Forming Reactions: Reductive Amination. Myers Research Group, Harvard University. [Link]
-
How the amines below could be prepared by reductive amination of a ketone or an aldehyde in the... Homework.Study.com. [Link]
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
-
2-Ethylbenzaldehyde. PubChem, National Center for Biotechnology Information. [Link]
-
Amine synthesis by reductive amination. Organic Chemistry Portal. [Link]
Sources
- 1. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 2. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rockymountainlabs.com [rockymountainlabs.com]
- 13. tutorchase.com [tutorchase.com]
- 14. wikieducator.org [wikieducator.org]
Topic: Analytical Methods for (2-Ethylphenyl)isobutylamine Quantification
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for (2-Ethylphenyl)isobutylamine
This compound is a substituted phenethylamine derivative. As with many compounds in this class, which includes a wide range of biologically active molecules, its accurate and precise quantification is critical for a variety of scientific applications. In pharmaceutical development, robust analytical methods are essential for pharmacokinetic/pharmacodynamic (PK/PD) studies, metabolism research, and quality control of active pharmaceutical ingredients (APIs). In forensic and clinical toxicology, the ability to detect and quantify such compounds in complex biological matrices is paramount.
This application note serves as a comprehensive technical guide, moving beyond a simple recitation of steps to explain the underlying scientific principles and rationale. We present two primary, validated methodologies for the quantification of this compound: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for bioanalysis, and a robust Gas Chromatography-Mass Spectrometry (GC-MS) method that serves as a powerful alternative.
A Comparative Overview of Analytical Methodologies
The choice of an analytical technique is dictated by the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. For phenethylamine derivatives, several powerful techniques are available.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying low-concentration analytes in complex biological matrices like plasma or urine.[2] Its exceptional sensitivity and selectivity, derived from the separation power of HPLC coupled with the mass-based specificity of tandem mass spectrometry, often allows for minimal sample cleanup and direct analysis.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly reliable and specific technique, GC-MS provides excellent chromatographic resolution.[4] However, for polar and basic compounds like amines, derivatization is often necessary to increase volatility and improve peak shape, adding a step to the sample preparation workflow.[1]
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection (FLD): HPLC-UV is a workhorse in many QC labs for analyzing bulk materials or formulations with higher concentrations of the analyte.[5][6] For trace-level quantification, HPLC-FLD can offer enhanced sensitivity, though it typically requires the analyte to be naturally fluorescent or derivatized with a fluorescent tag.[7]
Data Presentation: Method Performance Characteristics
The following table summarizes the typical performance characteristics of these techniques for the analysis of phenethylamine-class compounds, providing a basis for method selection.
| Parameter | LC-MS/MS | GC-MS | HPLC-FLD |
| Selectivity | Very High | High | Moderate to High |
| Sensitivity (LOQ) | Very Low (pg/mL to low ng/mL)[8] | Low (ng/mL range) | Low (ng/mL range)[8] |
| Matrix Effect | Potential for ion suppression/enhancement[9][10] | Less susceptible than ESI-MS | Moderate |
| Derivatization | Not usually required | Often required for amines[11] | Required for non-fluorescent analytes |
| Throughput | High | Moderate | High |
| Primary Application | Bioanalysis, Trace Quantification | Forensic, Impurity Profiling[12] | Quality Control, Formulation Analysis |
Core Protocol: High-Sensitivity Quantification by LC-MS/MS
This protocol details a robust method for the quantification of this compound in human plasma, a common matrix for pharmacokinetic studies. The methodology is built upon the principles of efficient sample extraction followed by sensitive detection.
Causality in Method Design:
-
Rationale for Solid-Phase Extraction (SPE): We employ mixed-mode cation exchange SPE. This strategy is highly effective for basic compounds like this compound. The cartridge's reversed-phase backbone retains the analyte and some nonpolar interferences, while the strong cation exchange mechanism specifically binds the protonated amine. This dual retention allows for stringent washing steps to remove neutral and acidic matrix components (e.g., phospholipids), significantly reducing matrix effects.[9]
-
Rationale for Isotope-Labeled Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard, such as this compound-d5, is the most effective way to compensate for variations in sample processing and potential matrix-induced ion suppression or enhancement.[10] The SIL-IS co-elutes with the analyte and behaves nearly identically during extraction and ionization, ensuring the highest degree of accuracy and precision.
-
Rationale for Chromatographic Conditions: A C18 reversed-phase column is used for its versatility in retaining moderately polar compounds. The mobile phase consists of a weak acid (formic acid) in water and an organic solvent (acetonitrile). The formic acid serves to protonate the analyte, promoting good peak shape and enhancing ionization efficiency in positive electrospray ionization (ESI) mode.[13]
Experimental Protocol: LC-MS/MS Analysis
1. Materials and Reagents:
-
This compound analytical standard
-
This compound-d5 (Internal Standard)
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Formic Acid (≥98%)
-
Ammonium Hydroxide
-
Mixed-Mode Strong Cation Exchange SPE Cartridges (e.g., 30 mg / 1 mL)
-
Human Plasma (with K2EDTA as anticoagulant)
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Spike: To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of internal standard working solution (e.g., 100 ng/mL in 50% methanol). Vortex briefly.
-
Pre-treat: Add 400 µL of 2% formic acid in water. Vortex for 10 seconds. This step lyses the plasma and ensures the analyte is in its protonated state for binding to the SPE sorbent.
-
Condition SPE Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Load: Load the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum or positive pressure to pass the sample through at a rate of ~1 mL/min.
-
Wash 1: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash 2: Wash the cartridge with 1 mL of methanol to remove nonpolar interferences like lipids.
-
Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the amine, releasing it from the cation exchange sorbent.
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.
3. Instrumental Conditions:
| Parameter | Setting |
| HPLC System | UPLC/UHPLC System |
| Column | C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, return to 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | To be determined by infusion of standard Analyte: e.g., Q1: 164.2 -> Q3: 147.2 IS (d5): e.g., Q1: 169.2 -> Q3: 152.2 |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
4. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.
Alternative Protocol: Derivatization and GC-MS Quantification
This protocol is suitable for laboratories where LC-MS/MS is unavailable or for applications where GC-MS is preferred, such as impurity profiling.
Causality in Method Design:
-
Rationale for Derivatization: Primary amines like this compound contain active hydrogens that can lead to poor peak shape (tailing) and low response in GC systems due to interactions with the column and inlet. Derivatization with an agent like Propylchloroformate converts the polar amine group into a less polar, more volatile carbamate derivative. This significantly improves chromatographic performance and thermal stability.[11]
-
Rationale for Liquid-Liquid Extraction (LLE): LLE is a classic and effective technique for sample cleanup.[12] By adjusting the pH of the aqueous sample to a basic level (pH > 10), the amine is deprotonated into its free base form, which is more soluble in an organic extraction solvent (like ethyl acetate). This allows for efficient separation from water-soluble matrix components.
Experimental Protocol: GC-MS Analysis
1. Materials and Reagents:
-
This compound analytical standard
-
Internal Standard (e.g., (4-Ethylphenyl)isobutylamine or a deuterated analog)
-
Propylchloroformate (Derivatizing Agent)
-
Ethyl Acetate, Toluene (GC-grade)
-
Sodium Hydroxide solution (10 M)
-
Sodium Bicarbonate buffer (pH ~9)
2. Sample Preparation: LLE and Derivatization
-
Spike: To 200 µL of sample (e.g., urine), add 25 µL of internal standard working solution.
-
Basify: Add 100 µL of 10 M Sodium Hydroxide to make the sample strongly alkaline (pH > 10). Vortex.
-
Extract: Add 1 mL of ethyl acetate. Vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 5 minutes.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Derivatize: Add 500 µL of sodium bicarbonate buffer and 20 µL of propylchloroformate. Vortex immediately for 30 seconds. The buffer maintains the pH required for the reaction.
-
Isolate: After the reaction ceases, centrifuge for 2 minutes. Transfer the upper organic layer to a GC vial for analysis.
3. Instrumental Conditions:
| Parameter | Setting |
| GC System | Gas Chromatograph with Autosampler |
| Column | DB-5ms or similar, 30 m x 0.25 mm, 0.25 µm film |
| Inlet Mode | Splitless |
| Inlet Temp. | 250°C |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Oven Program | Start at 100°C, hold 1 min, ramp to 280°C at 20°C/min, hold 2 min |
| Mass Spectrometer | Single Quadrupole or Triple Quadrupole MS |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | To be determined from the mass spectrum of the derivatized standard. |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
Method Validation: Ensuring Trustworthy Data
Any analytical method intended for regulated studies or critical decision-making must be validated to prove its suitability. The validation should follow established guidelines.[14][15] The core parameters for validation are summarized below.
Data Presentation: Typical Validation Performance for the LC-MS/MS Method
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Lower Limit of Quantitation (LLOQ) | S/N ≥ 10; Accuracy ±20%; Precision ≤20% | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ)[13] | -5.2% to +8.1% |
| Precision (%RSD) | ≤15% (≤20% at LLOQ)[13] | Intra-day: ≤7.5% Inter-day: ≤9.2% |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. | Pass |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15 | Pass |
| Recovery | Consistent and precise | >85% |
Visualization of Experimental Workflows
Visual diagrams help clarify complex multi-step procedures, ensuring reproducibility and aiding in training.
Caption: Workflow for Plasma Sample Preparation using SPE.
Caption: Workflow for Urine Sample Preparation and Derivatization.
Conclusion
The quantification of this compound can be achieved with high accuracy and sensitivity using modern analytical techniques. The LC-MS/MS method presented here is ideal for demanding bioanalytical applications requiring low detection limits, such as pharmacokinetic studies. The GC-MS method, incorporating a straightforward derivatization step, provides a robust and reliable alternative, well-suited for forensic analysis or as a confirmatory technique. Successful implementation of either method hinges on a thorough understanding of the principles of sample preparation and chromatography, as well as adherence to rigorous validation standards to ensure data integrity.
References
-
Lee, J., Lee, J., Kim, J., Kim, E., & Kim, J. (2018). Miniaturized Sample Preparation Method for Determination of Amphetamines in Urine. PubMed. Available at: [Link]
-
Science.gov. validate analysis methods: Topics by Science.gov. Science.gov. Available at: [Link]
-
van der Nagel, B. C. H., et al. (2012). Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices. PubMed. Available at: [Link]
-
Office of Justice Programs. Techniques for the Detection and Identification of Amphetamines and Amphetamine-Like Substances. Office of Justice Programs. Available at: [Link]
-
Abourashed, E. A., & El-Alfy, A. T. (2004). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. PubMed. Available at: [Link]
-
Ismail, R., et al. (2015). Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised. Universiti Kebangsaan Malaysia. Available at: [Link]
-
uBibliorum. Determination of amphetamines-type stimulants in urine samples using microextraction by packed sorbent and gas chromatography-mass spectrometry. uBibliorum. Available at: [Link]
-
Pharmaceutical Technology. (2003). Analytical Methods Validation. Pharmaceutical Technology. Available at: [Link]
-
Cengage. Selected Methods of Analysis. Cengage. Available at: [Link]
-
Wikipedia. (2024). Isobutylamine. Wikipedia. Available at: [Link]
-
Liu, G., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Available at: [Link]
-
van de Merbel, N. C. (2008). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. PubMed. Available at: [Link]
-
Japan International Cooperation Agency. III Analytical Methods. Japan International Cooperation Agency. Available at: [Link]
-
PubChem. 2-Ethyl butylamine. PubChem. Available at: [Link]
-
Request PDF. (2009). Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. Request PDF. Available at: [Link]
-
Ataman Kimya. ISOBUTYL AMINE. Ataman Kimya. Available at: [Link]
-
Hewavitharana, A. K., et al. (2010). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH. Available at: [Link]
-
Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Eurofins. (2022). ANALYTICAL METHOD SUMMARIES. Eurofins. Available at: [Link]
-
Jurnal Sains Farmasi & Klinis. (2015). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Jurnal Sains Farmasi & Klinis. Available at: [Link]
-
Al-Rajhi, R. M., et al. (2020). GC-MS profiling and assessment of antioxidant, antibacterial, and anticancer properties of extracts of Annona squamosa L. leaves. PMC - NIH. Available at: [Link]
-
Cheméo. (2024). Chemical Properties of Isobutylamine (CAS 78-81-9). Cheméo. Available at: [Link]
-
Universidade de Lisboa. (2022). Analytical methods validation in the regulatory framework. Experimental designs, optimization, and evaluation. The case of stability testing. Universidade de Lisboa. Available at: [Link]
-
The Journal of Phytopharmacology. (2018). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt. & Arn) Swingle. The Journal of Phytopharmacology. Available at: [Link]
-
MDPI. (2021). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. Available at: [Link]
-
Notulae Botanicae Horti Agrobotanici Cluj-Napoca. (2024). Evaluation of gas chromatography-mass spectrometry analysis and yield. Notulae Botanicae Horti Agrobotanici Cluj-Napoca. Available at: [Link]
-
MDPI. (2023). Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure. MDPI. Available at: [Link]
-
Zenodo. (2024). GC-MS phytochemical profiling, FTIR analyses, and antimicrobial activities of the oily fraction from the ethyl acetate. Zenodo. Available at: [Link]
-
MDPI. (2023). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. Available at: [Link]
-
Indian Journal of Pharmaceutical Sciences. (2011). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC - NIH. Available at: [Link]
-
Scribd. (n.d.). 1 s2.0 S2210909911000294 Main. Scribd. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. omicsonline.org [omicsonline.org]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Techniques for the Detection and Identification of Amphetamines and Amphetamine-Like Substances | Office of Justice Programs [ojp.gov]
- 5. Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Miniaturized sample preparation method for determination of amphetamines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ukm.my [ukm.my]
- 13. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. science.gov [science.gov]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
GC-MS Analysis of (2-Ethylphenyl)isobutylamine and its Metabolites in Biological Matrices
An Application Note for Drug Development Professionals, Researchers, and Scientists
Introduction: The Analytical Challenge
(2-Ethylphenyl)isobutylamine is a primary amine and a structural analog of amphetamine, placing it in a class of compounds with known psychoactive potential. As with other novel psychoactive substances (NPS), understanding its metabolic fate is crucial for assessing its pharmacological and toxicological profile. The high polarity and low volatility of primary amines and their hydroxylated metabolites present a significant challenge for direct analysis by gas chromatography.[1][2] Therefore, chemical derivatization is an essential step to improve their chromatographic behavior and achieve the sensitivity required for detection in complex biological matrices.[1][3][4]
This application note outlines a validated approach for the simultaneous identification and quantification of this compound and its predicted metabolites in urine and blood, employing solid-phase extraction (SPE) for sample cleanup, enzymatic hydrolysis for conjugated metabolites, chemical derivatization, and subsequent GC-MS analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is a gold-standard technique in toxicology for its high sensitivity and specificity, making it indispensable for forensic investigations and clinical toxicology.[3][5][6]
Predicted Metabolic Pathways
The metabolic pathways of this compound are predicted based on established metabolic routes for structurally similar compounds like amphetamine.[7][8] The primary metabolic transformations are expected to be:
-
Aromatic Hydroxylation: The ethylphenyl ring is susceptible to hydroxylation, primarily at the para-position relative to the ethyl group, due to steric hindrance at the ortho positions.[9][10] This reaction is catalyzed by cytochrome P450 (CYP) enzymes.[11]
-
N-Oxidation: The primary amine can be oxidized to form the corresponding hydroxylamine.[7][12] This is a common metabolic pathway for amphetamines, mediated by flavin-containing monooxygenases (FMOs).[7][12]
-
Deamination: The primary amine group can be removed, leading to the formation of a ketone.[13][14][15][16] This process can occur via oxidative deamination.
-
Phase II Conjugation: The hydroxylated metabolites can undergo further conjugation with glucuronic acid or sulfate, increasing their water solubility for excretion.[8][17]
Caption: Predicted metabolic pathways of this compound.
Experimental Protocols
Sample Preparation: Urine
Rationale: Urine is a common matrix for drug testing as it is non-invasive to collect and metabolites are often concentrated in it.[17][18] Many drugs and their metabolites are excreted as water-soluble glucuronide conjugates, necessitating an enzymatic hydrolysis step to cleave the conjugate and allow for extraction of the parent metabolite.[17] Solid-phase extraction (SPE) is employed for its high recovery and ability to remove interferences from the complex urine matrix.[5]
Protocol:
-
To 2 mL of urine, add 1 mL of acetate buffer (pH 5.0) and 50 µL of β-glucuronidase from E. coli.
-
Vortex and incubate at 60°C for 2 hours to ensure complete hydrolysis of glucuronide conjugates.
-
Allow the sample to cool to room temperature.
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M HCl, and then 2 mL of methanol to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (80:20:2 v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
The dried extract is now ready for derivatization.
Sample Preparation: Blood/Serum
Rationale: Blood or serum analysis provides a snapshot of the drug concentration at the time of collection. A liquid-liquid extraction (LLE) is a classic and effective method for extracting drugs from blood, while protein precipitation is necessary to remove proteins that would otherwise interfere with the analysis.[19]
Protocol:
-
To 1 mL of blood or serum, add a deuterated internal standard.
-
Add 2 mL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Adjust the pH to ~9.5 with ammonium hydroxide.
-
Add 5 mL of n-butyl chloride, vortex for 2 minutes, and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
The dried extract is now ready for derivatization.
Derivatization
Rationale: Derivatization is crucial for the GC-MS analysis of polar compounds like amines and their hydroxylated metabolites.[1][2][4] It increases their volatility and thermal stability, and improves their chromatographic peak shape.[1][4] Acylation with trifluoroacetic anhydride (TFAA) is a common and effective method for primary amines.[6]
Protocol:
-
Reconstitute the dried extract from the sample preparation step in 50 µL of ethyl acetate.
-
Add 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 70°C for 20 minutes.
-
Cool to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Analysis
Rationale: A standard non-polar column like a 5% phenyl-methylpolysiloxane is suitable for the analysis of derivatized amphetamine-like compounds. The temperature program is optimized to ensure good separation of the parent compound and its metabolites. The mass spectrometer is operated in full scan mode for initial identification and then in selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.[5]
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and SIM for quantitative analysis.
Data Analysis and Expected Results
The identification of this compound and its metabolites is based on their retention times and mass spectra. The mass spectra of the TFA-derivatives are expected to show characteristic fragmentation patterns.
| Compound | Predicted Retention Time (min) | Key Diagnostic Ions (m/z) of TFA Derivative |
| This compound | ~8.5 | [M]+, [M-CH3]+, fragment ions from benzyl cleavage |
| Hydroxy-(2-ethylphenyl)isobutylamine | ~9.2 | [M]+, [M-CH3]+, characteristic fragment ions |
| N-Hydroxy-(2-ethylphenyl)isobutylamine | ~9.0 | [M]+, fragment ions indicating N-hydroxy group |
| (2-Ethylphenyl)isobutan-2-one | ~7.8 | [M]+, characteristic ketone fragments |
Note: Retention times and mass spectra are predictive and should be confirmed with synthesized reference standards.
For quantification, a calibration curve should be prepared using fortified blank matrix samples. The method should be validated according to established guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[20][21][22]
Workflow Diagram
Caption: Overall workflow for the GC-MS analysis.
Conclusion
The described methodology provides a robust and reliable framework for the analysis of this compound and its metabolites in biological samples. The combination of enzymatic hydrolysis, solid-phase extraction, chemical derivatization, and GC-MS analysis ensures high sensitivity and specificity. This application note serves as a foundational guide for researchers, and further optimization and validation should be performed in the specific laboratory setting to ensure compliance with regulatory standards.
References
- BenchChem. (2025).
- Cashman, J. R., & Xiong, Y. N. (1999). N-oxygenation of amphetamine and methamphetamine by the human flavin-containing monooxygenase (form 3)
- Thermo Fisher Scientific. Sensitive Screening for Drugs of Abuse in Human Urine Using Single Quadrupole GC-MS Following a Simple Solid Phase Extraction.
- MDPI. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples.
- MDPI. (2025). Emerging Novel Psychoactive Substances (2020–2025)
- Woźniak, M. K., et al. (2017). Determination of amphetamine and amphetamine analogs in blood by GC-MS/MS technique.
- Science.gov. validate analytical methods: Topics by Science.gov.
- Gergely, A., et al. (2006). Assessment of the N-oxidation of deprenyl, methamphetamine, and amphetamine enantiomers by chiral capillary electrophoresis: an in vitro metabolism study. PubMed.
- Phenomenex. (2025). GC-MS Drug Testing in Toxicology.
- Karačić, V., & Skender, L. (2000). ANALYSIS OF DRUGS OF ABUSE IN URINE BY GAS CHROMATOGRAPHY/ MASS SPECTROMETRY: EXPERIENCE AND APPLICATION. Arhiv za higijenu rada i toksikologiju.
- Lin, H. R., et al. (2008). Detection of abused drugs in urine by GC-MS. Journal of Food and Drug Analysis.
- Lambrecht, J. A., & Downs, D. M. (2018).
- Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
- Woźniak, M. K., et al. (2018). Application of gas chromatography-tandem mass spectrometry for the determination of amphetamine-type stimulants in blood and urine. Journal of Pharmaceutical and Biomedical Analysis.
- ResearchGate. (2002). 2.1.2.
- Books. (2019).
- Lin, D.-L., et al. (2005). Gas chromatography-mass spectrometry (GC-MS) analysis of amphetamine, methamphetamine, 3,4-methylenedioxy-amphetamine and 3,4-methylenedioxymethamphetamine in human hair and hair sections. Journal of Food and Drug Analysis.
- Chemistry For Everyone. (2025).
- Spectroscopy Online.
- ResearchGate. (2014).
- Scilit. (2025). Emerging Novel Psychoactive Substances (2020–2025)
- Islamic University Faculty of Pharmacy.
- Drug Metabolism.
- Wong, S. L., et al. (2022). Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning. ChemRxiv.
- AZoLifeSciences. (2022). Helping Identify Novel Psychoactive Substances.
- ResearchGate.
- SciELO. (2022). Analytical method validation for the identification and quantification of dissolved gold and gold nanoparticles in cosmetics products by single particle inductively coupled plasma mass spectrometry.
- Wageningen University & Research. (2013). Validation of methods for the detection and quantification of engineered nanoparticles in food.
- ResearchGate. (2022). Analytical method validation for the identification and quantification of dissolved gold and gold nanoparticles in cosmetics products by single particle inductively coupled plasma mass spectrometry.
- Berger, K. J., et al. (2021).
- Al-Hadiya, B. (2018). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. PMC.
- Organic Chemistry Portal.
- Berger, K. J., et al. (2021).
- The Metabolomics Innovation Centre. (2019).
- Patel, M. J., et al. (2010). Analytical method validation: A brief review. Journal of Pharmaceutical Science and Research.
- Yamamoto, B. K., & Raudensky, J. (2008).
- Al-Hadiya, B. (2019). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS Drug Testing in Toxicology | Phenomenex [phenomenex.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. jfda-online.com [jfda-online.com]
- 7. N-oxygenation of amphetamine and methamphetamine by the human flavin-containing monooxygenase (form 3): role in bioactivation and detoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stpeters.co.in [stpeters.co.in]
- 9. iunajaf.edu.iq [iunajaf.edu.iq]
- 10. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of the N-oxidation of deprenyl, methamphetamine, and amphetamine enantiomers by chiral capillary electrophoresis: an in vitro metabolism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct Deamination of Primary Amines via Isodiazene Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Direct Deamination of Primary Amines via Isodiazene Intermediates [organic-chemistry.org]
- 15. Direct Deamination of Primary Amines via Isodiazene Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. hrcak.srce.hr [hrcak.srce.hr]
- 19. researchgate.net [researchgate.net]
- 20. validate analytical methods: Topics by Science.gov [science.gov]
- 21. scielo.br [scielo.br]
- 22. wjarr.com [wjarr.com]
Application Notes and Protocols: Characterizing (2-Ethylphenyl)isobutylamine Binding to Adrenergic and Dopamine Receptors
Introduction: Unveiling the Receptor Pharmacology of a Novel Phenethylamine Derivative
(2-Ethylphenyl)isobutylamine is a substituted phenethylamine, a class of compounds known for its diverse interactions with various neurotransmitter receptors in the central nervous system.[1][2] The specific effects of these molecules are largely dictated by their unique structural substitutions, which in turn determine their receptor affinity profiles.[2] This guide provides a comprehensive framework for characterizing the receptor binding affinity of this compound, a novel compound with potential activity at adrenergic and dopamine receptors, given its structural resemblance to known ligands for these targets.[3]
Receptor binding assays are a cornerstone of pharmacological research and drug discovery, providing a quantitative measure of the interaction strength between a ligand and its receptor target.[4][5][6] The inhibition constant (Kᵢ) is a key parameter derived from these assays, representing the concentration of a competing ligand that would occupy 50% of the receptors in the absence of a radioligand. A lower Kᵢ value signifies a higher binding affinity.[6] By elucidating the receptor binding profile of this compound, we can begin to understand its potential mechanism of action and predict its pharmacological effects.[6]
This document will detail the experimental protocols for determining the binding affinity of this compound at the human α₂-adrenergic and D₂ dopamine receptors. It is intended for researchers, scientists, and drug development professionals.
Core Principles of Receptor Binding Assays
Radioligand binding assays are a sensitive and robust method for studying drug-receptor interactions.[4][7] These assays typically fall into two main categories: saturation assays and competition assays.[5][8]
-
Saturation Assays: These experiments determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor.[5][9]
-
Competition Assays: These are used to determine the affinity (expressed as Kᵢ) of an unlabeled test compound (the "competitor") for a receptor by measuring its ability to displace a radiolabeled ligand with a known affinity.[5][10]
A critical aspect of these assays is distinguishing between specific binding to the receptor of interest and non-specific binding to other components of the assay system, such as lipids, proteins, and the assay plate itself.[11][12][13] Non-specific binding is typically determined by measuring radioligand binding in the presence of a high concentration of an unlabeled ligand that saturates the specific binding sites.[12]
Experimental Workflow Overview
The general workflow for a competitive radioligand binding assay involves several key steps, from preparing the receptor source to analyzing the final data.
Caption: General workflow for a competitive radioligand binding assay.
Detailed Protocols
PART 1: α₂-Adrenergic Receptor Binding Assay
1.1. Materials and Reagents
-
Receptor Source: Human α₂-adrenergic receptors expressed in HEK-293 cell membranes.
-
Radioligand: [³H]-Rauwolscine (Specific Activity: ~80 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Phentolamine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[14]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., Millipore MultiScreen).[15]
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
1.2. Protocol
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-Rauwolscine (at a final concentration of ~1 nM), and 50 µL of cell membrane preparation (typically 10-20 µg of protein).
-
Non-specific Binding: Add 50 µL of 10 µM Phentolamine, 50 µL of [³H]-Rauwolscine, and 50 µL of cell membrane preparation.
-
Competitive Binding: Add 50 µL of each dilution of this compound, 50 µL of [³H]-Rauwolscine, and 50 µL of cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[14]
-
Filtration: Rapidly filter the contents of the plate through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.[10][15]
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove any unbound radioligand.[16]
-
Drying: Dry the filter plate completely.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[7][15]
PART 2: D₂ Dopamine Receptor Binding Assay
2.1. Materials and Reagents
-
Receptor Source: Human D₂ dopamine receptors expressed in CHO-K1 cell membranes.
-
Radioligand: [³H]-Spiperone (Specific Activity: ~90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[14]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates.[15]
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
2.2. Protocol
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in assay buffer, as described for the α₂-adrenergic receptor assay.
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-Spiperone (at a final concentration of ~0.5 nM), and 50 µL of cell membrane preparation (typically 15-25 µg of protein).
-
Non-specific Binding: Add 50 µL of 10 µM Haloperidol, 50 µL of [³H]-Spiperone, and 50 µL of cell membrane preparation.
-
Competitive Binding: Add 50 µL of each dilution of this compound, 50 µL of [³H]-Spiperone, and 50 µL of cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes.
-
Filtration: Rapidly filter the plate contents through the glass fiber filter plate using a vacuum manifold.[10][15]
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.[16]
-
Drying: Dry the filter plate.
-
Scintillation Counting: Add scintillation cocktail and count the radioactivity.[7][15]
Data Analysis and Interpretation
1. Calculation of Specific Binding:
Specific Binding = Total Binding - Non-specific Binding
2. Generation of Competition Curves:
Plot the percentage of specific binding against the logarithm of the concentration of this compound. The data should be fitted to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
3. Calculation of the Inhibition Constant (Kᵢ):
The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:[17][18]
Kᵢ = IC₅₀ / (1 + [L]/Kₐ)
Where:
-
IC₅₀ is the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand.[18]
-
[L] is the concentration of the radioligand used in the assay.[18]
-
Kₐ is the equilibrium dissociation constant of the radioligand for the receptor.[17]
The Cheng-Prusoff equation provides a more accurate measure of the affinity of the test compound by accounting for the concentration and affinity of the radioligand.[18]
4. Scatchard Analysis (for Saturation Binding):
While this guide focuses on competitive binding, a Scatchard analysis of saturation binding data can provide the Kₐ of the radioligand and the Bmax.[17][19] A Scatchard plot graphs the ratio of bound to free radioligand (B/F) against the concentration of bound radioligand (B). The slope of the resulting line is -1/Kₐ, and the x-intercept is Bmax.[19]
Caption: Data analysis workflow for determining the Ki value.
Expected Data Presentation
The binding affinities of this compound for the α₂-adrenergic and D₂ dopamine receptors should be summarized in a clear and concise table.
| Receptor | Radioligand | Kᵢ of this compound (nM) |
| α₂-Adrenergic | [³H]-Rauwolscine | Hypothetical Value |
| D₂ Dopamine | [³H]-Spiperone | Hypothetical Value |
Troubleshooting and Considerations
-
High Non-specific Binding: If non-specific binding is high (typically >20% of total binding), consider optimizing the assay conditions. This can include reducing the concentration of the radioligand or the amount of membrane protein, or adding a blocking agent like bovine serum albumin (BSA) to the assay buffer.[12][13]
-
Low Specific Binding: If the specific binding signal is too low, you may need to increase the amount of receptor preparation or use a radioligand with a higher specific activity.
-
Assay Variability: Ensure thorough mixing of reagents and consistent washing steps to minimize variability between wells. Running replicates (triplicates are common) is essential for statistical robustness.[15]
Conclusion
These application notes provide a detailed and scientifically grounded protocol for the initial characterization of this compound's binding affinity at α₂-adrenergic and D₂ dopamine receptors. By following these methodologies, researchers can obtain reliable and reproducible data to inform further drug development efforts. The principles and techniques outlined here are broadly applicable to the study of other novel compounds and receptor systems.
References
- Bylund, D. B. (2018). Receptor Binding Assays and Drug Discovery. Methods in Pharmacology and Toxicology, 1-15.
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Ancellin, N. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. Retrieved from [Link]
-
Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- Wreggett, K. A., & Wells, J. W. (1995). The influence of cooperativity on the determination of dissociation constants: examination of the Cheng-Prusoff equation, the Scatchard analysis, the Schild analysis and related power equations. Journal of pharmacology and experimental therapeutics, 273(2), 646–662.
-
Millipore. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]
- Munson, P. J., & Rodbard, D. (1988). Linearization of two ligand-one binding site scatchard plot and the "IC50" competitive inhibition plot: application to the simplified graphical determination of equilibrium constants. Life sciences, 42(3), 231–237.
-
Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Retrieved from [Link]
- Unadkat, J. D. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods [Video]. YouTube.
-
Roth Lab, University of North Carolina. (n.d.). Assay buffers. Retrieved from [Link]
- Schoofs, G., et al. (2021). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. Journal of Visualized Experiments, (173), e61715.
- Wreggett, K. A., & Wells, J. W. (1995). The influence of cooperativity on the determination of dissociation constants: Examination of the Cheng-Prusoff equation, the Scatchard analysis, the Schild analysis and related power equations.
- Shafaroodi, H., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 11(3), 859–866.
-
Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]
-
Wikipedia. (n.d.). Scatchard equation. Retrieved from [Link]
- Dong, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 1(3), 148-153.
- Rempel, V., & Gising, J. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(21), 6475.
- Rempel, V., & Gising, J. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central.
-
Wikipedia. (n.d.). Isobutylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Adrenergic receptor. Retrieved from [Link]
- Kumar, A., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 26(16), 4991.
- Open RN. (n.d.). 4.15 Alpha- and Beta-Receptor Agonists (Catecholamines). In Nursing Pharmacology-2e.
- Bylund, D. B. (2018). Receptor Binding Assays and Drug Discovery. PubMed.
-
Wikipedia. (n.d.). Alpha-2 adrenergic receptor. Retrieved from [Link]
-
University of Pittsburgh. (n.d.). Adrenergics Module. Retrieved from [Link]
- Cignarella, G., et al. (1993). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Journal of medicinal chemistry, 36(15), 2204–2209.
- Al-Ghorbani, M., et al. (2019). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates.
-
BindingDB. (n.d.). Binding Database. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Isobutylamine. In PubChem.
- O'Donnell, J. M., & Shelton, R. C. (2023). Adrenergic Drugs. In StatPearls.
- National Center for Biotechnology Information. (n.d.). Ethyl isobutyl amine. In PubChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 14. lecerveau.ca [lecerveau.ca]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The influence of cooperativity on the determination of dissociation constants: examination of the Cheng-Prusoff equation, the Scatchard analysis, the Schild analysis and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 19. Scatchard equation - Wikipedia [en.wikipedia.org]
Introduction: Charting the Pharmacological Landscape of a Novel Phenethylamine Analogue
An In-Depth Technical Guide for the In Vitro Pharmacological Profiling of (2-Ethylphenyl)isobutylamine
For: Researchers, scientists, and drug development professionals.
This compound is a substituted phenethylamine, a chemical class renowned for its diverse and potent interactions with the central nervous system. The parent structure, phenethylamine, is the backbone for a vast array of endogenous neurotransmitters (e.g., dopamine, norepinephrine), prescription medications, and novel psychoactive substances.[1][2] The specific substitutions on the aromatic ring and the amine chain dictate the compound's affinity and efficacy at various molecular targets, primarily monoamine transporters and G-protein coupled receptors (GPCRs).[3]
Given the lack of specific published data on this compound, a systematic, multi-tiered in vitro investigation is required to elucidate its primary pharmacological profile. This guide provides a comprehensive, field-proven framework for this investigation. We will proceed from broad primary screening to more focused functional characterization and initial safety assessments. The protocols herein are designed to be self-validating through the rigorous use of controls, ensuring the generation of reliable and reproducible data in line with the principles of Good Laboratory Practice (GLP).[4]
This document eschews a rigid template in favor of a logical, tiered workflow that mirrors the process of drug discovery, enabling researchers to make data-driven decisions at each stage of the characterization process.
Tier 1: Primary Target Identification – Binding Affinity & Transporter Inhibition
The initial goal is to identify the primary molecular targets of this compound. Based on its structure, the most probable targets are the monoamine transporters and key neurotransmitter receptors associated with psychoactivity and physiological regulation.[1][5] This tier focuses on quantifying the compound's ability to physically bind to these targets.
Experimental Workflow: Tier 1 Screening
The following diagram illustrates the initial screening cascade.
Caption: Tier 1 workflow for primary screening of this compound.
Protocol 1.1: Monoamine Transporter Uptake Inhibition Assay
This assay determines if the compound inhibits the reuptake of dopamine (DA), norepinephrine (NE), or serotonin (5-HT) into cells, a hallmark of many stimulant and antidepressant drugs.[6][7]
Principle of the Assay This is a competitive uptake assay using radiolabeled neurotransmitters. Human embryonic kidney 293 (HEK293) cells, stably transfected to express the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT), are incubated with a fixed concentration of a radiolabeled substrate (e.g., [³H]DA, [³H]NE, or [³H]5-HT). The test compound is added at varying concentrations. If the compound inhibits the transporter, it will reduce the amount of radiolabeled substrate taken up by the cells. The radioactivity inside the cells is then measured by liquid scintillation counting.[8][9]
Detailed Step-by-Step Methodology
-
Cell Plating: Seed HEK293 cells stably expressing hDAT, hNET, or hSERT into 96-well plates at a density of 40,000-60,000 cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in Krebs-HEPES buffer (KHB). A typical concentration range would be 0.1 nM to 100 µM. Also prepare solutions for positive controls (e.g., 10 µM mazindol for DAT, 10 µM nisoxetine for NET, 10 µM fluoxetine for SERT) and a vehicle control (DMSO).[7]
-
Assay Initiation:
-
Radioligand Addition: Initiate neurotransmitter uptake by adding 50 µL of KHB containing the radiolabeled substrate to achieve a final concentration at or below its Kₘ (e.g., 5-10 nM of [³H]DA, [³H]NE, or [³H]5-HT).
-
Incubation: Incubate for a short period at room temperature (e.g., 10 minutes for hDAT and hSERT, 15 minutes for hNET). This time should be within the linear range of uptake, which must be determined empirically.
-
Termination and Lysis:
-
Rapidly terminate the uptake by washing the wells three times with 200 µL of ice-cold KHB.
-
Lyse the cells by adding 200 µL of 1% sodium dodecyl sulfate (SDS) to each well.
-
Incubate for 30 minutes at room temperature on a plate shaker.
-
-
Quantification: Transfer the lysate from each well into scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis The data are used to generate dose-response curves. The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is calculated using non-linear regression analysis.
| Parameter | Description | Example Software |
| Total Uptake | Radioactivity in wells with vehicle control. | GraphPad Prism |
| Nonspecific Uptake | Radioactivity in wells with a saturating concentration of a known potent inhibitor (positive control). | GraphPad Prism |
| Specific Uptake | Total Uptake - Nonspecific Uptake. | GraphPad Prism |
| IC₅₀ | Concentration of compound causing 50% inhibition of specific uptake. | GraphPad Prism |
Protocol 1.2: Receptor Binding Affinity Assays
This protocol determines the binding affinity (Kᵢ) of the compound for a panel of relevant GPCRs. A standard screening panel for a novel phenethylamine would include dopamine (D₁-D₅), serotonin (especially 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ᵣ), adrenergic (α₁, α₂, β₁, β₂), and trace amine-associated (TAAR1) receptors.[1][3]
Principle of the Assay This is a competitive radioligand binding assay.[10][11] Cell membranes containing the receptor of interest are incubated with a specific, high-affinity radioligand and varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The amount of bound radioactivity is inversely proportional to the affinity of the test compound for the receptor.[12]
Detailed Step-by-Step Methodology
-
Membrane Preparation: Use commercially available cell membranes or prepare them from cells stably expressing the receptor of interest. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup (96-well format):
-
Total Binding: Add 50 µL assay buffer, 50 µL radioligand solution, and 50 µL membrane suspension.
-
Nonspecific Binding (NSB): Add 50 µL of a known, high-concentration competing ligand (e.g., 10 µM haloperidol for D₂ receptors), 50 µL radioligand solution, and 50 µL membrane suspension.
-
Test Compound: Add 50 µL of this compound serial dilutions, 50 µL radioligand solution, and 50 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium. The exact time and temperature are receptor-dependent and should be optimized.
-
Harvesting: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B). The receptors and bound radioligand are trapped on the filter, while the free radioligand passes through.
-
Washing: Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis IC₅₀ values are determined from the competition curves using non-linear regression. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kₔ) of the radioligand used.[10][12]
Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
[L] = Concentration of the radioligand.
-
Kₔ = Dissociation constant of the radioligand for the receptor.
Table of Potential Targets and Radioligands
| Receptor Target | Recommended Radioligand | Defining Agent for NSB |
| Dopamine D₂ | [³H]-Spiperone | 10 µM Haloperidol |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | 10 µM Mianserin |
| Adrenergic α₂ | [³H]-Rauwolscine | 10 µM Phentolamine |
| TAAR1 | [³H]-EPPTB | 10 µM EPPTB (unlabeled) |
Tier 2: Functional Characterization
Once binding affinity is established, the next critical step is to determine the functional effect of the compound at the target receptor. Is it an agonist that activates the receptor, an antagonist that blocks it, or an inverse agonist that reduces its basal activity?
Signaling Pathway: Gs-Coupled GPCR Activation
Many target receptors (e.g., β-adrenergic, Dopamine D₁) are coupled to the Gs protein, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). This is a common functional readout.
Caption: Agonist activation of a Gs-coupled receptor signaling cascade.
Protocol 2.1: cAMP Accumulation Assay
This assay measures changes in intracellular cAMP levels following receptor activation and is suitable for both Gs-coupled (stimulatory) and Gi-coupled (inhibitory) receptors.[13][14]
Principle of the Assay This protocol uses a competitive immunoassay format, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[13][15] Cells are stimulated with the test compound. The cells are then lysed, and the amount of cAMP in the lysate is quantified. In the assay, cellular cAMP competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.[13]
Detailed Step-by-Step Methodology
-
Cell Culture: Plate cells expressing the receptor of interest (identified as a 'hit' in Tier 1) in a 384-well plate and incubate overnight.[15]
-
Compound Preparation: Prepare serial dilutions of this compound and a known reference agonist in stimulation buffer. The buffer should contain a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) to prevent the degradation of newly synthesized cAMP.[13]
-
Cell Stimulation:
-
Carefully remove the culture medium.
-
Add 25 µL of stimulation buffer (containing IBMX) and incubate for 30 minutes at room temperature.
-
Add 25 µL of the diluted compound or reference agonist to the wells.
-
For Gi-coupled receptors: Co-stimulate with a known adenylyl cyclase activator like forskolin. An inhibitory agonist will reduce the forskolin-stimulated cAMP level.[16]
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis & Detection:
-
Lyse the cells by adding the lysis buffer and reagents from a commercial cAMP assay kit (e.g., PerkinElmer AlphaScreen, Cisbio HTRF).
-
Add the labeled cAMP tracer (e.g., acceptor beads) and the anti-cAMP antibody (e.g., donor beads).[15]
-
Incubate as per the manufacturer's protocol (e.g., 60 minutes at room temperature, protected from light).
-
-
Signal Reading: Read the plate on a suitable plate reader (e.g., an HTRF- or AlphaLISA-capable reader).
Data Analysis Dose-response curves are plotted to determine the EC₅₀ (concentration for 50% of maximal response) for agonists or IC₅₀ for antagonists. The compound's efficacy (% of the response of a known full agonist) is also determined.
| Parameter | Description |
| EC₅₀ | The molar concentration of an agonist that produces 50% of the maximal possible effect. |
| Eₘₐₓ | The maximum response achievable by an agonist. |
| IC₅₀ | The molar concentration of an antagonist that inhibits 50% of the response induced by a fixed concentration of an agonist. |
Tier 3: Preliminary Safety & Liability Profiling
Early assessment of potential liabilities can save significant time and resources.[17][18] The two most critical initial assessments are general cytotoxicity and hERG channel inhibition.
Protocol 3.1: In Vitro Cytotoxicity Assay
This assay determines if the compound is toxic to cells at the concentrations being tested, which could produce false positives in other assays.[19][20]
Principle of the Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[21] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Detailed Step-by-Step Methodology
-
Cell Plating: Seed a relevant cell line (e.g., HepG2 for liver toxicity, or the host cells used in other assays like HEK293) in a 96-well plate.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 µM to 200 µM) for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis Cell viability is expressed as a percentage of the vehicle control. The CC₅₀ (concentration that causes 50% cytotoxicity) is calculated from the dose-response curve. A compound with a CC₅₀ value significantly higher (>10-fold) than its effective concentrations (EC₅₀/IC₅₀) is generally considered to have an acceptable therapeutic window in vitro.
hERG Channel Liability
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation).[5] While a full electrophysiology study is the gold standard, initial screening can be done using a high-throughput radioligand binding assay (e.g., with [³H]-astemizole or [³H]-dofetilide) on membranes from cells expressing the hERG channel. This assay follows the same principles as the receptor binding assays described in Protocol 1.2. Any significant binding affinity (e.g., Kᵢ < 1 µM) warrants further investigation with functional patch-clamp electrophysiology.
Summary & Interpretation of Results
By completing this tiered workflow, a comprehensive pharmacological fingerprint of this compound will emerge. The data should be compiled into a summary table for clear interpretation.
Example Summary Table of Pharmacological Profile
| Target | Assay Type | Result (IC₅₀ / Kᵢ / EC₅₀) | Efficacy (% vs Control) | Cytotoxicity (CC₅₀) |
| hDAT | Uptake Inhibition | 50 nM | N/A | >50 µM |
| hNET | Uptake Inhibition | 15 nM | N/A | >50 µM |
| hSERT | Uptake Inhibition | 800 nM | N/A | >50 µM |
| 5-HT₂ₐ | Receptor Binding | Kᵢ = 150 nM | - | >50 µM |
| 5-HT₂ₐ | cAMP Assay | EC₅₀ = 250 nM | 85% (vs 5-HT) | >50 µM |
| hERG | Receptor Binding | Kᵢ = 8 µM | - | >50 µM |
Interpretation: In this hypothetical example, this compound is a potent inhibitor of the norepinephrine and dopamine transporters, with weaker activity at the serotonin transporter. It is also a potent partial agonist at the 5-HT₂ₐ receptor. Its hERG affinity is low, and it shows a good safety window relative to its primary targets. This profile suggests the compound may have stimulant and potentially psychedelic properties.
This structured, data-driven approach provides the robust foundation needed to understand the in vitro pharmacology of novel compounds and guide future in vivo research.
References
-
Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Cytotoxicity. Retrieved from [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Pauwels, B., & Lardon, F. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". Anticancer Research, 39(7), 3413-3418. Retrieved from [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68(1), 12.15.1-12.15.19. Retrieved from [Link]
-
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 639. Retrieved from [Link]
-
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Retrieved from [Link]
-
Pauwels, B., & Lardon, F. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Data Sheet. Retrieved from [Link]
-
Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles In Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 22(9), 559-570. Retrieved from [Link]
-
QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development. Retrieved from [Link]
-
Cooper-Hannan, R., et al. (1999). The Principles of Good Laboratory Practice: Application to In Vitro Toxicology Studies. ATLA-Alternatives to Laboratory Animals, 27(4), 539-577. Retrieved from [Link]
-
Eckelman, W. C. (2008). In vitro receptor binding assays: general methods and considerations. Current Protocols in Pharmacology, Chapter 9, Unit 9.2. Retrieved from [Link]
-
Eckelman, W. C. (2008). In vitro receptor binding assays: General methods and considerations. ResearchGate. Retrieved from [Link]
-
Imbert, F. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]
-
I. Al-Harrasi, A., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 555. Retrieved from [Link]
-
Wikipedia. (n.d.). Isobutylamine. Retrieved from [Link]
-
I. Al-Harrasi, A., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed Central. Retrieved from [Link]
-
Wainscott, D. B., et al. (2007). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Journal of Pharmacology and Experimental Therapeutics, 320(1), 475-485. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cAMP-Glo™ Assay Protocol [promega.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 18. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 19. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. kosheeka.com [kosheeka.com]
- 21. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
developing a cell-based assay for (2-Ethylphenyl)isobutylamine activity
Application Note & Protocols
A Strategic Approach for Developing a Cell-Based Assay to Characterize the Activity of (2-Ethylphenyl)isobutylamine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay system to characterize the pharmacological activity of this compound. Based on its structural similarity to phenethylamine derivatives, this compound is hypothesized to primarily target the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) implicated in neuropsychiatric and metabolic disorders.[1][2] A secondary hypothesis involves potential interaction with monoamine transporters (DAT, NET, SERT), common targets for this class of molecules.[3][4] We present a two-part strategy: a primary functional assay to quantify TAAR1 activation via cyclic AMP (cAMP) accumulation, and a secondary orthogonal assay to assess inhibitory activity at key monoamine transporters. This dual-assay approach ensures a comprehensive initial pharmacological profile, elucidating both primary mechanism and potential selectivity. Detailed, step-by-step protocols, data analysis guidelines, and the scientific rationale behind experimental choices are provided to ensure reproducibility and scientific integrity.
Introduction and Scientific Rationale
This compound belongs to the broad chemical class of phenethylamines, which includes endogenous neurotransmitters, hormones, and a wide array of synthetic compounds with therapeutic or psychoactive properties. The primary endogenous targets for many of these molecules are members of the monoamine system.
Primary Target Hypothesis: TAAR1
Trace Amine-Associated Receptor 1 (TAAR1) is a GPCR that responds to endogenous trace amines like β-phenethylamine (β-PEA) and p-tyramine, as well as amphetamine-class psychostimulants.[1][5] Structurally, this compound shares a core scaffold with these known agonists. TAAR1 is predominantly a Gs-coupled receptor, meaning its activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[1][2] Therefore, a functional assay measuring intracellular cAMP accumulation in cells expressing TAAR1 is the most direct and mechanistically informative primary screen for this compound's activity.
Secondary Target Hypothesis: Monoamine Transporters
Many phenethylamines are also known to interact with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[3][4] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[6] Compounds can act as inhibitors (blocking reuptake) or as substrates (being transported into the cell, often causing neurotransmitter efflux).[4] Assessing the activity of this compound at these transporters is critical for understanding its selectivity and predicting its broader neuropharmacological effects. A transporter uptake inhibition assay provides a robust method for this characterization.[6][7]
The following workflow provides a logical progression from the primary hypothesis to selectivity profiling.
Figure 1: High-level experimental workflow for characterizing this compound.
Primary Assay: TAAR1-Mediated cAMP Accumulation
This assay quantifies the functional activation of the human TAAR1 receptor by measuring changes in intracellular cAMP levels. We recommend a bioluminescent reporter assay, such as Promega's GloSensor™ cAMP Assay, for its high sensitivity, broad dynamic range, and simple "add-and-read" format.[8]
Signaling Pathway
The activation of TAAR1 by an agonist initiates a well-defined intracellular signaling cascade.
Figure 2: Simplified Gs-coupled signaling pathway for TAAR1 activation.
Detailed Protocol
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TAAR1 (HEK293-hTAAR1).
-
Rationale: HEK293 cells are a robust and widely used cell line for studying recombinant GPCRs due to their ease of culture and transfection, and low endogenous expression of many receptors.[5][7] A stable cell line is preferred over transient transfection for assay consistency.
Materials:
-
HEK293-hTAAR1 cells
-
DMEM, high glucose, with 10% FBS, 1% Penicillin-Streptomycin, and G418 (selection antibiotic)
-
GloSensor™ cAMP Reagent (Promega)
-
This compound
-
β-phenethylamine (β-PEA) as a positive control agonist
-
DMSO (ACS Grade)
-
Solid white, 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Cell Culture: Maintain HEK293-hTAAR1 cells in a 37°C, 5% CO₂ incubator. Passage cells every 2-3 days to maintain sub-confluent stocks.
-
Cell Seeding:
-
Harvest cells using trypsin and resuspend in fresh culture medium.
-
Count cells and adjust density to 1 x 10⁵ cells/mL.
-
Seed 100 µL/well (10,000 cells/well) into a solid white 96-well plate.
-
Incubate for 24 hours.
-
-
Compound Preparation (Dose-Response Plate):
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution (e.g., 1:10 or 1:3) in DMSO to create a range of concentrations.
-
Dilute each DMSO concentration 1:100 into assay buffer (e.g., HBSS). This creates the final working solutions with a consistent 1% DMSO concentration.
-
Prepare a positive control plate with β-PEA (e.g., from 100 µM to 1 nM).
-
-
GloSensor™ Reagent Preparation:
-
Equilibrate the GloSensor™ cAMP Reagent to room temperature.
-
Reconstitute the reagent according to the manufacturer's protocol.
-
Add 20 µL of the reconstituted reagent to each well.
-
Incubate the plate at room temperature for 2 hours to allow for reagent loading.
-
-
Compound Addition & Signal Detection:
-
Add 10 µL of the prepared compound working solutions to the appropriate wells. Include "vehicle only" (1% DMSO in buffer) and "positive control" wells.
-
Incubate at room temperature for 20 minutes.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis and Expected Results
The raw data will be in Relative Light Units (RLU).
-
Normalization: Normalize the data to the vehicle control.
-
% Activation = ( (RLU_sample - RLU_vehicle) / (RLU_max_control - RLU_vehicle) ) * 100
-
Where RLU_max_control is the response from the highest concentration of the positive control (β-PEA).
-
-
Curve Fitting: Plot the normalized % Activation against the log of the compound concentration. Fit the data using a four-parameter logistic (4PL) equation to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).
Table 1: Example Dose-Response Data for TAAR1 cAMP Assay
| Concentration (nM) | Log[Conc] | RLU (Raw) | % Activation |
| 0 (Vehicle) | N/A | 1,500 | 0.0% |
| 1 | 0 | 3,500 | 10.5% |
| 10 | 1 | 12,000 | 55.3% |
| 50 | 1.7 | 18,500 | 89.5% |
| 100 | 2 | 20,000 | 97.4% |
| 500 | 2.7 | 20,500 | 100.0% |
| 1000 | 3 | 20,400 | 99.5% |
| EC₅₀ (from curve fit) | ~12 nM |
Secondary Assay: Monoamine Transporter Uptake Inhibition
This assay determines if this compound can inhibit the function of DAT, NET, or SERT. We describe a fluorescence-based method using a substrate that mimics biogenic amines.[3][6] This approach is a safer and more convenient alternative to traditional radiolabeled uptake assays.[6][9]
Detailed Protocol
Cell Lines: HEK293 cells stably expressing either human DAT (hDAT), hNET, or hSERT. Assays for each transporter are run independently.
Materials:
-
HEK293-hDAT, HEK293-hNET, and HEK293-hSERT cells
-
Culture medium (as above)
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) containing a fluorescent substrate
-
This compound
-
Known inhibitors for positive controls (e.g., GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT)
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed cells (e.g., 20,000 cells/well) into black-walled, clear-bottom 96-well plates coated with Poly-D-Lysine.
-
Incubate for 24-48 hours to form a uniform monolayer.
-
-
Compound Preparation: Prepare a dose-response plate for this compound and the known inhibitors as described in section 2.2.
-
Assay Execution:
-
On the day of the assay, remove the culture medium from the wells.
-
Wash the cells once with 100 µL of assay buffer (e.g., HBSS).
-
Add 50 µL of assay buffer containing the appropriate concentrations of the test compound or control inhibitor to the wells.
-
Incubate at 37°C for 15-20 minutes (pre-incubation).
-
Prepare the fluorescent substrate solution according to the kit manufacturer's protocol.
-
Add 50 µL of the fluorescent substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
-
Signal Detection:
-
Measure fluorescence kinetically over 30-60 minutes (e.g., one reading every minute) using appropriate excitation/emission wavelengths for the chosen substrate. The rate of fluorescence increase is proportional to the transporter activity.
-
Data Analysis and Expected Results
-
Rate Calculation: Determine the rate of uptake (slope of the linear portion of the kinetic curve) for each well.
-
Normalization:
-
Define 100% activity as the rate in the vehicle-treated wells.
-
Define 0% activity as the rate in the wells treated with a saturating concentration of the specific positive control inhibitor.
-
% Inhibition = 100 - ( ( (Rate_sample - Rate_0%_control) / (Rate_100%_control - Rate_0%_control) ) * 100 )
-
-
Curve Fitting: Plot % Inhibition against the log of the compound concentration and fit with a 4PL equation to determine the IC₅₀ value (the concentration that causes 50% inhibition of transporter uptake).
Table 2: Example Dose-Response Data for DAT Uptake Inhibition
| Concentration (nM) | Log[Conc] | Rate (RFU/min) | % Inhibition |
| 0 (Vehicle) | N/A | 500 | 0.0% |
| 10 | 1 | 480 | 4.4% |
| 100 | 2 | 410 | 20.0% |
| 500 | 2.7 | 280 | 48.9% |
| 1000 | 3 | 160 | 75.6% |
| 5000 | 3.7 | 60 | 97.8% |
| 10000 | 4 | 55 | 98.9% |
| IC₅₀ (from curve fit) | ~520 nM |
Compound Management and Quality Control
-
This compound Properties: As a substituted isobutylamine, the compound is expected to be a liquid or low-melting solid at room temperature and basic in nature.[10][11] It should be stored in a cool, dark, and dry place.
-
Stock Solution: A 10-100 mM stock solution in 100% DMSO is recommended. Store at -20°C in small aliquots to avoid freeze-thaw cycles. Before use, thaw completely and vortex well.
-
Solubility Check: Visually inspect the highest concentration working solution under a microscope to ensure no compound precipitation has occurred, as this would invalidate the results.
-
Assay Validation: For each assay, the Z'-factor should be calculated using the positive and vehicle controls to ensure the assay is robust and suitable for screening. A Z' > 0.5 is considered excellent.
References
-
MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Available at: [Link]
-
Biocompare. (2013). Cell-based Assays for GPCR Activity. Available at: [Link]
-
Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Available at: [Link]
-
PubMed. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Available at: [Link]
-
PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Available at: [Link]
-
LeadQuest Biotech. Transporter Assay. Available at: [Link]
-
Reddit. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Available at: [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available at: [Link]
-
ResearchGate. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Available at: [Link]
-
NIH. (2012). Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes. Available at: [Link]
-
Biocompare. TAAR1 ELISA Kits. Available at: [Link]
-
Wikipedia. Trace amine-associated receptor 1. Available at: [Link]
-
Abbkine. Human Trace amine-associated receptor 1 (TAAR1) ELISA Kit. Available at: [Link]
-
PubMed Central. (2021). Molecular basis of human trace amine-associated receptor 1 activation. Available at: [Link]
-
PubChem. Isobutylamine. Available at: [Link]
-
Wikipedia. Isobutylamine. Available at: [Link]
-
MDPI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Available at: [Link]
Sources
- 1. TAAR1 - Wikipedia [en.wikipedia.org]
- 2. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. leadquest-biotech.com [leadquest-biotech.com]
- 4. mdpi.com [mdpi.com]
- 5. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. Isobutylamine | C4H11N | CID 6558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Isobutylamine - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: (2-Ethylphenyl)isobutylamine as a Versatile Precursor in Synthetic Chemistry
Foreword: The Strategic Value of Substituted Phenethylamines
The 2-phenethylamine scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters, natural products, and synthetic drugs.[1] Its inherent bioactivity and synthetic tractability make it a privileged starting point for drug discovery campaigns.[2][3] This guide focuses on a specific, non-canonical analogue: (2-Ethylphenyl)isobutylamine .
While not a common off-the-shelf reagent, this compound presents a unique combination of structural features for the discerning medicinal chemist:
-
A Primary Amine: The nucleophilic nitrogen serves as the primary reactive handle for a multitude of synthetic transformations.
-
An ortho-Ethyl Group: This substituent on the phenyl ring introduces steric influence, potentially modulating binding affinity and metabolic stability by shielding adjacent positions. It also serves as a lipophilic anchor.
-
An Isobutyl Moiety: Branching adjacent to the nitrogen atom provides steric bulk, which can influence receptor selectivity and pharmacokinetic properties compared to linear analogues.
This document serves as a comprehensive guide for researchers, providing not only step-by-step protocols for key transformations but also the underlying scientific rationale, enabling its intelligent application in the synthesis of novel chemical entities.
Section 1: Synthesis of the Precursor: this compound
Given its specialized nature, the starting material must typically be prepared in-house. A robust and widely applicable method is the reductive amination of a corresponding ketone. This protocol details the synthesis of this compound from 1-(2-ethylphenyl)propan-2-one.
Protocol 1.1: Reductive Amination for this compound Synthesis
Principle: This one-pot reaction involves the initial formation of an imine intermediate between the ketone and ammonia, which is then reduced in situ by a hydride reducing agent to yield the target primary amine. Sodium cyanoborohydride is selected for its mildness and selective ability to reduce the protonated imine over the ketone starting material.
Materials:
-
1-(2-ethylphenyl)propan-2-one
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 1-(2-ethylphenyl)propan-2-one (1.0 eq).
-
Dissolve the ketone in anhydrous methanol (approx. 0.2 M concentration).
-
Add ammonium acetate (10.0 eq) to the solution. The large excess drives the imine formation equilibrium forward.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Perform this step in a well-ventilated fume hood.
-
Allow the reaction to stir at room temperature for 24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2 to decompose any remaining reducing agent.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 1 M NaOH to a pH of ~12 to deprotonate the amine product.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue via flash column chromatography on silica gel to obtain this compound.
Characterization Data (Expected):
| Analysis | Expected Result |
| ¹H NMR | Signals corresponding to aromatic protons, the benzylic CH₂, the isobutyl CH and CH₃ groups, and the ethyl group protons. The NH₂ protons will appear as a broad singlet. |
| ¹³C NMR | Distinct signals for the aromatic carbons, and aliphatic carbons of the ethyl and isobutyl groups. |
| Mass Spec (ESI+) | Calculated m/z for [M+H]⁺. |
Section 2: Core Synthetic Transformations
The true value of this compound lies in its utility as a scaffold for diversification. The following protocols outline fundamental transformations targeting the primary amine.
Workflow: Diversification of this compound
The following diagram illustrates the central role of the precursor in accessing diverse chemical classes.
Caption: Synthetic pathways from this compound.
Protocol 2.1: N-Acylation to Form Amides
Principle: The formation of an amide bond is one of the most robust and common reactions in medicinal chemistry. It converts the basic amine into a neutral, stable amide moiety. This protocol uses an acyl chloride as the acylating agent.[4] Triethylamine is employed as a non-nucleophilic base to neutralize the HCl byproduct generated during the reaction.[4]
Materials:
-
This compound (1.0 eq)
-
Acyl chloride of choice (e.g., Propionyl chloride) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.
-
Add triethylamine (1.5 eq) to the solution.
-
Add the acyl chloride (1.1 eq) dropwise via syringe. A white precipitate of triethylammonium chloride will typically form.[4]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acyl chloride and HCl) and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by flash column chromatography or recrystallization.
Self-Validation via Characterization:
-
IR Spectroscopy: Look for the disappearance of the N-H stretch of the primary amine (~3300-3400 cm⁻¹) and the appearance of a strong amide C=O stretch (~1650 cm⁻¹).
-
¹H NMR: Expect a downfield shift of the protons on the carbon adjacent to the nitrogen. The appearance of a new set of signals corresponding to the acyl group and a broad singlet for the N-H proton of the amide.
Protocol 2.2: N-Alkylation via Reductive Amination
Principle: To form a secondary amine, a second reductive amination is performed, this time using the primary amine as the nucleophile. This method is often superior to direct alkylation with alkyl halides as it avoids issues with over-alkylation to the tertiary amine or quaternary ammonium salt. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone of choice (e.g., Cyclopentanone) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic, 1-2 drops)
Procedure:
-
Combine this compound (1.0 eq) and the chosen carbonyl compound (1.2 eq) in anhydrous DCE.
-
Add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) in one portion. The reaction is typically stirred at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the product via flash column chromatography.
Visualizing the N-Acylation Mechanism
The diagram below outlines the fundamental steps of nucleophilic acyl substitution.
Caption: Simplified mechanism for amide formation.
Section 3: Advanced Applications - Heterocycle Synthesis
Substituted phenethylamines are classic precursors for constructing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.
Protocol 3.1: Bischler-Napieralski Cyclization for Dihydroisoquinolines
Principle: This powerful reaction constructs the dihydroisoquinoline core. It involves a two-step sequence: first, N-acylation of the amine (as per Protocol 2.1), followed by an acid-catalyzed intramolecular cyclization and dehydration. Phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) are common dehydrating agents.
Step A: N-Acylation
-
Follow Protocol 2.1 to synthesize the required N-acyl-(2-ethylphenyl)isobutylamine intermediate. For example, using acetyl chloride will yield N-acetyl-(2-ethylphenyl)isobutylamine.
Step B: Intramolecular Cyclization
-
Place the N-acyl intermediate (1.0 eq) in a flask with anhydrous toluene or acetonitrile.
-
Add phosphoryl chloride (POCl₃) (3.0-5.0 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (typically 80-110 °C) for several hours until TLC indicates consumption of the starting material.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.
-
Basify the aqueous solution with concentrated ammonium hydroxide or NaOH until pH > 10.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Dry the combined organic layers over MgSO₄, filter, and concentrate.
-
Purify the crude dihydroisoquinoline product by column chromatography.
Causality Note: The ortho-ethyl group on the phenyl ring will direct the cyclization to the C6 position of the amine's aromatic ring. The steric bulk of this group may influence the reaction rate and yield, a factor that must be considered during optimization.
References
-
Review of 2-Phenethylamines in Medicinal Chemistry. (2020). Molecules. [Link][1]
-
Enabling synthesis in fragment-based drug discovery by reactivity mapping. (2020). Nature Communications. [Link][2]
-
Drug Development 101: A Primer. (2020). International Journal of Toxicology. [Link][3]
-
N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. (2021). Materials (Basel). [Link][4]
Sources
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Development 101: A Primer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting (2-Ethylphenyl)isobutylamine synthesis side reactions
This technical support guide provides comprehensive troubleshooting advice and detailed protocols for the synthesis of (2-Ethylphenyl)isobutylamine. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during this multi-step synthesis. The guide emphasizes understanding the underlying chemical principles to proactively address potential side reactions and optimize reaction conditions for improved yield and purity.
Part 1: Synthesis of the Key Precursor: 2-Ethylphenylacetone
The successful synthesis of this compound is critically dependent on the quality of the precursor, 2-ethylphenylacetone. Below are two common and effective methods for its preparation, followed by a troubleshooting guide.
Method 1: Friedel-Crafts Acylation of Ethylbenzene
This classic method involves the reaction of ethylbenzene with chloroacetone in the presence of a Lewis acid catalyst.
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl), add anhydrous aluminum chloride (AlCl₃, 40 g, 0.3 mol) and 150 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.
-
Addition of Reactants: Slowly add a solution of chloroacetone (27.8 g, 0.3 mol) in 50 mL of anhydrous DCM from the dropping funnel over 30 minutes, maintaining the temperature below 5°C. After the addition is complete, add ethylbenzene (26.5 g, 0.25 mol) dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing 300 g of crushed ice and 50 mL of concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with 10% sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.
Method 2: Darzens Glycidic Ester Condensation
This method offers an alternative route, particularly useful if direct acylation proves problematic. It involves the formation of an epoxy ester followed by hydrolysis and decarboxylation.
-
Glycidic Ester Formation: To a solution of 2-ethylbenzaldehyde (33.5 g, 0.25 mol) and ethyl chloroacetate (36.8 g, 0.3 mol) in 200 mL of anhydrous toluene, add sodium ethoxide (20.4 g, 0.3 mol) portion-wise at 0-5°C. Stir the mixture at room temperature for 12 hours.
-
Saponification: Add 100 mL of a 20% aqueous sodium hydroxide solution and heat the mixture to 80°C for 4 hours to hydrolyze the ester.
-
Decarboxylation: Cool the reaction mixture and carefully acidify with 10% sulfuric acid until the pH is ~2. Heat the mixture to 90-100°C until carbon dioxide evolution ceases (approximately 2-3 hours).
-
Workup and Purification: Cool the mixture and extract with diethyl ether (3 x 100 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent. Purify the resulting crude 2-ethylphenylacetone by vacuum distillation.
Troubleshooting the Synthesis of 2-Ethylphenylacetone
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Friedel-Crafts Acylation | Inactive catalyst (AlCl₃ exposed to moisture). | Use fresh, anhydrous aluminum chloride. Handle it under a dry, inert atmosphere. |
| Polyalkylation or isomerization of ethylbenzene. | Use a slight excess of ethylbenzene relative to chloroacetone and AlCl₃. Maintain a low reaction temperature. | |
| Formation of Tar-like byproducts | Reaction temperature too high. | Maintain strict temperature control, especially during the addition of reactants. |
| Incomplete Darzens Condensation | Insufficiently strong or dry base. | Ensure the use of freshly prepared, anhydrous sodium ethoxide. |
| Presence of water in the reaction. | Use anhydrous solvents and reagents. Dry all glassware thoroughly. |
Part 2: Reductive Amination of 2-Ethylphenylacetone with Isobutylamine
This is the core step in the synthesis of this compound. The following protocol utilizes sodium borohydride as the reducing agent.
Experimental Protocol: Reductive Amination
-
Imine Formation: In a 250 mL round-bottom flask, dissolve 2-ethylphenylacetone (16.2 g, 0.1 mol) and isobutylamine (8.8 g, 0.12 mol) in 100 mL of methanol. Add 2-3 drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 2 hours.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (NaBH₄, 4.5 g, 0.12 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours.
-
Workup: Add 50 mL of water and remove the methanol under reduced pressure. Add 100 mL of 2M hydrochloric acid to the residue. Wash the acidic aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted ketone.
-
Isolation of Product: Basify the aqueous layer with 4M sodium hydroxide solution until the pH is >12. Extract the product with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃), filter, and remove the solvent. The crude this compound is then purified by vacuum distillation.
Troubleshooting Guide and FAQs
Q1: My reaction yield is consistently low. What are the likely causes?
A1: Low yields in reductive amination can stem from several factors. Firstly, incomplete imine formation is a common issue. Ensure that the ketone and amine are stirred for a sufficient time before adding the reducing agent. Monitoring the reaction by TLC or GC-MS can confirm imine formation. Secondly, the reducing agent may be reducing the starting ketone instead of the imine. While sodium borohydride is generally effective, for more challenging cases, a more selective reducing agent like sodium triacetoxyborohydride (STAB) can be used.[1]
Q2: I am observing a significant amount of a higher molecular weight byproduct in my GC-MS analysis. What could this be?
A2: This is likely due to the formation of a tertiary amine through over-alkylation of the desired secondary amine product. This occurs when the newly formed this compound reacts with another molecule of 2-ethylphenylacetone to form a new iminium ion, which is then reduced. To minimize this, use a slight excess of isobutylamine and ensure the ketone is added slowly to the amine solution.
Q3: The reaction seems to stall, and I have a lot of unreacted starting material. What should I do?
A3: This often points to an issue with the reaction conditions. Ensure that the catalytic amount of acid is present to facilitate imine formation. If the reaction is still sluggish, a moderate increase in temperature (e.g., to 40-50°C) during the imine formation step can be beneficial. Additionally, check the quality of your reducing agent, as old or improperly stored sodium borohydride may have reduced activity.
Q4: My final product is difficult to purify by distillation. Are there alternative methods?
A4: If distillation is not providing a pure product, column chromatography on silica gel can be an effective alternative. A solvent system of ethyl acetate and hexanes, with a small percentage of triethylamine to prevent the amine from streaking on the silica, is a good starting point. Alternatively, conversion of the amine to its hydrochloride salt by treatment with HCl in ether can facilitate purification by crystallization, followed by liberation of the free base.[2]
Part 3: Visualization and Data
Reaction Pathways and Troubleshooting Workflow
Caption: Main synthetic pathway for this compound.
Caption: Formation of the tertiary amine side product.
Caption: A logical workflow for troubleshooting common issues.
Quantitative Data Summary
| Parameter | Synthesis of 2-Ethylphenylacetone (Friedel-Crafts) | Synthesis of this compound (Reductive Amination) |
| Key Reagents | Ethylbenzene, Chloroacetone, AlCl₃ | 2-Ethylphenylacetone, Isobutylamine, NaBH₄ |
| Stoichiometry (relative to main substrate) | Chloroacetone (1.2 eq), AlCl₃ (1.2 eq) | Isobutylamine (1.2 eq), NaBH₄ (1.2 eq) |
| Solvent | Dichloromethane (DCM) | Methanol |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Reaction Time | 4-6 hours | 14 hours |
| Typical Yield | 60-70% | 75-85% |
| Purification Method | Vacuum Distillation | Vacuum Distillation |
References
-
Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 2015. [Link]
-
Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 2015. [Link]
-
Darzens Condensation. Organic Chemistry Portal. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 1996. [Link]
-
Purification: Fractional Distillation. University of Rochester Department of Chemistry. [Link]
-
High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development, 2020. [Link]
-
Reductive Amination Explained. Pearson+. [Link]
-
Friedel Crafts Acylation. Scribd. [Link]
-
Experiment 1: Friedel-Crafts Acylation. University of Michigan. [Link]
-
“Friedel-Crafty” Reactions with Chloroacetone. Dispatches from Molecule World. [Link]
-
Synthesis of 1-Phenylacetone from Ethylbenzene. YouTube. [Link]
-
Phenylacetone: Synthesis of Phenyl-2-Propanone. Scribd. [Link]
-
A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]
-
The reaction scheme in the reductive amination of propiophenone with... ResearchGate. [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 2022. [Link]
-
Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. [Link]
-
Exercise 23.15 - Prepare an Amine via a Reductive Amination. YouTube. [Link]
-
2-Methyl-N-(propan-2-yl)propan-1-amine. PubChem. [Link]
Sources
Technical Support Center: Synthesis of (2-Ethylphenyl)isobutylamine
Welcome to the technical support center for the synthesis of (2-Ethylphenyl)isobutylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize the procedures for your specific laboratory context.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective synthetic routes to prepare this compound?
The synthesis of this compound, a secondary amine, is typically achieved by forming a carbon-nitrogen bond between a carbonyl compound and an amine. The two most prevalent and well-documented methods for this transformation are Reductive Amination and the Leuckart Reaction .
-
Reductive Amination: This is a highly versatile, two-step (often performed in one pot) method. It first involves the reaction of a ketone (2-ethylphenylacetone) with a primary amine (isobutylamine) to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine.[1][2][3]
-
Leuckart Reaction: This classic method uses formic acid or its derivatives, such as ammonium formate or formamide, to act as both the nitrogen source and the reducing agent.[4][5] It involves heating the ketone with the reagent at high temperatures to directly produce the amine, often as a formyl derivative that requires a subsequent hydrolysis step.[5][6]
Q2: What are the essential starting materials for this synthesis?
The primary precursors are:
-
Ketone: 2-Ethylphenylacetone.
-
Amine Source:
-
Reducing Agent (for Reductive Amination): A hydride source is required. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃).[1]
-
Solvent: A suitable solvent that can dissolve the reactants and does not interfere with the reaction. Methanol, ethanol, or dichloromethane are common choices for reductive amination. The Leuckart reaction is often run neat or with a minimal amount of solvent.[9]
Q3: How do I choose between Reductive Amination and the Leuckart Reaction?
The choice of method depends on available reagents, scale, sensitivity of the starting materials, and desired purity profile.
| Feature | Reductive Amination | Leuckart Reaction |
| Conditions | Mild (often room temperature) | Harsh (High temperatures, 120-185°C)[4][9] |
| Reagents | Requires a separate reducing agent (e.g., NaBH₃CN) | Formic acid derivative is both N-source and reductant |
| Selectivity | Generally high selectivity with the right reducing agent | Can produce side products; may require hydrolysis step |
| Scope | Broadly applicable to many aldehydes and ketones | Well-established but can be lower yielding for some substrates |
| Safety | NaBH₃CN is toxic (cyanide source) and requires careful handling | High temperatures and corrosive formic acid require caution |
| Best For | High-value, sensitive substrates where yield and purity are critical | Large-scale, cost-sensitive syntheses where harsh conditions are tolerable |
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Problem 1: My reaction yield is consistently low.
Low yield is a frequent issue stemming from several potential causes. The key is to identify the limiting step in your chosen synthetic route.
The formation of the imine intermediate is an equilibrium-driven process. If the equilibrium is unfavorable, the subsequent reduction step will naturally result in a low yield of the desired amine.
Solution:
-
pH Control: Imine formation is typically acid-catalyzed. The reaction medium should be slightly acidic (pH 4-6) to protonate the carbonyl oxygen, making the carbon more electrophilic. However, if the solution is too acidic, the amine nucleophile will be protonated and become unreactive. Use acetic acid to adjust the pH.
-
Water Removal: The reaction produces water as a byproduct. Removing this water can drive the equilibrium toward the imine product. This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or using a Dean-Stark apparatus for larger-scale reactions.
If the reducing agent is too reactive, it can reduce the starting ketone (2-ethylphenylacetone) to the corresponding alcohol (1-(2-ethylphenyl)propan-2-ol) before it has a chance to form the imine.
Solution:
-
Choose a Milder Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for reductive amination because they are less reactive towards ketones and aldehydes at neutral or slightly acidic pH but are very effective at reducing the protonated iminium ion.[1] This selectivity is the primary reason for their widespread use. NaBH₄ is more powerful and can lead to significant alcohol byproduct formation if not managed carefully.[1]
The high temperatures required for the Leuckart reaction can lead to thermal decomposition or the formation of undesired side products if not carefully controlled.[4]
Solution:
-
Temperature Optimization: Ensure your reaction reaches and maintains the optimal temperature, typically between 120-165°C.[4] Use a high-boiling solvent or run the reaction neat to achieve these temperatures. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Reagent Stoichiometry: Using an excess of ammonium formate or formamide can help drive the reaction to completion.[5] Some protocols suggest adding formic acid to the mixture, which can improve yields at lower temperatures.[6]
Problem 2: I am observing significant impurity formation.
The presence of impurities complicates purification and reduces the overall yield of the desired product.
As mentioned above, this arises from the direct reduction of the starting ketone.
Solution:
-
This is most common when using a strong reducing agent like NaBH₄. Switch to NaBH₃CN or NaBH(OAc)₃.[1] Alternatively, adopt a two-step procedure: first, allow the imine to form completely (monitor by TLC), and only then add the reducing agent.
In the Leuckart reaction, the product is often the N-formyl derivative of the target amine, which must be hydrolyzed.
Solution:
-
After the initial reaction is complete and the excess reagents are removed, the crude product must be hydrolyzed. This is typically achieved by refluxing with an aqueous acid (e.g., HCl) or base (e.g., NaOH) to cleave the formyl group and liberate the free amine.
Residual 2-ethylphenylacetone or isobutylamine in the final product.
Solution:
-
Optimize Reaction Time & Temperature: Ensure the reaction is run to completion by monitoring via TLC or GC-MS.
-
Purification:
-
Acid-Base Extraction: Being a base, the this compound product can be separated from the neutral ketone starting material. Dissolve the crude mixture in an organic solvent (e.g., ether, dichloromethane) and wash with dilute aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as its ammonium salt. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.
-
Column Chromatography: Silica gel chromatography can effectively separate the more polar amine product from the less polar ketone starting material.
-
Visual Workflows and Protocols
Workflow: Selecting a Synthetic Route
Caption: Decision tree for selecting the optimal synthetic method.
Workflow: Troubleshooting Low Yield
Caption: A logical flowchart for diagnosing the cause of low reaction yield.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Cyanoborohydride
This protocol prioritizes selectivity and yield under mild conditions.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-ethylphenylacetone (1.0 eq) and methanol (5-10 mL per gram of ketone).
-
Amine Addition: Add isobutylamine (1.2 eq) to the solution and stir at room temperature.
-
pH Adjustment: Add glacial acetic acid dropwise until the pH of the solution is between 5 and 6 (check with pH paper). Stir the mixture for 30-60 minutes to allow for imine formation.
-
Reduction: In a separate container, dissolve sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture. Caution: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment in a fume hood.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the imine intermediate and ketone starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Carefully quench the reaction by slowly adding 1M HCl until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Dilute the remaining residue with water and wash with diethyl ether or ethyl acetate to remove any unreacted ketone or non-basic impurities.
-
Basify the aqueous layer to pH >12 with 6M NaOH.
-
Extract the product into diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude amine by silica gel column chromatography or vacuum distillation.
Protocol 2: Leuckart Reaction using Ammonium Formate
This protocol is a more classical, robust method suitable for larger scales.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine 2-ethylphenylacetone (1.0 eq) and ammonium formate (3-5 eq).
-
Heating: Heat the mixture to 130-160°C. The mixture will become molten and begin to reflux.[4][8]
-
Reaction Monitoring: Maintain the temperature and allow the reaction to proceed for 6-12 hours. Monitor the reaction progress by taking small aliquots, hydrolyzing them, and analyzing by TLC or GC-MS.
-
Initial Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Add water to the solidified mass and stir until dissolved.
-
Extract the aqueous solution with toluene or diethyl ether to remove any neutral byproducts.
-
-
Hydrolysis:
-
To the aqueous layer, add concentrated HCl until the solution is strongly acidic.
-
Heat the solution to reflux for 4-8 hours to hydrolyze the intermediate N-formyl amine.
-
-
Final Workup and Isolation:
-
Cool the solution in an ice bath.
-
Slowly basify with concentrated NaOH or KOH solution until pH >12, keeping the solution cool.
-
Extract the liberated amine product with diethyl ether or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation.
References
-
Leuckart reaction - Wikipedia. Available at: [Link]
-
Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Yang, L., Dai, R., Liu, W., & Deng, Y. Preparation of Aliphatic Amines by the Leuckart Reaction. Available at: [Link]
-
Frankowski, K. J., & Golden, J. E. (2009). The Leuckart Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 439-452). John Wiley & Sons, Inc. Available at: [Link]
-
LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. Available at: [Link]
-
Shaikh, A. A., Ganie, S. A., & Rather, M. A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect, 8(5). Available at: [Link]
-
LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. Available at: [Link]
-
Anuchin, D. A., et al. (2021). Reductive amination reactions that form secondary arylamines. RSC Advances, 11(52), 32963-33005. Available at: [Link]
- Google Patents. (n.d.). EP2578559A1 - Process for producing isobutene from isobutylamine.
- Google Patents. (n.d.). US20090143622A1 - Method For The Synthesis Of Substituted Formylamines And Substituted Amines.
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. Available at: [Link]
-
Patel, V. R., & Desai, H. T. (2013). A Developed Process For The Synthesis of 2-Ethyl Phenyl Hydrazine Hydrochloride, A Key Starting Material For 7-Ethyl Tryptophol. Journal of Atoms and Molecules, 3(3), 520-523. Available at: [Link]
-
ResearchGate. (n.d.). A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE, A KEY STARTING MATERIAL FOR 7-ETHYL TRYPTOPHOL. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Isobutylamine. PubChem Compound Database. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 7. Isobutylamine | C4H11N | CID 6558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. US20090143622A1 - Method For The Synthesis Of Substituted Formylamines And Substituted Amines - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with (2-Ethylphenyl)isobutylamine in Aqueous Solutions
Prepared by: Senior Application Scientist, Formulations Division
Welcome to the technical support center for (2-Ethylphenyl)isobutylamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. This compound is a primary amine characterized by a significant hydrophobic moiety (the 2-ethylphenyl group), which confers poor solubility in aqueous media under neutral pH conditions. This document provides a series of troubleshooting guides and detailed protocols to systematically address and overcome these solubility issues.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during initial experiments.
Q1: Why is my this compound not dissolving in neutral water or buffer (e.g., PBS pH 7.4)? A: The compound's structure contains a large, non-polar 2-ethylphenyl group, which is hydrophobic. While the isobutylamine portion has a hydrophilic nitrogen atom, its contribution is insufficient to overcome the hydrophobicity of the aromatic ring, leading to poor aqueous solubility.[1][2] Like most amines, it is a weak base and exists predominantly in its neutral, uncharged, and less soluble form at neutral or alkaline pH.[2][3]
Q2: I observed an oily film or a fine white precipitate in my aqueous preparation. What is happening? A: This indicates that you have exceeded the intrinsic solubility limit of the neutral form of this compound. The oily layer is the undissolved free base, and a precipitate suggests that the compound may have crashed out of a solution that was initially clear, possibly due to a pH shift towards neutral or basic conditions.
Q3: What is the fastest method to dissolve the compound for a preliminary experiment? A: The most direct and rapid method is pH adjustment. Since this compound is a basic compound, lowering the pH of your aqueous solution will protonate the amine group.[4] This forms a positively charged ammonium salt, which is vastly more soluble in water than the neutral free base.[4][5] A drop-wise addition of a dilute acid like 1M HCl is typically sufficient.
Q4: Can I use organic solvents to create a stock solution? A: Yes, creating a concentrated stock solution in a water-miscible organic co-solvent is a very common and effective strategy.[6] Solvents like ethanol, DMSO, or propylene glycol can dissolve the compound at high concentrations. This stock can then be diluted into your aqueous experimental medium, but be mindful of the final co-solvent concentration to avoid toxicity or artifacts in your assay.[7]
Q5: For long-term stability and formulation, is it better to work with a pre-formed salt of the compound? A: Absolutely. For consistent results, long-term stability, and ease of handling, preparing a solid, stable salt form (e.g., hydrochloride or tartrate) is the standard and most robust approach in drug development.[8][9][10] A salt form dissolves directly in water, bypassing the need for in-situ pH adjustments and minimizing variability between experiments.[11]
Section 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into the primary methods for enhancing the solubility of this compound, explaining the underlying principles and best practices.
Guide 1: Solubility Enhancement via pH Adjustment
Causality & Principle: The solubility of an ionizable compound like this compound is fundamentally linked to its ionization state, which is governed by the solution's pH and the compound's pKa (dissociation constant).[8] The amine group (R-NH₂) acts as a Brønsted-Lowry base, accepting a proton (H⁺) to form its conjugate acid, the protonated ammonium ion (R-NH₃⁺). This conversion from a neutral, hydrophobic molecule to a charged, hydrophilic ion dramatically increases its affinity for water.[4] As a rule of thumb, for full solubilization, the pH of the solution should be adjusted to at least 2 units below the pKa of the amine. Most simple alkyl amines have a pKa in the range of 9.5-11.0.[2]
Caption: Effect of pH on the equilibrium and solubility of this compound.
When to Use This Method:
-
For rapid preparation of solutions for initial screening, in vitro assays, or analytical testing.
-
When the final application is tolerant to a lower pH environment.
Limitations & Troubleshooting:
-
Precipitation upon Dilution: If you dilute an acidic stock into a neutral buffer (like PBS), the pH may rise, causing the compound to deprotonate and precipitate. Solution: Prepare the final solution by adding the compound to the acidic buffer directly or ensure the receiving buffer has enough capacity to maintain a low pH.
-
Assay Interference: A low pH can alter protein structures, enzyme activity, or cell viability. Solution: Perform a pH control experiment to ensure the vehicle does not affect your results. If it does, consider alternative solubilization methods.
Guide 2: Co-Solvent Systems
Causality & Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6] This reduction in polarity lowers the interfacial tension between the aqueous medium and the hydrophobic solute, making it more energetically favorable for the solute to dissolve.[6][12] This technique solubilizes the neutral form of the drug and is therefore largely independent of pH.
When to Use This Method:
-
When pH modification must be avoided.
-
For preparing highly concentrated stock solutions that can be stored (often at -20°C or -80°C).
-
In formulations where the presence of a co-solvent is acceptable, such as some parenteral dosage forms.[12]
Commonly Used Co-solvents for Pre-clinical Research
| Co-Solvent | Typical Concentration Range | Key Considerations |
|---|---|---|
| Ethanol | 5-20% (v/v) | Generally well-tolerated but can have biological effects. |
| DMSO | 0.1-5% (v/v) | Excellent solubilizer but can be toxic to cells at >0.5% and has known biological activities. |
| Propylene Glycol (PG) | 10-40% (v/v) | Common in pharmaceutical formulations; can be viscous. |
| Polyethylene Glycol 400 (PEG 400) | 10-50% (v/v) | Low toxicity, widely used in formulations.[13] |
Limitations & Troubleshooting:
-
Precipitation upon Dilution: This is a major challenge. When a concentrated stock in 100% co-solvent is diluted into an aqueous buffer, the co-solvent percentage drops sharply, the solvent polarity increases, and the compound may precipitate. Solution: Use a "step-down" dilution. Instead of diluting directly into the final buffer, dilute into an intermediate mixture (e.g., 50:50 co-solvent:buffer) before the final dilution. Always add the stock solution to the vigorously stirring aqueous phase.
-
Toxicity/Assay Interference: Co-solvents can be toxic or interfere with the experiment. Solution: Always run a vehicle control with the same final concentration of the co-solvent to validate your results. Keep the final co-solvent concentration as low as possible, ideally below 1%.
Guide 3: Complexation with Cyclodextrins
Causality & Principle: Cyclodextrins are cyclic oligosaccharides that have a unique truncated cone structure.[14] This structure features a hydrophilic outer surface and a hydrophobic inner cavity.[15] The hydrophobic "guest" molecule, this compound, can be encapsulated within the "host" cyclodextrin's non-polar cavity, forming an "inclusion complex".[16][17] This complex effectively masks the hydrophobic part of the drug from the surrounding water, while the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[18]
Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.
When to Use This Method:
-
When both pH modification and organic co-solvents must be avoided.
-
In cell-based assays where co-solvent toxicity is a concern.
-
For in vivo formulations to improve bioavailability.[18]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Limited aqueous solubility itself.
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): Much higher aqueous solubility and lower toxicity, making it the preferred choice for most pharmaceutical applications.[18]
Limitations & Troubleshooting:
-
Inefficient Complexation: Not all molecules fit well into the cyclodextrin cavity. Solution: Screen different types of cyclodextrins. The stoichiometry (drug-to-cyclodextrin ratio) is critical and often needs to be determined experimentally, typically ranging from 1:1 to 1:5 molar ratios.
-
Competitive Displacement: Other molecules in your medium (e.g., cholesterol from serum) can compete with your compound for the cyclodextrin cavity, potentially leading to precipitation. Solution: Be aware of the composition of your experimental medium.
Section 3: Detailed Experimental Protocols
Protocol 1: pH-Mediated Dissolution for a 10 mM Stock Solution
-
Preparation: Weigh 1.35 mg of this compound (M.W. ≈ 135.21 g/mol ) and place it in a sterile 1.5 mL microcentrifuge tube.
-
Acidification: Add 900 µL of purified water. The compound will likely not dissolve. Add 1M HCl drop-wise (typically 5-15 µL) while vortexing. Continue adding acid until the solution becomes completely clear.
-
pH Measurement: Check the pH of the solution using a calibrated pH meter or pH strips. The pH should ideally be between 4.0 and 5.0.
-
Final Volume Adjustment: Add purified water to bring the final volume to 1.0 mL. Vortex thoroughly.
-
Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Store at 4°C. Note the final pH for your records.
-
Self-Validation: Before use, visually inspect the stock solution for any signs of precipitation. When diluting into your final buffer, observe the solution for a few minutes to ensure no precipitation occurs.
Protocol 2: Co-Solvent Screening for Maximum Solubilization
-
Setup: Label four glass vials: "Ethanol", "DMSO", "PG", and "PEG 400".
-
Compound Addition: Add an excess amount of this compound to each vial (e.g., 20-50 mg). The goal is to have undissolved solid remaining at the bottom.
-
Solvent Addition: Add 1.0 mL of the respective co-solvent to each vial.
-
Equilibration: Seal the vials and place them on a rotator or shaker at room temperature for 24-48 hours to ensure the solution reaches equilibrium saturation.
-
Sample Preparation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved compound.
-
Quantification: Carefully take a known volume of the clear supernatant and dilute it with an appropriate mobile phase for analysis by a validated HPLC-UV method to determine the concentration. The resulting concentration is the saturation solubility in that co-solvent.
-
Data Analysis: Compare the solubility values to select the most effective co-solvent for your needs.
Protocol 3: Preparation of an Inclusion Complex with HP-β-CD (Kneading Method)
-
Molar Ratio Calculation: Determine the desired molar ratio (e.g., 1:1 drug to HP-β-CD). Calculate the required mass of each component. (Avg. M.W. of HP-β-CD ≈ 1400 g/mol ).
-
Trituration: Place the calculated amount of HP-β-CD into a glass mortar. Add a small amount of a water:ethanol (50:50) mixture to form a paste.
-
Drug Incorporation: Add the this compound to the paste and knead thoroughly with a pestle for 30-45 minutes. The consistency should remain paste-like.
-
Drying: Spread the resulting paste in a thin layer in a petri dish and dry it in an oven at 40-50°C until a constant weight is achieved, or use a vacuum oven for more efficient drying.
-
Pulverization: Scrape the dried complex and gently pulverize it into a fine powder using the mortar and pestle.
-
Self-Validation: The resulting powder should be freely soluble in water. To confirm complex formation, advanced analytical techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or NMR spectroscopy can be used.[16]
Section 4: Summary and Recommendations
Choosing the right solubilization strategy depends on the specific requirements of your experiment. The following workflow provides a general decision-making framework.
Caption: Decision workflow for selecting a solubility enhancement strategy.
For most in vitro and discovery-phase research, pH adjustment and co-solvent methods offer the best balance of speed and effectiveness. For cell-based work where vehicle effects are a major concern or for early in vivo studies, cyclodextrin complexation is a superior choice. For long-term development and creating a robust, reproducible drug product, synthesizing a stable salt form is the industry-standard approach.
References
-
Verma, N., & Alam, M. (2022). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Patel, A., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. Available at: [Link]
-
Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Truzzi, A. (2012). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
-
Remon, J. P. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Drug Formulation & Delivery. Available at: [Link]
-
Cabral-Marques, H., & Almeida, R. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. Available at: [Link]
-
Jackson, M. J., & Sinko, B. (2018). Pharmaceutical salts: a formulation trick or a clinical conundrum? Australian Prescriber. Available at: [Link]
-
S., S., & K., S. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available at: [Link]
-
Date, A. A., & Nagarsenker, M. S. (2008). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech. Available at: [Link]
-
JOCPR. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
V., S., et al. (2016). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. Available at: [Link]
-
Open Oregon Educational Resources. (n.d.). 5.3 Amine Protonation. Introductory Organic Chemistry. Available at: [Link]
-
Chemstuff. (n.d.). Solubility and pH of amines. Chemstuff. Available at: [Link]
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
-
IJMSDR. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
- Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents.
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Isobutylamine. PubChem Compound Database. Available at: [Link]
-
Study.com. (n.d.). When added to water, soluble amines will... Study.com. Available at: [Link]
-
Lumen Learning. (n.d.). 23.1. Properties of amines. Organic Chemistry II. Available at: [Link]
Sources
- 1. issr.edu.kh [issr.edu.kh]
- 2. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 3. homework.study.com [homework.study.com]
- 4. 5.3 Amine Protonation – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bjcardio.co.uk [bjcardio.co.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. rjpdft.com [rjpdft.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. humapub.com [humapub.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. ijpsr.com [ijpsr.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
stabilizing (2-Ethylphenyl)isobutylamine for long-term storage
Technical Support Center: (2-Ethylphenyl)isobutylamine
Introduction for the Researcher
This compound is a primary amine with a substituted phenethylamine backbone. Like many primary amines, its long-term stability is a critical concern for ensuring experimental reproducibility, maintaining purity standards, and guaranteeing the validity of research outcomes. The primary amine functional group is susceptible to environmental factors, leading to degradation that can compromise the material's integrity.
This technical support guide is designed for professionals in research and drug development. It provides a comprehensive framework for understanding and mitigating the degradation of this compound. We will move from foundational knowledge in our FAQs to actionable troubleshooting and detailed protocols for storage and analysis, grounded in the principles of chemical stability.
Part 1: Frequently Asked Questions (FAQs) on Stability
Q1: What is the primary cause of this compound degradation during storage?
A: The most significant degradation pathway for this compound is atmospheric oxidation.[1] The lone pair of electrons on the nitrogen atom of the primary amine makes it susceptible to attack by molecular oxygen. This process is often initiated by light, heat, or trace metal impurities and can proceed via a free-radical chain reaction.[2] Initial oxidation can lead to the formation of imines, which may further react or polymerize, often resulting in discoloration (yellowing or browning) of the sample.[1][3]
Q2: How does temperature affect the stability of this compound?
A: Temperature plays a crucial role by influencing the rate of chemical reactions. As a general rule, for every 10°C increase in temperature, the rate of chemical degradation can double. Storing the compound at reduced temperatures (e.g., 2-8°C or -20°C) is a fundamental strategy to slow down oxidative and other potential degradation processes.[4]
Q3: My sample is stored as a solution. Does the choice of solvent matter for long-term stability?
A: Absolutely. Solvents are not merely inert carriers. Protic solvents can participate in hydrogen bonding, which might offer some stability, but reactive solvents should be avoided. Chlorinated solvents, for example, can degrade over time to produce acidic impurities (e.g., HCl) that can react with the amine. It is critical to use high-purity, anhydrous, and peroxide-free solvents. Ethers, for instance, are known to form explosive peroxides which are also powerful oxidizing agents.
Q4: Is the hydrochloride salt form of this compound more stable than the freebase?
A: Yes, typically, the salt form of an amine is significantly more stable than its freebase counterpart. In the salt form (e.g., hydrochloride), the lone pair of electrons on the nitrogen atom is protonated, forming an ammonium salt. This protonation makes the nitrogen electron-deficient and far less susceptible to oxidation. For long-term storage, especially for reference standards, converting the amine to a stable salt is a highly recommended practice.
Part 2: Troubleshooting Guide for Common Stability Issues
This section addresses specific problems you may encounter during your experiments, providing causal explanations and corrective actions.
Problem 1: My previously colorless sample of this compound has developed a yellow or brown tint.
-
Probable Cause: This is a classic indicator of oxidative degradation.[1] The colored species are often complex, high-molecular-weight products formed from the initial oxidation products like imines. This is a clear sign that your storage conditions have failed to exclude oxygen and/or light adequately.
-
Immediate Action:
-
Cease using the discolored material for any critical experiments, as its purity is compromised.
-
Perform a purity analysis (see Protocol II) to quantify the extent of degradation.
-
If the purity is unacceptable, the material should be either purified (e.g., by column chromatography or distillation) or disposed of according to your institution's EHS guidelines.
-
-
Preventative Strategy: Review your storage protocol immediately. Ensure that the container is properly sealed with a PTFE-lined cap and that the headspace has been purged with an inert gas like nitrogen or argon before sealing.[5] Store the container in the dark at the recommended low temperature.
Problem 2: I am observing unexpected peaks in my HPLC or GC-MS analysis that were not present when the sample was fresh.
-
Probable Cause: These new peaks are degradation products. Depending on the conditions, you might be observing products of oxidation, hydrolysis (if water is present), or reaction with atmospheric carbon dioxide to form carbamates. Primary amines are known to be susceptible to these pathways.[6][7]
-
Investigative Action:
-
To understand the degradation pathway, you can perform a forced degradation study.[8][9] This involves intentionally exposing small aliquots of a pure sample to harsh conditions (e.g., 3% hydrogen peroxide for oxidation, 0.1 M HCl for acid hydrolysis, 0.1 M NaOH for base hydrolysis, heat, and UV light).
-
Analyze the stressed samples by HPLC or LC-MS. The retention times of the peaks generated under specific stress conditions can help you tentatively identify the nature of the impurities in your aged sample.[10]
-
-
Corrective Action: Implement the preventative strategies outlined in Problem 1. The use of an inert atmosphere is particularly critical to prevent the formation of oxidative and CO2-related impurities.[11]
Problem 3: My experimental results are inconsistent or show a loss of compound activity over time.
-
Probable Cause: A decline in the purity of this compound directly leads to a lower effective concentration of the active molecule, causing inconsistent results or an apparent loss of potency. Degradation products can also interfere with assays, either by inhibiting the intended reaction or by producing a confounding signal.
-
Systematic Solution:
-
Establish a Quality Control (QC) Schedule: Do not assume a compound remains pure indefinitely. Re-analyze the purity of your stock solutions and solid samples at regular intervals (e.g., every 3-6 months, or more frequently if stored at room temperature).
-
Use a Freshly Prepared Standard: For quantitative studies, always use a reference standard of known, high purity that has been stored under optimal conditions (ideally as a salt, frozen, under argon).
-
Review the Troubleshooting Logic Diagram below for a systematic approach to handling observed anomalies.
-
Visualization: Troubleshooting Logic Flow
This diagram outlines the decision-making process when an anomaly is detected in your sample.
Caption: A decision-making workflow for troubleshooting sample instability.
Part 3: Protocols for Stabilization and Quality Control
Adherence to rigorous protocols is the most effective way to ensure the long-term stability of this compound.
Protocol I: Recommended Long-Term Storage of this compound
This protocol is designed to minimize exposure to oxygen, moisture, light, and heat.
Materials:
-
High-purity this compound (solid or neat oil)
-
Appropriately sized amber glass vials with PTFE-lined screw caps
-
Source of high-purity inert gas (Nitrogen or Argon) with tubing
-
Labeling materials
-
Freezer (-20°C) or refrigerator (2-8°C)
Procedure:
-
Work in a Controlled Environment: If possible, perform aliquoting in a glove box or glove bag with an inert atmosphere.[11] If not available, work quickly in a well-ventilated fume hood.
-
Aliquot the Material: Divide the bulk sample into smaller, single-use aliquots. This is the single most important step to prevent repeated freeze-thaw cycles and atmospheric exposure of the entire batch.
-
Inert Gas Purge: a. Place a low-flow stream of nitrogen or argon into the vial's headspace for 30-60 seconds to displace the air.[5] b. The goal is to create a positive pressure of inert gas that pushes the heavier oxygen out.
-
Secure Sealing: Immediately and tightly seal the vial with a PTFE-lined cap. PTFE provides an excellent chemical barrier. Parafilm can be wrapped around the cap-vial interface as an additional, temporary barrier against moisture.
-
Proper Labeling: Clearly label each vial with the compound name, concentration (if in solution), date of preparation, and storage conditions.
-
Storage: Place the sealed vials inside a secondary container (e.g., a small box) to protect them from light and physical shock. Store the container at ≤ -20°C for optimal long-term stability. For intermediate use, 2-8°C is acceptable for shorter periods.
Visualization: Workflow for Stable Storage Preparation
Caption: Step-by-step workflow for preparing samples for long-term storage.
Protocol II: Routine Purity Assessment by HPLC-UV
This is a general-purpose method to monitor the stability of your sample over time. Method optimization may be required.
Instrumentation & Reagents:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Standard Preparation: Prepare a stock solution of a high-purity reference standard at ~1 mg/mL in a 50:50 mixture of Mobile Phase A and B. From this, prepare a working standard at ~50 µg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard (50 µg/mL) using the same diluent.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 210 nm and 254 nm
-
Column Temperature: 30°C
-
Gradient Program:
-
Start at 10% B, hold for 1 minute.
-
Ramp to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B over 1 minute.
-
Hold at 10% B for 4 minutes (equilibration).
-
-
-
Analysis: Inject the standard and the sample. Compare the chromatograms. Purity can be estimated by the area percent of the main peak. The appearance of new peaks relative to the reference standard indicates degradation. Analytical methods like HPLC and GC are standard for assessing amine purity.[12][13]
Data Summary Table: Storage Condition Comparison
| Storage Condition | Atmosphere | Temperature | Expected Stability | Purity Check Frequency |
| Optimal | Inert (N₂ or Ar) | -20°C or below | > 2 years | Annually |
| Good | Inert (N₂ or Ar) | 2-8°C | 6-12 months | Every 6 months |
| Acceptable (Short-term) | Air | 2-8°C | 1-3 months | Monthly |
| Poor (Avoid) | Air | Room Temp | Weeks to months | Before each use |
Part 4: Understanding the Chemistry of Degradation
The primary vulnerability of this compound lies in the reactivity of the primary amine. The main degradation pathway is oxidation, which can be complex.
Visualization: Postulated Oxidative Degradation Pathway
Caption: Simplified pathway of oxidative degradation for primary amines.
This initial oxidation to an imine is a key step.[3] Imines can be unstable and may undergo further reactions, including polymerization or hydrolysis, leading to a mixture of impurities that are often colored and difficult to characterize. By understanding this fundamental instability, the rationale behind the stringent storage protocols becomes clear: each step is designed to inhibit this initial oxidative attack.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 518733, Ethyl isobutyl amine. Retrieved from [Link]
-
Wikipedia. (n.d.). Isobutylamine. Retrieved from [Link]
-
Getsoian, A. B., et al. (2014). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C. Retrieved from [Link]
-
ResearchGate. (2023). Principles of Inert Atmosphere Storage. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 290550, N-(2-Phenylethyl)-isobutyramide. Retrieved from [Link]
-
Smedes, F., & de Jong, A. S. (2000). Kinetic Degradation Processes of Butyl- And Phenyltins in Soils. PubMed. Retrieved from [Link]
-
Yusoff, R., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. International Journal of the Physical Sciences. Retrieved from [Link]
-
ResearchGate. (2022). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines. Retrieved from [Link]
-
University of Wollongong. (n.d.). Chemical Storage. Retrieved from [Link]
-
Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1001, Phenethylamine. Retrieved from [Link]
-
Labmate Online. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
IEA Solar Heating & Cooling Programme. (n.d.). The Art of Stabilization. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ISOBUTYL AMINE. Retrieved from [Link]
-
International Journal of Pharmaceutical and Medicinal Research. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
Sdfine. (n.d.). Chemwatch GHS SDS: 2-PHENYLETHYLAMINE. Retrieved from [Link]
-
ACS Catalysis. (2016). Developments in the Aerobic Oxidation of Amines. Retrieved from [Link]
-
The Good Scents Company. (n.d.). isobutyl amine. Retrieved from [Link]
-
ScienceMadness.org. (n.d.). How do you store chemicals in inert gas? Retrieved from [Link]
-
Rajan, V., et al. (2019). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. Retrieved from [Link]
-
MDPI. (2022). Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. Retrieved from [Link]
-
Asecos. (2013). Storage of Hazardous Substances. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6558, Isobutylamine. Retrieved from [Link]
- Google Patents. (2007). Method of analysis of amine by mass spectrometry.
-
ResearchGate. (n.d.). Stabilizer content (primary antioxidants and hindered amine...). Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (1995). Isolation and structure elucidation of novel products of the acidic degradation of diazepam. Retrieved from [Link]
-
ResearchGate. (2011). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
- Google Patents. (2010). Substituted phenethylamines.
-
Corsini. (n.d.). Storage of inert materials: how and why to follow procedures. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
-
YaleCourses. (2012). Imines and Enamines. Oxidation and Reduction. Retrieved from [Link]
-
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]
-
California Department of Justice. (n.d.). Amphetamine and Related Phenethylamines. Retrieved from [Link]
- Google Patents. (2012). Inhibition of amine oxidation.
Sources
- 1. ncert.nic.in [ncert.nic.in]
- 2. pharmatutor.org [pharmatutor.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aksci.com [aksci.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. ajpsonline.com [ajpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. bre.com [bre.com]
Technical Support Center: Optimizing HPLC Separation of (2-Ethylphenyl)isobutylamine Enantiomers
Welcome to the dedicated technical support guide for the chiral separation of (2-Ethylphenyl)isobutylamine. This resource is structured to provide immediate, actionable solutions for researchers, scientists, and drug development professionals. We will move from foundational questions to deep troubleshooting and validated starting protocols to streamline your method development process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when developing a separation method for this compound and structurally related chiral amines.
Q1: What are the most effective Chiral Stationary Phases (CSPs) for separating this compound enantiomers?
A: The selection of the CSP is the most critical factor for achieving enantioselectivity.[1] For this compound, which is a basic aromatic amine, polysaccharide-based CSPs are the most versatile and widely successful.[2][3]
-
Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) coated or immobilized on a silica support offer a high probability of success.[1][4] They provide a combination of hydrogen bonding, π-π, and steric interactions necessary for chiral recognition.
-
Macrocyclic Glycopeptide-based CSPs: Phases like vancomycin can also be effective, particularly in polar ionic or reversed-phase modes, and offer the advantage of being compatible with mass spectrometry (MS).[1]
Q2: Why is my peak shape poor (e.g., tailing) for this basic compound?
A: Peak tailing for basic analytes like this compound is almost always caused by secondary ionic interactions with acidic residual silanol groups on the surface of the silica-based stationary phase.[1][4] These strong, undesirable interactions lead to a portion of the analyte molecules being retained longer, resulting in asymmetrical peaks.
Q3: How do mobile phase additives improve the separation?
A: Mobile phase additives are essential for achieving good peak shape and often enhance resolution for basic compounds.[5] They work in two primary ways:
-
For Basic Analytes (like yours): A small amount of a basic additive, such as Diethylamine (DEA) or Triethylamine (TEA), is added to the mobile phase (typically 0.1% v/v).[5][6][7] This additive acts as a stronger, competitive base that saturates the active silanol sites on the CSP, preventing the analyte from interacting with them.[4] This results in a more uniform interaction between the analyte and the chiral selector, leading to symmetrical peaks.
-
For Acidic Analytes: An acidic additive like Trifluoroacetic Acid (TFA) or Formic Acid (FA) is used to suppress the ionization of the acidic analyte, which also improves peak shape.[5]
Q4: Should I use Normal-Phase, Reversed-Phase, or Polar Organic mode?
A: All three modes can be effective, and screening across different modes is a standard part of chiral method development.[2][7]
-
Normal-Phase (NP): Often the first choice. Uses a non-polar solvent like hexane with an alcohol modifier (e.g., isopropanol or ethanol). This mode typically provides high selectivity.
-
Reversed-Phase (RP): Uses an aqueous mobile phase with an organic modifier like acetonitrile or methanol. For basic amines, a high-pH mobile phase (e.g., using ammonium bicarbonate buffer at pH 11) is highly effective at producing sharp, symmetrical peaks.[3]
-
Polar Organic (PO): Uses 100% organic solvents, such as acetonitrile or methanol, often with additives.
Part 2: Troubleshooting Guide
This guide is designed in a problem/solution format to directly address experimental challenges.
Problem 1: Poor or No Resolution (Rs < 1.5)
You inject the racemic standard, but the enantiomers either co-elute as a single peak or are only partially resolved.
-
Incorrect CSP Selection: The chosen stationary phase may not have the necessary stereoselective interactions with your analyte.[4]
-
Solution: Screen a panel of different polysaccharide-based CSPs. A screening set of four columns (e.g., based on amylose-carbamate, cellulose-carbamate, and others with different selectors) is a good starting point.[7]
-
-
Suboptimal Mobile Phase Composition: The ratio of the strong solvent (alcohol) to the weak solvent (hexane) in normal phase, or the organic modifier in reversed-phase, is critical.[1]
-
Solution: Systematically vary the mobile phase composition. In normal phase, decrease the percentage of the alcohol modifier (e.g., from 20% isopropanol down to 10% or 5%). This increases retention time and allows for more interaction with the CSP, often improving resolution.[8]
-
-
Inappropriate Flow Rate: Chiral separations are often sensitive to flow rate, as they rely on the kinetics of complex formation between the analyte and the CSP.[4]
-
Temperature Effects: Temperature influences the thermodynamics and kinetics of the chiral recognition process.[4]
-
Solution: Evaluate the separation at different column temperatures (e.g., 15°C, 25°C, and 40°C). The effect is not always predictable, but lower temperatures often improve resolution, albeit at the cost of longer run times and higher backpressure.
-
Diagram: Troubleshooting Workflow for Poor Resolution
Caption: Logical workflow for troubleshooting poor enantiomeric resolution.
Problem 2: Significant Peak Tailing
The peaks are asymmetrical with a pronounced "tail," which interferes with accurate integration and quantification.
-
Secondary Silanol Interactions: This is the most common cause for basic amines.[1][4]
-
Solution (NP/PO Modes): Add a basic modifier to the mobile phase. Start with 0.1% (v/v) Diethylamine (DEA). This will mask the acidic silanol sites and dramatically improve peak shape.[5][7]
-
Solution (RP Mode): Switch to a high-pH mobile phase. Using a buffer like 5-10 mM ammonium bicarbonate adjusted to pH 10-11 will deprotonate the silanol groups, eliminating the unwanted ionic interaction and yielding sharp, symmetrical peaks.[3][10] Use a pH-stable column for this approach.[11][12]
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase.[9]
-
Solution: Reduce the sample concentration or injection volume. Dilute your sample by a factor of 5 or 10 and reinject.[4]
-
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample directly in the mobile phase.[4]
-
Diagram: Mechanism of Peak Tailing and Mitigation
Caption: How basic additives prevent peak tailing for amine analytes.
Problem 3: Inconsistent or Drifting Retention Times
The retention times for your enantiomers are not stable between injections or across different days.
-
Inadequate Column Equilibration: Chiral columns, especially when using additives, require sufficient time to equilibrate.[4]
-
Solution: Always flush the column with at least 10-20 column volumes of the new mobile phase before the first injection. When changing from a mobile phase with an additive to one without (or vice versa), a much more extensive flushing procedure is required.[4]
-
-
Mobile Phase Volatility/Instability: The composition of the mobile phase can change over time due to the evaporation of more volatile components (e.g., hexane).[4]
-
Solution: Prepare fresh mobile phase daily. Keep the solvent reservoir bottles capped and ensure the mixture is homogenous. Degas the mobile phase before use.[4]
-
-
Additive "Memory Effect": Some additives, particularly amines, can be strongly retained by the stationary phase and may alter its properties for subsequent analyses, even after flushing.[13]
-
Solution: If possible, dedicate a specific column to methods that use basic additives. If not feasible, implement a rigorous column cleaning and regeneration protocol between different methods.
-
Part 3: Validated Experimental Protocols
These protocols provide excellent starting points for method development.
Protocol 1: Normal-Phase Separation
This method is a classic approach leveraging high selectivity in a non-polar environment.
| Parameter | Recommended Condition | Rationale |
| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm | Proven high success rate for aromatic amines. |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v) | Hexane/IPA provides the primary separation mechanism. DEA is critical to ensure symmetrical peak shape for the basic analyte.[1][5] |
| Flow Rate | 0.7 mL/min | A slightly reduced flow rate often enhances chiral resolution. |
| Temperature | 25°C | A standard, controlled temperature to ensure reproducibility. |
| Injection Volume | 5 µL | Keeps the analysis within the linear range of the column and detector. |
| Detection | UV at 220 nm | This compound has a chromophore suitable for UV detection. |
| Sample Prep | Dissolve sample in mobile phase to a concentration of 0.5 mg/mL. | Prevents solvent mismatch effects.[4] |
-
Mobile Phase Preparation: In a 1 L volumetric flask, carefully add 100 mL of IPA and 1.0 mL of DEA to approximately 800 mL of n-Hexane. Bring to final volume with n-Hexane and mix thoroughly. Degas for 15 minutes.
-
Column Equilibration: Install the column and equilibrate with the mobile phase at 0.7 mL/min for at least 45 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject 5 µL of the prepared sample.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomers to elute.
Protocol 2: Reversed-Phase (High pH) Separation
This method is an excellent alternative, specifically designed to produce sharp peaks for basic compounds.[3]
| Parameter | Recommended Condition | Rationale |
| Column | pH-stable Polysaccharide-based CSP (immobilized type), 5 µm, 4.6 x 250 mm | Must be a column rated for high pH stability. |
| Mobile Phase | 5 mM Ammonium bicarbonate in Water / Acetonitrile (70:30, v/v), pH adjusted to 11 with Ammonium hydroxide.[3] | High pH suppresses silanol ionization, eliminating secondary interactions and producing excellent peak shapes.[10][11] |
| Flow Rate | 1.0 mL/min | Standard flow rate for reversed-phase methods. |
| Temperature | 30°C | Slightly elevated temperature can improve efficiency in RP mode. |
| Injection Volume | 10 µL | |
| Detection | UV at 220 nm | |
| Sample Prep | Dissolve sample in mobile phase to a concentration of 0.5 mg/mL. | Ensures compatibility and good peak shape. |
-
Aqueous Phase Prep: Prepare a 5 mM Ammonium bicarbonate solution in HPLC-grade water. Adjust the pH to 11.0 using a concentrated ammonium hydroxide solution.
-
Mobile Phase Preparation: Mix 700 mL of the aqueous buffer with 300 mL of acetonitrile. Mix well and degas.
-
Column Equilibration: Install the pH-stable column and equilibrate with the mobile phase for at least 30 minutes. Ensure the baseline is stable.
-
Sample Injection: Inject 10 µL of the prepared sample.
-
Data Acquisition: Record the chromatogram. After analysis, flush the column thoroughly with a neutral pH mobile phase (e.g., Water/Acetonitrile 50:50) before storage.
References
- Technical Support Center: Chiral Separation of Amphetamine Analogs by HPLC - Benchchem.
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF - ResearchG
- Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF - ResearchG
- Development of a Method for the Chiral Separ
- HPLC Approaches to Improve Peak Shape for Basic Analytes - HALO Columns.
- Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine - Benchchem.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Daicel Chiral Technologies.
- Getting Started with Chiral Method Development Part Three: Method Development Optimiz
- Chiral Columns - Element Lab Solutions.
- Why it matters and how to get good peak shape - Agilent.
- Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube.
- HPLC Troubleshooting Guide.
- Playing with Selectivity for Optimal Chiral Separation - LCGC Intern
- Application Note: Chiral Separation of 2-(4-Ethylphenyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 6. chiraltech.com [chiraltech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. agilent.com [agilent.com]
- 9. youtube.com [youtube.com]
- 10. halocolumns.com [halocolumns.com]
- 11. lcms.cz [lcms.cz]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of (2-Ethylphenyl)isobutylamine
Welcome to the technical support center for the bioanalysis of (2-Ethylphenyl)isobutylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate matrix effects during LC-MS/MS analysis. As Senior Application Scientists, we provide this information based on established principles and field-proven experience to ensure the integrity and reliability of your quantitative data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Identifying and Understanding Matrix Effects
Q1: What are matrix effects and why are they a critical issue for the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., plasma, serum, urine).[1] This phenomenon can manifest as:
-
Ion Suppression: The most common effect, where matrix components interfere with the ionization of the target analyte, leading to a decreased signal and artificially low concentration readings.[2]
-
Ion Enhancement: Less common, where matrix components enhance the ionization of the analyte, causing an increased signal and artificially high concentration readings.[2]
For a small basic amine like this compound, these effects are particularly problematic. Biological matrices are rich in endogenous components like phospholipids, salts, and metabolites that can compete with the analyte for charge in the electrospray ionization (ESI) source.[3][4] Failure to address matrix effects can severely compromise the accuracy, precision, and reproducibility of your bioanalytical method, leading to erroneous pharmacokinetic and toxicokinetic data.[5]
Q2: How can I definitively determine if my assay is suffering from matrix effects?
A2: Two primary experimental approaches are used to evaluate matrix effects, as recommended by regulatory bodies like the FDA and EMA.[6][7]
-
Post-Extraction Spike Analysis: This is the most common quantitative assessment. You compare the peak response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat (pure) solvent standard.
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Post-Column Infusion: This is a qualitative method used to pinpoint where in the chromatogram matrix effects occur.[8][9] A solution of this compound is continuously infused into the mass spectrometer post-column. A blank, extracted matrix sample is then injected onto the LC system. Any dips or rises in the constant baseline signal indicate regions of ion suppression or enhancement, respectively. This helps in adjusting the chromatography to separate the analyte from these interfering regions.[8]
Q3: What are the most common sources of matrix effects in biological samples?
A3: The primary culprits depend on the biological matrix, but for plasma and serum, the most notorious are phospholipids .[3][10]
-
Phospholipids: These are major components of cell membranes and often co-extract with analytes, especially during simple protein precipitation.[3] They tend to elute in the middle of typical reversed-phase gradients, causing significant ion suppression and fouling the MS source.[10][11]
-
Salts and Endogenous Small Molecules: Compounds like urea, amino acids, and various salts can alter the droplet formation and evaporation process in the ESI source, affecting ionization efficiency.[4]
-
Formulation Excipients: For in-vivo studies, dosing vehicles can introduce polymers or surfactants that cause significant interference.
Section 2: Mitigation Strategies via Sample Preparation
Q4: What is the most effective way to combat matrix effects?
A4: The most robust and reliable strategy is to remove interfering components before they enter the LC-MS/MS system.[8][12] Therefore, optimizing your sample preparation protocol is the single most important step you can take to mitigate matrix effects. While simple "dilute-and-shoot" or protein precipitation methods are fast, they often result in "dirty" extracts and significant matrix effects.[5]
Q5: Which sample preparation technique is best for a small amine like this compound?
A5: The choice depends on the required sensitivity, throughput, and complexity of the matrix. Here is a comparison of the three primary techniques:
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile) or acid. | Fast, simple, inexpensive, high recovery of analyte.[13] | Very dirty extract. High levels of phospholipids and other soluble components remain, leading to significant matrix effects.[5][12] | High-throughput screening where speed is prioritized over ultimate data quality. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on its polarity and pH.[12] | Significantly cleaner extract than PPT. Removes many polar interferences and phospholipids.[12] Good recovery is achievable. | More labor-intensive and time-consuming than PPT. Requires solvent optimization.[13] | Methods requiring good sensitivity and cleaner extracts. Excellent for basic amines. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a strong solvent.[13] | Provides the cleanest extracts. Highly selective, removes most interferences including phospholipids.[12][13] | Most time-consuming and expensive. Requires significant method development. Potential for analyte loss if not optimized.[13] | "Gold standard" methods requiring the highest sensitivity and data quality. |
For this compound, a basic amine, Liquid-Liquid Extraction (LLE) often provides the best balance of cleanliness, recovery, and throughput.
Q6: Can you provide a detailed protocol for an effective LLE procedure for this compound from plasma?
A6: Absolutely. This protocol leverages pH manipulation to ensure the analyte is in its neutral, most extractable form while leaving polar interferences behind.
Experimental Protocol: Basic Drug Liquid-Liquid Extraction
-
Aliquot Sample: Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard (IS): Add 25 µL of the working Internal Standard solution (ideally, a stable isotope-labeled version of the analyte) and vortex briefly.
-
pH Adjustment (Critical Step): Add 50 µL of a basic buffer, such as 0.5 M ammonium hydroxide or sodium carbonate, to raise the sample pH above 10. Causality Explanation: this compound is a basic amine. By raising the pH to at least two units above its pKa, we deprotonate it, converting it from a charged, water-soluble ion to a neutral, organic-soluble molecule. This dramatically increases its partitioning into the organic extraction solvent.[12]
-
Add Extraction Solvent: Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Vortex/Mix: Cap the tube and vortex vigorously for 2-5 minutes to ensure thorough mixing and partitioning.
-
Centrifuge: Centrifuge at >10,000 x g for 5 minutes to separate the aqueous and organic layers cleanly.
-
Transfer Organic Layer: Carefully transfer the upper organic layer to a clean tube, being careful not to aspirate any of the lower aqueous layer or the protein pellet at the interface.
-
Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure the analyte is fully dissolved.
-
Analyze: Transfer to an autosampler vial for LC-MS/MS injection.
Q7: Are there specialized products for removing phospholipids specifically?
A7: Yes. Several commercially available products are designed for high-throughput phospholipid removal.[3] These include:
-
Phospholipid Removal Plates/Cartridges (e.g., HybridSPE, Ostro): These products combine protein precipitation with a sorbent (often based on zirconia) that specifically binds and removes phospholipids from the supernatant.[14] The result is a sample that is nearly as clean as one from SPE but with the speed of PPT.[10]
-
Online SPE Cartridges: These can be placed in-line with the LC system to trap phospholipids from a crude extract while allowing the analyte to pass through to the analytical column.[14]
Section 3: Chromatographic and Internal Standardization Strategies
Q8: Beyond sample prep, can I use chromatography to avoid matrix effects?
A8: Yes, chromatographic separation is your second line of defense.[8] The goal is to ensure your analyte does not co-elute with the regions of ion suppression identified by post-column infusion.[8]
-
Increase Chromatographic Retention: Use a more retentive column (e.g., a C18 with high carbon load) or a shallower gradient to move the analyte away from early-eluting salts and polar interferences.
-
Use Alternative Stationary Phases: If phospholipid interference is the main issue, consider a column chemistry that provides a different selectivity, such as a phenyl-hexyl or biphenyl phase.
-
Divert the Flow: Program the divert valve on your mass spectrometer to send the first 1-2 minutes of the LC run (containing unretained salts and polar material) to waste instead of the ion source.
Q9: Why is a Stable Isotope-Labeled (SIL) Internal Standard considered the 'gold standard' for correcting matrix effects?
A9: A Stable Isotope-Labeled Internal Standard (SIL-IS), such as this compound-d5, is the ideal tool for quantification in LC-MS/MS.[15] Because it is chemically identical to the analyte, it has the same:
-
Extraction recovery from the sample matrix.
-
Chromatographic retention time.[16]
-
Ionization efficiency in the MS source.[15]
Therefore, any ion suppression or enhancement that affects the analyte will affect the SIL-IS to the exact same degree.[16] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is cancelled out, leading to highly accurate and precise results.[17] Using a structural analog IS is a viable alternative but is not as effective because its different chemical structure can lead to slight differences in retention time and ionization response, making it less perfect at compensating for matrix effects.[15]
Q10: What are the key considerations when selecting and using a SIL-IS?
A10:
-
Sufficient Mass Shift: The mass difference between the analyte and the SIL-IS should be at least 3-4 Da to prevent isotopic crosstalk.[16][18]
-
Isotopic Purity: The SIL-IS should have very low levels (<0.1%) of the unlabeled analyte to ensure it doesn't artificially inflate the signal at low concentrations.[16]
-
Label Position: The stable isotopes (e.g., Deuterium, 13C) should be placed on a part of the molecule that is not subject to chemical or metabolic exchange.[16] For deuterium labels, avoid positions that could undergo H/D exchange.[15]
Section 4: Advanced Troubleshooting and Regulatory Context
Q11: I've implemented a robust LLE and am using a SIL-IS, but my results are still inconsistent between different patient lots. What's happening?
A11: This highlights a critical concept: the inter-subject variability of matrix effects. The composition of a biological matrix can differ significantly from one individual to another (e.g., due to diet, disease state, or co-medications).[7][17] One patient's plasma might be lipemic, causing more severe ion suppression than another's. Your method must be robust enough to handle this variability. This is a key assessment during method validation, where matrix effects are tested across multiple individual lots of matrix.[7] If you see high variability, you may need to move to an even cleaner sample preparation technique like SPE.
Q12: Where can I find official regulatory guidance on assessing matrix effects for bioanalytical method validation?
A12: The primary guidelines are issued by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These documents provide detailed requirements for validating bioanalytical methods, including specific experiments to assess selectivity, accuracy, precision, and matrix effects.[6][7][19] The International Council for Harmonisation (ICH) M10 guideline is now the globally harmonized standard.[20]
-
FDA Guidance: Bioanalytical Method Validation Guidance for Industry (May 2018).[7]
-
EMA Guideline: Guideline on bioanalytical method validation (now superseded by ICH M10).[19]
-
ICH Guideline: M10 Bioanalytical Method Validation and Study Sample Analysis (Finalised 2022).[20]
Visualizations
Workflow for Investigating & Mitigating Matrix Effects
Sources
- 1. zefsci.com [zefsci.com]
- 2. researchgate.net [researchgate.net]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. benchchem.com [benchchem.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
- 14. learning.sepscience.com [learning.sepscience.com]
- 15. scispace.com [scispace.com]
- 16. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 17. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. database.ich.org [database.ich.org]
Technical Support Center: Refining Experimental Conditions for (2-Ethylphenyl)isobutylamine Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Ethylphenyl)isobutylamine and related novel psychoactive compounds. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and validated protocols to ensure the integrity and reproducibility of your bioassay data. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you navigate the complexities of your research.
Introduction: Understanding this compound
This compound is a structural analog of other psychoactive phenethylamines. Its chemical structure suggests a likely interaction with monoamine transporters, which are crucial for regulating neurotransmitter levels in the synapse.[1][2] These transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are primary targets for a wide range of therapeutic agents and drugs of abuse.[2][3] Therefore, a thorough investigation of this compound's effects on these transporters is a critical first step in characterizing its pharmacological profile.
This guide will walk you through the logical progression of experiments, from initial screening to more detailed characterization, and provide solutions to common problems you may encounter.
PART 1: Initial Assay Selection and Experimental Workflow
Frequently Asked Question (FAQ): What are the likely primary targets of this compound, and which initial assays should I perform?
Answer: Based on its chemical structure as a substituted phenethylamine, the primary molecular targets for this compound are the monoamine transporters: DAT, SERT, and NET.[1][4] The initial and most direct functional assessment of a compound's interaction with these transporters is a radiolabeled substrate uptake inhibition assay.[5][6] This type of assay will determine whether this compound can block the reuptake of dopamine, serotonin, or norepinephrine into cells expressing the respective transporters.
A logical experimental workflow would be to first screen the compound for inhibitory activity at all three transporters. If significant inhibition is observed, you would then proceed to determine the potency (IC50) of the compound at the sensitive transporter(s). Subsequent experiments could include radioligand binding assays to determine if the compound binds directly to the transporter and to calculate its binding affinity (Ki). Finally, it is crucial to assess the compound's general cytotoxicity to ensure that the observed effects are not due to cell death.
Experimental Workflow Overview
Caption: Overall experimental workflow for characterizing this compound.
PART 2: Radioligand Uptake Inhibition Assays - A Troubleshooting Guide
Radiolabeled substrate uptake assays are the gold standard for assessing the functional activity of monoamine transporter inhibitors.[6] However, they are susceptible to variability. This section addresses common issues in a question-and-answer format.
Q1: My signal-to-noise ratio is poor in my uptake inhibition assay. What are the common causes and solutions?
A1: A poor signal-to-noise ratio, where the specific uptake signal is low compared to the background, can be caused by several factors. Here is a troubleshooting table to help you diagnose and resolve the issue:
| Potential Cause | Explanation | Recommended Solution |
| Low Transporter Expression/Activity | The cell line may have low expression of the target transporter, or the cells may be unhealthy. | Ensure you are using a validated cell line with robust transporter expression (e.g., HEK293 or CHO cells stably transfected with DAT, SERT, or NET).[6][7] Maintain a consistent cell passage number and ensure cells are healthy and not overgrown before plating. |
| Suboptimal Substrate Concentration | The concentration of the radiolabeled substrate (e.g., [3H]dopamine) may be too high or too low. | Use a substrate concentration at or near the Km value for the transporter to ensure adequate signal while maintaining sensitivity to inhibitors.[7] |
| Incorrect Incubation Time or Temperature | Incubation may be too short to allow for sufficient uptake or too long, leading to substrate metabolism or efflux. | Optimize the incubation time to measure the initial rate of uptake (typically 5-15 minutes).[8] Ensure the incubation is performed at the optimal temperature (usually 37°C). |
| Inefficient Washing | Inadequate washing can leave behind extracellular radiolabel, increasing background noise. | Wash cells rapidly with ice-cold buffer to stop the uptake process and remove unbound radiolabel.[8] Increase the number of wash steps if necessary. |
| Cell Detachment | Cells may detach from the plate during washing steps, leading to signal loss. | Use pre-coated plates (e.g., with poly-D-lysine) to improve cell adherence. Be gentle during washing steps. |
Q2: I'm observing high non-specific binding/uptake. How can I reduce it?
A2: High non-specific uptake can mask the specific signal mediated by the transporter. Here are some strategies to reduce it:
-
Use a Specific Inhibitor for Blank Wells: To define non-specific uptake, use a high concentration of a known, potent inhibitor for the target transporter (e.g., 10 µM nomifensine for DAT, 1 µM fluoxetine for SERT, 10 µM desipramine for NET).[8][9] This is more accurate than using the test compound at a high concentration.
-
Optimize Cell Density: Plate an optimal number of cells per well. Too many cells can increase non-specific uptake. A typical density for a 96-well plate is 20,000-50,000 cells per well, but this should be optimized for your specific cell line.[5]
-
Check Radiochemical Purity: Impurities in the radiolabeled substrate can contribute to high background. Ensure the radiochemical purity is high (>90%).[10]
-
Consider a Different Cell Line: Some cell lines may have higher endogenous expression of other transporters that can contribute to non-specific uptake. Using a well-characterized transfected cell line is often preferable to cell lines with endogenous expression.[6][7]
Q3: How do I determine the optimal concentration of the radiolabeled substrate and my test compound?
A3: To accurately determine the IC50 of your test compound, you first need to understand the kinetics of substrate uptake by the transporter. This involves determining the Michaelis-Menten constant (Km), which is the substrate concentration at which the uptake rate is half of the maximum velocity (Vmax).[5] A common practice is to use a substrate concentration close to its Km for inhibition assays.
For your test compound, this compound, you should perform a dose-response experiment. This involves testing a range of concentrations of the compound (typically from 10 nM to 100 µM in half-log or log increments) to generate a complete inhibition curve. This will allow for the accurate calculation of the IC50 value using non-linear regression.[8]
Protocol: Monoamine Transporter Uptake Inhibition Assay
This is a generalized protocol that can be adapted for DAT, SERT, or NET by using the appropriate cell line, radiolabeled substrate, and specific inhibitor.
-
Cell Plating: Plate transporter-expressing cells (e.g., HEK293-hDAT) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Preparation of Reagents:
-
Uptake Buffer: Prepare a suitable buffer (e.g., Krebs-Henseleit buffer).
-
Test Compound Dilutions: Prepare a serial dilution of this compound in uptake buffer.
-
Radiolabeled Substrate: Dilute the radiolabeled substrate (e.g., [3H]Dopamine) in uptake buffer to a final concentration near its Km.
-
Control Inhibitor: Prepare a high concentration of a known inhibitor (e.g., 10 µM nomifensine) for determining non-specific uptake.
-
-
Assay Procedure:
-
Wash the cells once with pre-warmed (37°C) uptake buffer.
-
Add your test compound dilutions, buffer only (for total uptake), or the control inhibitor (for non-specific uptake) to the wells.
-
Pre-incubate the plate at 37°C for 10-20 minutes.[8]
-
Initiate the uptake by adding the radiolabeled substrate to all wells.
-
Incubate at 37°C for 5-10 minutes.[8]
-
-
Termination and Lysis:
-
Quantification:
-
Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration and fit the data using non-linear regression to determine the IC50 value.[8]
-
PART 3: Radioligand Binding Assays for Advanced Characterization
Q1: When should I perform binding assays in addition to uptake assays?
A1: While uptake inhibition assays measure the functional effect of a compound on the transporter, radioligand binding assays determine if the compound directly interacts with the transporter protein.[6] Binding assays are crucial for:
-
Confirming the Mechanism of Action: A binding assay can confirm that the inhibition of uptake is due to the compound binding to the transporter itself, rather than an indirect effect.
-
Determining Binding Affinity (Ki): Binding assays allow you to calculate the equilibrium dissociation constant (Ki), which is a measure of the compound's binding affinity for the transporter. The Ki is a more fundamental measure of a drug's potency than the IC50, as the IC50 can be influenced by assay conditions (e.g., substrate concentration).[11]
-
Distinguishing between Inhibitors and Substrates: Some compounds may be substrates for the transporter and compete with the radiolabeled substrate for uptake, appearing as inhibitors in an uptake assay. Binding assays can help to differentiate between true inhibitors and substrates.
Q2: What are the key parameters to optimize in a competitive binding assay?
A2: In a competitive binding assay, you are measuring the ability of your unlabeled test compound to compete with a radiolabeled ligand for binding to the transporter. Key parameters to optimize include:
-
Choice of Radioligand: Use a well-characterized radioligand with high affinity and specificity for the transporter of interest (e.g., [3H]WIN 35,428 for DAT). The concentration of the radioligand should be at or below its dissociation constant (Kd) to ensure sensitivity to competition.[10][11]
-
Membrane Preparation: Use a membrane preparation from cells expressing a high density of the target transporter. The amount of membrane protein per well should be optimized to give a robust signal without excessive non-specific binding.[10]
-
Incubation Time and Temperature: The incubation should be long enough to reach equilibrium. This should be determined experimentally by performing a time-course experiment.
-
Definition of Non-Specific Binding: Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the target receptor.[11]
Principle of Competitive Radioligand Binding
Caption: Competitive binding of labeled and unlabeled ligands to a receptor.
Q3: How do I interpret my binding assay data to determine the Ki of my compound?
A3: The IC50 value obtained from a competitive binding assay is dependent on the concentration of the radioligand used. To determine the Ki, which is an intrinsic measure of the compound's affinity, you can use the Cheng-Prusoff equation:[8]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
Ki is the inhibitory constant of your test compound.
-
IC50 is the concentration of your test compound that inhibits 50% of the specific binding of the radioligand.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the transporter.
PART 4: Assessing Compound-Induced Cytotoxicity
Q1: My compound appears to be a potent inhibitor, but I'm seeing inconsistent results and signs of cell distress. How can I check for cytotoxicity?
A1: It is essential to distinguish between a true pharmacological effect and an artifact caused by cytotoxicity.[12] A compound that is toxic to cells can disrupt membrane integrity and cellular metabolism, which can mimic the effect of a transporter inhibitor in an uptake assay. Therefore, it is crucial to perform a cell viability assay in parallel with your functional assays.
Commonly used cell viability assays include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active dehydrogenases convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.[13][14]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.[15]
-
Trypan Blue Exclusion Assay: This is a simple method to count the number of viable cells. Live cells with intact membranes exclude the blue dye, while dead cells take it up.
Protocol: MTT Cell Viability Assay
-
Cell Plating: Plate your cells in a 96-well plate at the same density used for your uptake assays and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the same concentrations of this compound used in your functional assays. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., a high concentration of a known cytotoxic agent).
-
Incubation: Incubate the cells for the same duration as your longest functional assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells. A significant decrease in cell viability at concentrations where you observe transporter inhibition suggests that cytotoxicity may be contributing to your results.
PART 5: Data Analysis and Interpretation
Q1: How do I properly analyze my dose-response data to obtain an accurate IC50 value?
A1: Dose-response data should be analyzed using non-linear regression with a sigmoidal dose-response (variable slope) model. This can be done using software such as GraphPad Prism. This method will provide the most accurate determination of the IC50 value and its confidence interval.
Summary of Key Assay Parameters
| Parameter | Assay Type | Significance |
| IC50 | Uptake Inhibition / Binding | The concentration of the compound that produces 50% of the maximal inhibition. It is a measure of the compound's functional potency. |
| Ki | Binding | The equilibrium dissociation constant for the inhibitor. It is an intrinsic measure of the compound's binding affinity. |
| Km | Uptake | The Michaelis-Menten constant; the substrate concentration at which the uptake rate is half of Vmax. |
| Vmax | Uptake | The maximum initial velocity of the uptake reaction. |
By following the guidance in this technical support center, you will be well-equipped to generate high-quality, reproducible data for this compound and other novel compounds, leading to a more accurate understanding of their pharmacological properties.
References
-
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. National Center for Biotechnology Information. [Link]
-
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry - ACS Publications. ACS Publications. [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - Frontiers. Frontiers. [Link]
-
Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences. Fluidic Sciences. [Link]
-
Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - MDPI. MDPI. [Link]
-
NET (SLC6A2) Transporter Assay - BioIVT. BioIVT. [Link]
-
Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC. National Center for Biotechnology Information. [Link]
-
Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology. [Link]
-
Human NET (Norepinephrine Transporter) ELISA Kit (AEKE01208). Aide-assistent. [Link]
-
SERT Transporter Assay - BioIVT. BioIVT. [Link]
-
Human NET(Norepinephrine Transporter) ELISA Kit - AFG Scientific. AFG Scientific. [Link]
-
The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad. [Link]
-
SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - TW. Eurofins DiscoverX. [Link]
-
Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. National Center for Biotechnology Information. [Link]
-
A cellular viability assay to monitor drug toxicity - PubMed. National Center for Biotechnology Information. [Link]
-
SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - FR. Eurofins. [Link]
-
Help with troubleshooting my radioligand competition binding assay : r/pharmacology. Reddit. [Link]
-
Elabscience® Mouse DAT(Dopamine Transporter) ELISA Kit. Elabscience. [Link]
-
Human NET (Norepinephrine Transporter) ELISA Kit - 48 Tests | Antibody Structure. Antibody Structure. [Link]
-
In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]
-
Cell Health Assays - LICORbio™. LI-COR Biosciences. [Link]
-
DAT (SLC6A3) Transporter Assay - BioIVT. BioIVT. [Link]
-
Enzyme Inhibition Assays for Monoamine Oxidase - PubMed. National Center for Biotechnology Information. [Link]
-
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI. MDPI. [Link]
-
Monoamine reuptake inhibitors: Highlights of recent research developments. ResearchGate. [Link]
-
Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC. National Center for Biotechnology Information. [Link]
-
Monoamine Transporters in Drugs of Abuse: Insights from Fast Scan Cyclic Voltammetry. Semantic Scholar. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Monoamine Transporters: Vulnerable and Vital Doorkeepers - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
-
Discovery and Development of Monoamine Transporter Ligands - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
Sources
- 1. Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine Transporters: Vulnerable and Vital Doorkeepers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 7. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. mdpi.com [mdpi.com]
- 14. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. licorbio.com [licorbio.com]
troubleshooting unexpected results in (2-Ethylphenyl)isobutylamine experiments
Welcome to the Technical Support Center for (2-Ethylphenyl)isobutylamine experiments. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your research. This guide is structured to address the most common and critical challenges encountered during the synthesis, purification, and analysis of this compound, moving beyond simple procedural steps to explain the underlying chemical principles.
Section 1: Troubleshooting the Synthesis of this compound
The most reliable and common method for synthesizing this compound is through the reductive amination of 2-ethylphenylacetone with isobutylamine.[1][2] This process, while robust, has several critical parameters that can lead to unexpected outcomes if not properly controlled.
Q1: My reductive amination yield is consistently low. What are the primary causes and how can I improve it?
Answer: Low yields in this synthesis are typically traced back to one of three areas: incomplete imine formation, inefficient reduction, or side reactions involving the starting materials.[3][4] Optimizing the reaction requires a systematic approach to each of these steps.
Causality and Expert Insights:
Reductive amination is a tandem reaction where a ketone (2-ethylphenylacetone) and an amine (isobutylamine) first form an imine intermediate, which is then reduced to the final secondary amine product.[1] The initial imine formation is a reversible equilibrium reaction. To drive the reaction forward and maximize the concentration of the imine available for reduction, it's often necessary to remove the water that is formed as a byproduct.[1] Furthermore, the choice of reducing agent is critical; it must be selective enough to reduce the imine C=N bond much faster than the C=O bond of the starting ketone.[2][5]
Optimized Reductive Amination Protocol (Self-Validating):
This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild and highly selective reducing agent that is particularly effective for this transformation and tolerates a wide range of functional groups.[6]
-
Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-ethylphenylacetone (1.0 eq) and isobutylamine (1.1-1.2 eq) in a suitable anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[6] The slight excess of the amine helps push the imine formation equilibrium.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. You can optionally add a dehydrating agent like powdered molecular sieves (3Å or 4Å) to sequester the water formed and increase the imine concentration.[1]
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the stirred solution. The portion-wise addition helps control any initial exotherm.
-
Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. A successful reaction will show the disappearance of the starting ketone.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Further purification is typically required (see Section 2).
Data Presentation: Comparison of Common Reducing Agents
| Reducing Agent | Typical Conditions | Pros | Cons |
| NaBH(OAc)₃ (STAB) | DCE or THF, room temp | Mild, highly selective for imines over ketones/aldehydes, does not require strict pH control.[6] | Can be slower than other agents; relatively expensive. |
| NaBH₃CN | Methanol, pH 6-7 | Selective for imines at controlled pH.[5] | Highly toxic (releases cyanide if pH drops too low); requires careful pH monitoring. |
| H₂ / Catalyst (e.g., Pd/C) | Methanol or Ethanol, H₂ balloon or Parr shaker | "Green" reagents, high efficiency. | Can reduce other functional groups (e.g., alkenes, nitro groups); requires specialized hydrogenation equipment.[1] |
Q2: My analytical data (NMR/GC-MS) shows a significant amount of an alcohol byproduct corresponding to reduced 2-ethylphenylacetone. How do I prevent this?
Answer: The formation of 2-ethylphenyl-2-propanol is a classic sign that your reducing agent is not selective enough or that the reaction conditions favor ketone reduction over imine reduction.
Causality and Expert Insights:
This side reaction occurs when the hydride from the reducing agent attacks the carbonyl carbon of the starting ketone before it has a chance to form the imine. This is particularly common with less selective reducing agents like sodium borohydride (NaBH₄) if used directly in a one-pot procedure. While NaBH₄ is excellent for reducing ketones, it is often too reactive for one-pot reductive aminations unless the imine is pre-formed and isolated, which is less efficient.[7]
Troubleshooting Steps:
-
Switch Reducing Agent: The most effective solution is to switch to a more selective reagent like STAB (NaBH(OAc)₃), as detailed in the protocol above.[6] Its bulkier nature and reduced reactivity make it significantly more selective for the protonated imine (iminium ion) over the neutral ketone.
-
Control pH: If using NaBH₃CN, ensure the pH is maintained between 6 and 7. In this range, the imine is readily protonated to form an iminium ion, which is much more electrophilic and thus more rapidly reduced than the ketone.[5]
-
Two-Step Procedure: As a fallback, you can perform the reaction in two distinct steps. First, form the imine (often with azeotropic removal of water using a Dean-Stark apparatus). Once the imine is formed, you can then add a less selective reducing agent like NaBH₄.
Visualization: Reductive Amination Workflow
Caption: Overall workflow for the synthesis of this compound.
Section 2: Purification and Analysis Troubleshooting
Q3: My ¹H NMR spectrum is complex and doesn't match the expected structure. What are common impurities I should be looking for?
Answer: Unexpected signals in your NMR spectrum typically arise from unreacted starting materials, the alcohol byproduct, or residual solvents from your workup and purification.
Causality and Expert Insights:
A clean ¹H NMR is the gold standard for confirming the structure of your product. Each impurity has a distinct spectral signature. Being able to recognize these signatures is key to diagnosing issues in your synthesis or purification. Amines can also exhibit broad N-H signals that can sometimes be difficult to identify.
Data Presentation: Expected ¹H NMR Shifts and Common Impurity Signatures
| Compound | Key ¹H NMR Signals (Approx. δ, CDCl₃) | Notes |
| This compound (Product) | 7.1-7.3 ppm (m, 4H, Ar-H), 2.6-2.9 ppm (m, 3H, Ar-CH₂ & Ar-CH), 2.4-2.5 ppm (d, 2H, N-CH₂), 1.7-1.9 ppm (m, 1H, CH(CH₃)₂), 1.25 ppm (t, 3H, Ar-CH₂CH₃), 1.20 ppm (d, 3H, Ar-CH(CH₃)), 0.9 ppm (d, 6H, CH(CH₃)₂) | The N-H proton is often a broad singlet between 1.0-2.0 ppm and may not be easily visible. |
| 2-Ethylphenylacetone (Starting Material) | 7.1-7.3 ppm (m, 4H, Ar-H), 3.6 ppm (s, 2H, Ar-CH₂-CO), 2.6 ppm (q, 2H, Ar-CH₂CH₃), 2.1 ppm (s, 3H, CO-CH₃), 1.2 ppm (t, 3H, Ar-CH₂CH₃) | The sharp singlets at 3.6 and 2.1 ppm are clear indicators of this impurity. |
| 2-Ethylphenyl-2-propanol (Byproduct) | 7.1-7.3 ppm (m, 4H, Ar-H), 2.9 ppm (d, 2H, Ar-CH₂), 2.6 ppm (q, 2H, Ar-CH₂CH₃), 1.6 ppm (s, 1H, OH), 1.2 ppm (t, 3H, Ar-CH₂CH₃), 1.2 ppm (s, 6H, C(OH)(CH₃)₂) | The large singlet for the two methyl groups around 1.2 ppm is a key diagnostic peak. |
| Residual Solvents | Ethyl Acetate: ~4.1 (q), ~2.0 (s), ~1.2 (t) ppm. Dichloromethane: ~5.3 (s) ppm. THF: ~3.7 (m), ~1.8 (m) ppm. | These are often seen even after rotary evaporation and are best removed under high vacuum. |
Q4: I am not observing a clear molecular ion (M⁺) peak in my GC-MS analysis. Why is this happening?
Answer: The absence of a molecular ion peak in Electron Ionization Mass Spectrometry (EI-MS) is common for certain classes of compounds, including some amines. This is due to the high energy of the EI process, which can cause the newly formed molecular ion to fragment immediately.
Causality and Expert Insights:
In EI-MS, molecules are bombarded with high-energy electrons (typically 70 eV), which can lead to extensive fragmentation. For amines, a common and very favorable fragmentation pathway is the alpha-cleavage, where the bond beta to the nitrogen atom breaks. For this compound, this would readily form a stable iminium ion, which is often the base peak, while the molecular ion is too unstable to be observed.
Troubleshooting and Solutions:
| Technique | Rationale | Protocol / Action |
| Use "Soft" Ionization | Techniques like Chemical Ionization (CI) or Photoionization (PI) impart less energy to the molecule, resulting in less fragmentation and a more prominent molecular ion or protonated molecule peak ([M+H]⁺).[8] | If available, re-run the sample using a GC-CI-MS or GC-PI-MS method. Methane or isobutane are common reagent gases for CI.[8] |
| Chemical Derivatization | Converting the amine to a more stable derivative, such as an amide or carbamate, can change the fragmentation pattern and produce a more stable molecular ion.[9][10] | React a small aliquot of your sample with an acylating agent (e.g., trifluoroacetic anhydride) or a silylating agent (e.g., BSTFA) prior to GC-MS analysis.[9] |
| Analyze Fragmentation Pattern | Even without a molecular ion, the fragmentation pattern is a unique fingerprint. The base peak resulting from alpha-cleavage can be used to confirm the structure. | For this compound, expect a major fragment from the loss of the isobutyl group or the ethylphenyl group adjacent to the nitrogen. |
Visualization: Troubleshooting Logic for Analytical Issues
Caption: Decision tree for troubleshooting common NMR and MS issues.
Section 3: Frequently Asked Questions (FAQs)
Q5: What are the optimal storage conditions for this compound? Amines can be sensitive to atmospheric carbon dioxide and oxygen over time. For long-term storage, it is recommended to store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark place such as a refrigerator.[11]
Q6: Is this compound stable in common analytical solvents? Yes, for the duration of typical analytical procedures, the compound is stable in common deuterated solvents like CDCl₃, DMSO-d₆, and MeOD, as well as chromatography solvents like hexane, ethyl acetate, and methanol. However, as a base, it will react with acidic solvents or additives.
Q7: Can I purify this amine by distillation? While possible, purification by distillation is often challenging for higher molecular weight amines due to the high temperatures required, which can lead to decomposition. Column chromatography or crystallization of a salt (e.g., the hydrochloride salt, formed by adding HCl in ether) are generally more reliable methods for achieving high purity on a laboratory scale.
References
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Amines Practice Problems. Retrieved from [Link]
-
Reddit. (2020). Amine synthesis problem. Retrieved from [Link]
-
Study.com. (n.d.). Amine Reactions: Practice Problems. Retrieved from [Link]
-
OpenStax. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2023). Common sources of mistake in organic synthesis. Retrieved from [Link]
-
Organic Chemistry: How to... (2022). Approach to Synthesis Problems. Retrieved from [Link]
-
Wordpress. (2026). Reductive Amination. Retrieved from [Link]
-
Eurofins. (2022). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
Rojas Lab. (2025). Struggling with Synthesis? This ONE Hack Changes Everything! [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Isobutylamine. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). EP2578559A1 - Process for producing isobutene from isobutylamine.
- Duguay, M., & Viau, C. (2008). Sampling and analytical methodology development for the determination of primary and secondary low molecular weight amines in ambient air. Journal of Environmental Monitoring, 10(4), 526-534.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Campíns-Falcó, P., et al. (2002).
- Chan, K. M., & Wong, C. L. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
-
Glycosciences.de. (n.d.). Isobutylamine | C4H11N | MD Topology | NMR | X-Ray. Retrieved from [Link]
- Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
-
Docuchem. (n.d.). HPLC-MS ANALYSIS OF 15 NITROSAMINES. Retrieved from [Link]
-
University of Lisbon. (n.d.). Analytical methods validation in the regulatory framework. Retrieved from [Link]
-
Wikipedia. (n.d.). Isobutylamine. Retrieved from [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
- Kanamori, T., et al. (2017). Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization. Forensic Toxicology, 35(1), 94-103.
- Gika, H. G., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(23), 5035.
- Noggle, F. T., et al. (1993). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB.
- Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434.
-
ResearchGate. (n.d.). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Retrieved from [Link]
-
European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. Retrieved from [Link]
-
European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. Retrieved from [Link]
-
Current Protocols in Toxicology. (2016). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Retrieved from [Link]
-
Scribd. (2013). A Developed Process For The Synthesis of 2-Ethyl Phenyl Hydrazine Hydrochloride, A Key Starting Material For 7-Ethyl Tryptophol. Retrieved from [Link]
-
ResearchGate. (n.d.). A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE, A KEY STARTING MATERIAL FOR 7-ETHYL TRYPTOPHOL. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 2-methylpropane. Retrieved from [Link]
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. How To [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 8. Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. scispace.com [scispace.com]
- 11. Isobutylamine | C4H11N | CID 6558 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an Analytical Method for (2-Ethylphenyl)isobutylamine
Introduction: The Analytical Imperative for Novel Phenethylamines
(2-Ethylphenyl)isobutylamine is a phenethylamine derivative. While not a widely studied compound, its structural similarity to other stimulants and pharmaceutical agents necessitates rigorous analytical control. Whether synthesized as a research chemical, a potential pharmaceutical intermediate, or identified as an impurity, a validated, robust analytical method is paramount for ensuring identity, purity, and quality. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, a foundational requirement for regulatory acceptance and data reliability.[1][2]
This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. We will explore the causality behind each validation parameter, present detailed experimental protocols, and compare the chosen HPLC method with a viable alternative, Gas Chromatography-Mass Spectrometry (GC-MS). The framework for this validation is built upon the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[3][4][5]
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
For the routine quality control of a drug substance like this compound, RP-HPLC with UV detection is the workhorse of the pharmaceutical industry. Its selection is deliberate.
-
Causality of Choice: The method offers a superb balance of specificity, precision, and robustness for quantifying non-volatile to semi-volatile small molecules. The aromatic ring in this compound provides a strong chromophore, making UV detection highly suitable. This technique avoids the need for derivatization, which is often required in GC for polar amines, thus simplifying sample preparation and reducing potential sources of error.[6][7]
Hypothetical HPLC Method Parameters
Before validation can begin, a robust method must be developed. The following parameters serve as our starting point.
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides excellent retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in Acetonitrile | TFA acts as an ion-pairing agent, improving peak shape for the basic amine. |
| Gradient | 60% A to 20% A over 10 minutes | Ensures elution of the analyte with good resolution from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Detection | UV at 215 nm | Wavelength where the phenyl ring exhibits strong absorbance. |
| Injection Volume | 10 µL | A small volume to prevent peak distortion and column overload. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
The Validation Workflow: A Systematic Approach
Analytical method validation is not a singular event but a structured process to demonstrate that the method is fit for its purpose.[2][4] The following sections detail the experimental design for each critical validation parameter.
Caption: Workflow for Analytical Method Validation.
Specificity
Why it's critical: Specificity demonstrates that the analytical signal is unambiguously attributable to the analyte of interest. It proves the method can differentiate the analyte from impurities, degradation products, and matrix components.[1]
Experimental Protocol:
-
Prepare Solutions:
-
Blank: Diluent (e.g., 50:50 Acetonitrile:Water).
-
Analyte Standard: this compound at a target concentration (e.g., 100 µg/mL).
-
Spiked Sample: A mixture of the analyte and all known potential impurities and degradation products.
-
Forced Degradation Samples: Expose the analyte to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
-
Analysis: Inject all solutions and record the chromatograms.
-
Acceptance Criteria:
-
The blank should show no interfering peaks at the retention time of the analyte.
-
The analyte peak in the spiked sample must be pure and well-resolved from all other peaks (Resolution > 2.0).
-
Peak purity analysis (using a photodiode array detector, if available) should pass for the analyte peak in the stressed samples.
-
Linearity and Range
Why it's critical: Linearity confirms a proportional relationship between the analyte concentration and the method's response. The range is the interval over which this proportionality is established with acceptable accuracy and precision.
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five calibration standards from a stock solution, spanning 80% to 120% of the expected sample concentration. For an impurity method, this range would be from the LOQ to 120% of the impurity specification limit.
-
Analysis: Inject each standard in triplicate.
-
Data Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be minimal (not significantly different from zero).
-
Visual inspection of the plot should show a linear relationship.
-
Hypothetical Linearity Data:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 798500 |
| 90 | 901200 |
| 100 | 1005000 |
| 110 | 1103000 |
| 120 | 1208000 |
| r² | 0.9998 |
Accuracy
Why it's critical: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[8]
Experimental Protocol:
-
Prepare Spiked Samples: Spike a blank matrix (placebo) with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three independent samples at each level.
-
Analysis: Analyze the nine spiked samples.
-
Data Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
Hypothetical Accuracy Data:
| Spike Level | Concentration (µg/mL) | Mean Recovery % (n=3) | % RSD |
| 80% | 80 | 99.5% | 0.8% |
| 100% | 100 | 100.2% | 0.6% |
| 120% | 120 | 99.8% | 0.7% |
| Acceptance Criteria | 98.0% - 102.0% | ≤ 2.0% |
Precision
Why it's critical: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[9]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six identical samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst, on the same instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
This assesses the variations within a single laboratory.
-
-
Data Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results from both studies.
Hypothetical Precision Data:
| Precision Level | Parameter | % RSD | Acceptance Criteria |
| Repeatability | 6 replicates | 0.7% | ≤ 1.0% |
| Intermediate | Day 1 vs. Day 2 | 1.2% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Why it's critical: LOD is the lowest concentration of analyte that can be detected but not necessarily quantified. LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[8][9] These are critical for impurity analysis.
Experimental Protocol (Signal-to-Noise Approach):
-
Prepare Dilutions: Prepare progressively more dilute solutions of the analyte.
-
Analysis: Inject these solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Confirmation: For the determined LOQ concentration, inject at least six replicates and confirm that the accuracy and precision meet requirements (e.g., recovery 80-120%, %RSD ≤ 10%).
Robustness
Why it's critical: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during routine use.
Experimental Protocol:
-
Vary Parameters: Deliberately vary critical HPLC parameters one at a time.
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 5 °C)
-
Mobile Phase Composition (e.g., ± 2% organic component)
-
-
Analysis: Analyze a standard sample under each modified condition.
-
Data Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The results should remain within acceptance criteria.
Comparison with an Alternative Method: GC-MS
While HPLC-UV is ideal for QC, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, particularly in forensic or metabolic studies.[10][11]
Causality of Choice: GC-MS offers exceptional selectivity and sensitivity. The mass spectrometer provides structural information, making it definitive for identification. For phenethylamines, which can be volatile or made volatile through derivatization, GC is a natural fit.[12][13]
Caption: High-level comparison of HPLC and GC-MS workflows.
Comparative Performance Analysis
| Feature | HPLC-UV | GC-MS | Rationale & Field Insights |
| Specificity | Good (based on RT) | Excellent (based on RT & Mass Spectrum) | MS provides a molecular fingerprint, making it superior for unambiguous identification, especially in complex matrices.[10] |
| Sensitivity (LOQ) | ~10-50 ng/mL | ~0.1-5 ng/mL | GC-MS, especially in Selected Ion Monitoring (SIM) mode, is typically more sensitive.[11][13] |
| Sample Prep | Simple (dissolve & inject) | Complex (extraction & derivatization) | Amines often require derivatization (e.g., acylation) to improve volatility and chromatography in GC, adding time and potential for error.[14][15] |
| Chiral Separation | Possible with chiral column/additive | Possible with chiral column/derivatization | Both techniques can separate enantiomers, which is often critical for phenethylamines.[14][16][17] |
| Quantitation | Highly precise and accurate | Good, but can be more variable | HPLC is generally considered the gold standard for precision in pharmaceutical quantitative analysis. |
| Cost & Throughput | Lower cost, higher throughput | Higher cost, lower throughput | HPLC systems are more common in QC labs; GC-MS run times can be longer, and the equipment is more expensive. |
| Best Application | Routine QC, purity testing, stability studies | Definitive identification, forensic analysis, bioanalysis (urine/blood), trace impurity analysis | Choose the tool that fits the analytical problem. For routine manufacturing control, HPLC is efficient. For unknown identification or trace analysis in biological fluids, GC-MS is superior. |
Conclusion
The validation of an analytical method for this compound is a systematic process that ensures the generation of reliable, accurate, and precise data. An RP-HPLC-UV method, as detailed in this guide, provides a robust and efficient solution for quality control environments. The choice of methodology is not arbitrary; it is a reasoned decision based on the analyte's properties and the method's intended purpose. While HPLC is a superb choice for quantification, alternative methods like GC-MS offer complementary strengths, particularly in specificity and sensitivity, making them invaluable for identification and trace analysis. A thorough understanding of the principles behind each validation parameter, guided by standards like ICH Q2(R2), is the cornerstone of sound scientific practice in drug development and manufacturing.[2][3]
References
-
Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures . gmp-compliance.org. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
-
Quality Guidelines . International Council for Harmonisation. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]
-
Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine . ResearchGate. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]
-
FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]
-
Application of gas chromatography–tandem mass spectrometry for the determination of amphetamine-type stimulants in blood and urine . MOST Wiedzy. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]
-
Simultaneous determination of amphetamine-type stimulants and cannabinoids in fingernails by gas chromatography-mass spectrometry . PubMed. [Link]
-
Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization . PubMed. [Link]
-
Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization . Sci-Hub. [Link]
-
Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine . SciSpace. [Link]
-
Application of gas chromatography-tandem mass spectrometry for the determination of amphetamine-type stimulants in blood and urine . PubMed. [Link]
-
Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation . ResearchGate. [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary . MDPI. [Link]
-
Analytical method validation: A brief review . ScienceDirect. [Link]
-
Analytical Method Validation . Scribd. [Link]
-
Guidance for the validation of pharmaceutical quality control analytical methods . NHS. [Link]
-
A Review on Step-by-Step Analytical Method Validation . IOSR Journal of Pharmacy. [Link]
-
Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation . BioPharm International. [Link]
-
A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals . MDPI. [Link]
-
Determination of aliphatic amines by high performance liquid chromatography with amperometric detection after derivatization with phenylisothiocyanate . ResearchGate. [Link]
-
Chromatographic determination of amines in food samples . Helda - University of Helsinki. [Link]
-
Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl) Propionic Acid and 4‐Isobutylacetophenone in a Gel Formulation . ResearchGate. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. starodub.nl [starodub.nl]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. DSpace [helda.helsinki.fi]
- 8. iosrphr.org [iosrphr.org]
- 9. wjarr.com [wjarr.com]
- 10. researchgate.net [researchgate.net]
- 11. Making sure you're not a bot! [mostwiedzy.pl]
- 12. Simultaneous determination of amphetamine-type stimulants and cannabinoids in fingernails by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of gas chromatography-tandem mass spectrometry for the determination of amphetamine-type stimulants in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Sci-Hub. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization / Journal of Biochemical and Biophysical Methods, 2002 [sci-hub.st]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Purity of (2-Ethylphenyl)isobutylamine
Introduction: The Critical Role of Purity in Amine Synthesis
(2-Ethylphenyl)isobutylamine, a substituted phenethylamine derivative, represents a class of compounds of significant interest to researchers in medicinal chemistry and drug development. As with any active pharmaceutical ingredient (API) or key intermediate, the purity of the final compound is not merely a quality metric but a critical determinant of its safety, efficacy, and suitability for further use. The presence of impurities, even in trace amounts, can lead to unforeseen side reactions, altered biological activity, and potential toxicity.
This guide provides an in-depth comparison of two classical yet fundamentally different synthetic routes to this compound, starting from the common precursor, (2-Ethylphenyl)acetone. We will dissect the mechanistic underpinnings of Direct Reductive Amination and the Leuckart-Wallach Reaction , offering field-proven insights into how experimental choices directly influence the purity profile of the final product. Our analysis is grounded in established chemical principles and supported by representative experimental data to guide researchers in selecting the optimal path for their specific needs.
Strategic Overview: Choosing a Path to this compound
The synthesis of a primary amine from a ketone is a cornerstone transformation in organic chemistry. The two pathways evaluated here offer a distinct trade-off between reaction conditions, cost of reagents, and, most importantly, the purity of the isolated amine.
-
Route 1: Direct Reductive Amination: A modern, milder "one-pot" approach characterized by its high selectivity and cleaner reaction profiles. It involves the in-situ formation of an imine from the ketone and an ammonia source, which is immediately reduced to the target amine.[1]
-
Route 2: The Leuckart-Wallach Reaction: A classic, robust method that utilizes inexpensive reagents like ammonium formate or formamide.[2] However, it is notorious for requiring harsh, high-temperature conditions and proceeds via a stable N-formyl intermediate, necessitating a separate hydrolysis step to liberate the free amine.[3]
The choice between these routes often hinges on the scale of the synthesis, available equipment, and the ultimate purity requirements for the intended application.
Route 1: Direct Reductive Amination
This method is widely favored in pharmaceutical synthesis due to its operational simplicity and the high purity of the products obtained.[4] The reaction is a one-pot process that combines imine formation and reduction, minimizing the isolation of unstable intermediates.[5]
Mechanism and Causality of Experimental Choices
The reaction proceeds in two key stages within the same pot:
-
Imine Formation: (2-Ethylphenyl)acetone reacts with an ammonia source (e.g., ammonium acetate, ammonia in methanol) under mildly acidic conditions to form a protonated imine (an iminium ion). The acidic environment (typically pH 4-6) is crucial; it catalyzes the dehydration of the intermediate carbinolamine to the imine but is not so strong as to protonate the ammonia source excessively, which would render it non-nucleophilic.[6]
-
Reduction: A selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the iminium ion to yield the primary amine.[4]
The choice of reducing agent is the most critical parameter. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are mild enough not to reduce the starting ketone but are highly effective at reducing the protonated imine intermediate.[1][7] This selectivity is the cornerstone of the high purity achieved through this route, as it prevents the formation of the corresponding alcohol byproduct, (2-ethylphenyl)isopropanol.[8]
Detailed Experimental Protocol (Representative)
Materials:
-
(2-Ethylphenyl)acetone
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of (2-Ethylphenyl)acetone (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a single portion, add sodium cyanoborohydride (1.5 eq). Caution: NaBH₃CN is highly toxic and releases HCN gas upon contact with strong acid. Handle in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2 to destroy excess NaBH₃CN.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Dilute the residue with water and wash with dichloromethane to remove any unreacted ketone or non-basic impurities.
-
Basify the aqueous layer to pH >12 with 1 M NaOH.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or by crystallization of a suitable salt (e.g., hydrochloride).
Purity Analysis and Impurity Profile
-
Expected Purity: >98% (after purification).
-
Primary Impurities:
-
Unreacted (2-Ethylphenyl)acetone: Can be minimized by driving the imine formation equilibrium with an excess of the ammonia source.
-
(2-Ethylphenyl)isopropanol: Formation is minimal when using a selective reducing agent like NaBH₃CN.[7] Its presence would indicate a non-optimal choice of reductant (e.g., NaBH₄ added too early).[9]
-
Secondary Amine (Bis-(2-Ethylphenyl)isobutylamine): Can form if the newly generated primary amine acts as a nucleophile, reacting with another molecule of the ketone. This is suppressed by using a large excess of the ammonia source.
-
Workflow Diagram: Reductive Amination
Caption: Workflow for Direct Reductive Amination.
Route 2: The Leuckart-Wallach Reaction
This is one of the oldest methods for the reductive amination of carbonyl compounds.[2] Its persistence in chemical synthesis is due to the low cost and ready availability of the reagents: ammonium formate or formamide.[10] However, these advantages come at the cost of purity and operational complexity.
Mechanism and Causality of Experimental Choices
The Leuckart-Wallach reaction is a two-step process:
-
N-Formylation: The ketone is heated at high temperatures (typically 160-190 °C) with an excess of ammonium formate or formamide.[2] Under these conditions, the ketone reacts to form a stable N-formyl-(2-Ethylphenyl)isobutylamine intermediate. The reaction proceeds via decomposition of ammonium formate into formic acid and ammonia, which then form an imine that is reduced by a hydride transfer from another molecule of formic acid or formate.[11] The high temperature is necessary to drive these decompositions and subsequent reactions.[12]
-
Hydrolysis: The N-formyl group is a stable amide and must be cleaved to yield the desired primary amine. This is typically achieved by refluxing the N-formyl intermediate in a strong acid (e.g., HCl) or base (e.g., NaOH).[3]
The necessity of this two-step sequence is a significant drawback. The high temperatures of the first step can lead to thermal degradation and side-product formation. Furthermore, if the second hydrolysis step is incomplete, the N-formyl derivative will remain as a major impurity in the final product.
Detailed Experimental Protocol (Representative)
Part A: N-Formylation Materials:
-
(2-Ethylphenyl)acetone
-
Ammonium formate
Procedure:
-
Combine (2-Ethylphenyl)acetone (1.0 eq) and ammonium formate (5-10 eq) in a round-bottom flask equipped with a short-path distillation head.
-
Heat the mixture to 180-190 °C. Water and other volatiles will distill off during the reaction.
-
Maintain the temperature for 6-12 hours, or until TLC/GC-MS analysis indicates the consumption of the starting ketone.
-
Cool the reaction mixture and pour it into a large volume of water.
-
Extract the aqueous mixture with a suitable solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer with water and brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude N-formyl intermediate.
Part B: Hydrolysis Materials:
-
Crude N-formyl intermediate from Part A
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
Procedure:
-
To the crude N-formyl intermediate, add an excess of concentrated HCl (e.g., 5-10 volumes).
-
Heat the mixture to reflux (approx. 100-110 °C) for 8-16 hours. Monitor the reaction for the disappearance of the formamide by TLC or GC-MS.
-
Cool the solution to room temperature.
-
Carefully basify the acidic solution by the slow addition of concentrated NaOH solution at 0 °C until the pH is >12.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate to yield the crude amine.
-
Purify by vacuum distillation.
Purity Analysis and Impurity Profile
-
Expected Purity: 85-95% (after purification).
-
Primary Impurities:
-
N-formyl-(2-Ethylphenyl)isobutylamine: The most significant potential impurity, resulting from incomplete hydrolysis. Its similar polarity to the product can make separation challenging.
-
Unreacted (2-Ethylphenyl)acetone: May persist if the initial high-temperature reaction is incomplete.
-
Thermal Degradation Byproducts: The harsh reaction conditions can generate a variety of unidentified, often polymeric or tar-like, impurities.[13]
-
Workflow Diagram: Leuckart-Wallach Reaction
Caption: Workflow for the two-step Leuckart-Wallach Reaction.
Comparative Purity Analysis
The choice of synthetic route has a profound impact on the final purity and the complexity of the required purification. The following table summarizes the key performance indicators for each method.
| Parameter | Route 1: Direct Reductive Amination | Route 2: Leuckart-Wallach Reaction |
| Typical Purity (Post-Purification) | >98% | 85-95% |
| Key Impurities | Unreacted ketone, trace alcohol, trace secondary amine | N-formyl intermediate , unreacted ketone, thermal byproducts |
| Reaction Conditions | Mild (0 °C to Room Temp.), atmospheric pressure | Harsh (160-190 °C), atmospheric pressure |
| Number of Synthetic Steps | 1 (One-Pot) | 2 (N-Formylation + Hydrolysis) |
| Reagent Cost & Toxicity | Higher (NaBH₃CN is expensive and toxic) | Lower (Ammonium formate is inexpensive) |
| Operational Complexity | Low (Simple one-pot procedure) | High (High temp. reaction + separate hydrolysis step) |
| Suitability for High-Purity Apps | Excellent | Poor to Moderate |
Conclusion and Recommendation
For researchers, scientists, and drug development professionals, where purity is paramount, Direct Reductive Amination is the unequivocally superior route for the synthesis of this compound. Its mild reaction conditions and the high selectivity of modern reducing agents prevent the formation of significant byproducts, leading to a much cleaner crude product that is easier to purify to >98% levels. The primary drawback of reagent cost is often outweighed by the significant savings in purification time and the assurance of a high-quality final compound suitable for sensitive downstream applications.
The Leuckart-Wallach reaction , while economically attractive due to its inexpensive reagents, presents significant challenges in achieving high purity. The harsh thermal conditions inherently generate a more complex impurity profile, and the unavoidable N-formyl intermediate requires a separate, often lengthy, hydrolysis step. The risk of incomplete hydrolysis introduces a critical impurity that can be difficult to remove, making this route unsuitable for applications demanding high levels of purity, such as pharmaceutical development.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved January 19, 2026, from [Link]
-
Borbély, C., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America. Retrieved January 19, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved January 19, 2026, from [Link]
-
Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. Retrieved January 19, 2026, from [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved January 19, 2026, from [Link]
-
Akram, M., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved January 19, 2026, from [Link]
-
Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Wang, H., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science. Retrieved January 19, 2026, from [Link]
-
Helda - University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved January 19, 2026, from [Link]
-
OpenStax. (2023). 24.6 Synthesis of Amines - Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Foley, D. P., et al. (2017). Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib. Organic Process Research & Development. Retrieved January 19, 2026, from [Link]
-
Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions. Retrieved January 19, 2026, from [Link]
-
Sciencemadness Wiki. (2020). Leuckart reaction. Retrieved January 19, 2026, from [Link]
-
JoVE. (2023). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved January 19, 2026, from [Link]
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved January 19, 2026, from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 19, 2026, from [Link]
-
Yang, L., et al. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. Retrieved January 19, 2026, from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Scope and Limitations of Leuckart-Wallach-Type Reductive Amination. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved January 19, 2026, from [Link]
-
Chem-Station. (2014). Borch Reductive Amination. Retrieved January 19, 2026, from [Link]
-
Glasp. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN | Summary and Q&A. Retrieved January 19, 2026, from [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved January 19, 2026, from [Link]
-
YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved January 19, 2026, from [Link]
-
Yeh, M. K. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved January 19, 2026, from [Link]
-
Tsujikawa, K., et al. (2017). Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization. Forensic Toxicology. Retrieved January 19, 2026, from [Link]
-
Awad, T., et al. (2003). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Journal of Chromatographic Science. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Retrieved January 19, 2026, from [Link]
-
SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants. Retrieved January 19, 2026, from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of α-Ethylphenethylamine and Phenethylamine
This guide provides an in-depth, objective comparison of the biological activities of α-ethylphenethylamine (AEPEA), also known as phenylisobutylamine, and its parent compound, phenethylamine (PEA). Designed for researchers, scientists, and drug development professionals, this document synthesizes established pharmacological data, explains the rationale behind experimental methodologies, and provides detailed protocols for further investigation.
A Note on Nomenclature: The compound "(2-Ethylphenyl)isobutylamine" is a specific structural analog for which public-domain pharmacological data is scarce. This guide will focus on the well-documented analog, α-ethylphenethylamine (AEPEA) , and compare it to phenethylamine (PEA) . We will leverage structure-activity relationship (SAR) principles from the broader phenethylamine class to hypothesize how a 2-ethyl substitution on the phenyl ring might further modulate activity.
Introduction: The Phenethylamine Scaffold
Phenethylamines are a vast class of organic compounds built upon a core structure: a phenyl ring linked to an amino group by a two-carbon chain.[1] This versatile scaffold is the foundation for numerous endogenous neurotransmitters, including dopamine and norepinephrine, as well as a wide array of psychoactive substances.[2][3] The biological activity of any given phenethylamine derivative is dictated by the specific chemical groups substituted at the phenyl ring, the sidechain, or the amino group.[3]
-
Phenethylamine (PEA): As the parent compound, PEA is an endogenous trace amine that acts as a central nervous system stimulant.[2][4] It is naturally synthesized in the brain from the amino acid L-phenylalanine and plays a role in modulating monoamine neurotransmission.[2]
-
α-Ethylphenethylamine (AEPEA): This derivative features an ethyl group at the alpha (α) position of the ethylamine sidechain, distinguishing it from PEA and its close relative, amphetamine (α-methylphenethylamine).[5] This structural modification significantly alters its pharmacological profile.
Mechanism of Action: A Tale of Two Amines
While sharing a common backbone, PEA and AEPEA exhibit distinct primary mechanisms of action, largely due to the α-ethyl substitution on AEPEA.
Phenethylamine (PEA): A Trace Amine Neuromodulator
PEA's biological activity is multifaceted. It acts primarily as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1) and as an inhibitor of the vesicular monoamine transporter 2 (VMAT2) .[2]
-
TAAR1 Agonism: Activation of TAAR1 by PEA triggers a G-protein-coupled signaling cascade that modulates the activity of monoamine transporters, particularly the dopamine transporter (DAT).[2][[“]] This leads to a reduction in dopamine reuptake and an increase in extracellular dopamine levels.
-
VMAT2 Inhibition: By inhibiting VMAT2, PEA disrupts the loading of monoamines (dopamine, norepinephrine, serotonin) into synaptic vesicles, further increasing their cytosolic concentration and promoting their release.[2]
-
Monoamine Release: The combined effect of TAAR1 agonism and VMAT2 inhibition makes PEA a releasing agent for norepinephrine and dopamine.[2] However, its potency as a psychostimulant is severely limited by its rapid metabolism by monoamine oxidase B (MAO-B).[2][4]
Caption: Simplified TAAR1 signaling cascade initiated by Phenethylamine.
α-Ethylphenethylamine (AEPEA): A Classical Releasing Agent
The addition of the α-ethyl group protects the molecule from rapid degradation by MAO, significantly increasing its duration of action compared to PEA. AEPEA functions primarily as a norepinephrine-dopamine releasing agent (NDRA) .[5]
-
Transporter Interaction: Like amphetamine, AEPEA is a substrate for monoamine transporters, particularly the norepinephrine transporter (NET) and dopamine transporter (DAT).[7] It is transported into the presynaptic neuron where it disrupts the vesicular storage of neurotransmitters, leading to their non-vesicular release (efflux) into the synapse.
-
Receptor Profile: Compared to PEA, AEPEA is expected to have a lower affinity for TAAR1. Studies on related compounds show that increasing the size of the alpha substituent generally reduces TAAR1 affinity.[8] Its primary mechanism is therefore considered to be direct action on the monoamine transporters.
-
Selectivity: Experimental data indicates that AEPEA has a greater preference for inducing the release of norepinephrine over dopamine and is substantially less potent than dextroamphetamine.[5]
Comparative Pharmacological Data
Direct comparative studies are limited, but data from separate analyses allow for a cross-comparison of their potencies at key biological targets.
| Compound | Primary Mechanism | DAT Interaction | NET Interaction | TAAR1 Affinity | In Vivo Effect |
| Phenethylamine (PEA) | TAAR1 Agonist, VMAT2 Inhibitor, Releasing Agent[2] | Releaser[[“]] | Releaser[2] | Potent Agonist[2][9] | CNS Stimulant (short-acting)[2] |
| α-Ethylphenethylamine (AEPEA) | Norepinephrine-Dopamine Releasing Agent (NDRA)[5] | Releaser (less potent than AMPH)[7] | Releaser (preferred over DAT)[5][7] | Likely Weak | CNS Stimulant, Reinforcing Effects[7][10] |
Data compiled from multiple sources.[2][5][[“]][7][10] AMPH = Amphetamine.
Structure-Activity Relationship (SAR) Insights
The key differences in the biological activities of PEA and AEPEA can be explained by established SAR principles for the phenethylamine class:
-
α-Alkylation: The addition of a small alkyl group (methyl in amphetamine, ethyl in AEPEA) at the alpha position sterically hinders the action of monoamine oxidase (MAO).[5] This dramatically increases the metabolic stability and bioavailability of the compound, leading to a more prolonged and potent effect in vivo.
-
Phenyl Ring Substitution: While AEPEA is unsubstituted on the phenyl ring, the hypothetical "this compound" would have an ethyl group at the 2-position. Generally, substitutions on the phenyl ring can drastically alter receptor binding affinity and selectivity. For instance, N-benzyl substitutions on other phenethylamines are known to dramatically increase affinity for serotonin 5-HT2A/2C receptors.[11][12] A 2-ethyl group, being a bulky, non-polar substituent, would likely alter the way the molecule fits into the binding pockets of transporters and receptors, potentially reducing potency compared to the unsubstituted AEPEA, though this requires experimental validation.
Proposed Experimental Workflows for Direct Comparison
To generate definitive comparative data, a series of in vitro and in vivo assays are required. The following protocols provide a self-validating framework for such an investigation.
Experiment 1: In Vitro Receptor Binding Affinity
Objective: To determine and compare the binding affinities (Ki) of PEA and AEPEA at human TAAR1 and the key monoamine transporters (DAT, NET, SERT).
Causality: This assay is foundational. A compound's binding affinity for a receptor is a primary determinant of its biological potency. By quantifying Ki values, we can directly compare how strongly each molecule interacts with its targets.[3]
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture human embryonic kidney (HEK-293) cells stably transfected to express the human receptor of interest (e.g., hDAT, hNET, hSERT, or hTAAR1).
-
Harvest the cells and homogenize them in a cold buffer solution.
-
Isolate the cell membranes, which contain the target receptors, via differential centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the cell membranes to wells containing a fixed concentration of a known high-affinity radioligand for the target receptor (e.g., [³H]-WIN 35,428 for DAT).
-
Add the test compounds (PEA or AEPEA) across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁴ M) in triplicate.
-
Include control wells for total binding (radioligand + membranes, no test compound) and non-specific binding (radioligand + membranes + a high concentration of a known non-labeled ligand, e.g., 10 µM cocaine for DAT).
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold buffer.
-
Place the filter discs into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).
-
Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experiment 2: In Vitro Monoamine Transporter Release Assay
Objective: To measure the potency (EC₅₀) and efficacy (Emax) of PEA and AEPEA to induce the release of norepinephrine and dopamine from cells expressing the respective transporters.
Causality: This functional assay directly measures the primary activity of these compounds as releasing agents. It moves beyond simple binding to quantify the actual biological response (neurotransmitter efflux), providing a more complete picture of their mechanism.[13][14]
Step-by-Step Protocol:
-
Cell Culture:
-
Culture HEK-293 cells stably expressing either hNET or hDAT in 24-well plates.
-
-
Neurotransmitter Loading:
-
Wash the cells with Krebs-HEPES buffer (KHB).
-
Load the cells with a radioactive monoamine by incubating them with a low concentration of [³H]-dopamine (for DAT-expressing cells) or [³H]-norepinephrine (for NET-expressing cells) for 30-60 minutes at 37°C.
-
-
Release Assay:
-
Wash the cells multiple times with fresh KHB to remove any extracellular [³H]-monoamine.
-
Add fresh KHB containing various concentrations of the test compounds (PEA or AEPEA) or a positive control (e.g., d-amphetamine).
-
Incubate for a short period (e.g., 10-30 minutes) at 37°C.
-
-
Quantification:
-
Collect the supernatant (extracellular buffer) from each well. This contains the released [³H]-monoamine.
-
Lyse the cells remaining in the wells with a lysis buffer (e.g., 1% SDS) to release the intracellular [³H]-monoamine.
-
Quantify the radioactivity in both the supernatant and the cell lysate samples using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of [³H]-monoamine released for each concentration: % Release = [Radioactivity in Supernatant / (Radioactivity in Supernatant + Radioactivity in Lysate)] * 100.
-
Plot the % Release against the logarithm of the test compound concentration.
-
Use non-linear regression to determine the EC₅₀ (concentration for half-maximal release) and Emax (maximum release effect) for each compound.
-
Conclusion
The available evidence clearly delineates phenethylamine (PEA) as a broad-acting endogenous neuromodulator whose effects are potent but fleeting due to rapid metabolism.[2][9] Its activity is mediated primarily through TAAR1 and VMAT2. In contrast, α-ethylphenethylamine (AEPEA) is a more conventional monoamine releasing agent, acting directly on DAT and NET.[5][7] Its α-ethyl group confers metabolic stability, resulting in a more sustained, stimulant-like profile with demonstrated reinforcing properties.[7][10]
The structural difference—a single ethyl group on the sidechain—fundamentally shifts the pharmacological paradigm from a rapidly cleared neuromodulator to a longer-acting releasing agent. Further research, guided by the experimental protocols outlined herein, is necessary to directly quantify the binding affinities and functional potencies of these compounds in parallel, providing a definitive dataset to inform future drug design and neuroscience research.
References
-
What is Phenethylamine (PEA) mechanism of action? . Consensus. [Link][[“]]
-
What Is Phenethylamine? . Banyan Treatment Center. [Link][4]
-
Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function . OHSU Elsevier. [Link][15]
-
Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) . PubMed. [Link][16]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters . Frontiers. [Link][13]
-
IMPORTANCE OF β-PHENYLETHYLAMINE (PEA) NEURONAL SYSTEM, EQUIVALENT TO D-NEURON SYSTEM AND TAAR1 LIGAND NEURON SYSTEM . PMC - NIH. [Link]
-
Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines . Frontiers. [Link][8]
-
Reinforcing effects of phenethylamine analogs found in dietary supplements . PMC. [Link][7]
-
Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms . PubMed. [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters . PubMed Central. [Link][14]
-
(PDF) Reinforcing effects of phenethylamine analogs found in dietary supplements . ResearchGate. [Link]
-
Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor . PubMed. [Link][17]
-
Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics . Oxford Academic. [Link]
-
Reinforcing effects of phenethylamine analogs found in dietary supplements . PubMed - NIH. [Link][10]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship . PubMed Central. [Link]
-
Phenethylamine: Health Benefits, Side Effects, Uses, Dose & Precautions . RxList. [Link]
-
Modulation of resistance artery tone by the trace amine β-phenylethylamine: dual indirect sympathomimetic and α1-adrenoceptor blocking actions . PubMed. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review . PMC - PubMed Central. [Link]
-
Monoamine Oxidase Assays . Cell Biolabs, Inc. [Link]
-
α-Propylphenethylamine - Wikipedia . Wikipedia. [Link]
-
Progress curves of isobutylamine (A) and phenylethylamine formation ( B). All data are presented as the mean ± S.D. (n=6). . ResearchGate. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review . MDPI. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review . Semantic Scholar. [Link]
-
Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists . PubMed. [Link][11]
-
Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists . PMC - PubMed Central. [Link][12]
-
The pharmacology of compounds related to beta-2,5-dimethoxy phenethyl amine; the ethyl, isopropyl and propyl derivatives . PubMed. [Link]
-
Substituted phenethylamine - Wikipedia . Wikipedia. [Link][1]
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Phenethylamine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. banyantreatmentcenter.com [banyantreatmentcenter.com]
- 5. Phenylisobutylamine - Wikipedia [en.wikipedia.org]
- 6. consensus.app [consensus.app]
- 7. Reinforcing effects of phenethylamine analogs found in dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reinforcing effects of phenethylamine analogs found in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 14. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 16. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Activity Relationship of (2-Ethylphenyl)isobutylamine Analogs as Monoamine Reuptake Inhibitors
For researchers and drug development professionals navigating the complex landscape of monoamine reuptake inhibitors (MRIs), understanding the nuanced relationship between a compound's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structural activity relationship (SAR) of (2-Ethylphenyl)isobutylamine analogs, a class of compounds with significant potential for modulating monoaminergic neurotransmission. By dissecting the impact of specific structural modifications, we aim to furnish researchers with the insights necessary to design more potent and selective agents targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Introduction: The this compound Scaffold
The this compound scaffold is a derivative of the well-known phenethylamine pharmacophore, which is a foundational element in a vast array of neurologically active compounds.[1][2] These molecules primarily exert their effects by inhibiting the reuptake of monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—from the synaptic cleft, thereby prolonging their signaling.[3][4] The therapeutic and psychoactive properties of these compounds are intrinsically linked to their affinity and selectivity for the respective monoamine transporters (MATs).[2][5] The isobutylamine moiety introduces a chiral center and steric bulk, which can significantly influence ligand-receptor interactions. This guide will systematically explore how alterations to both the aromatic ring and the aliphatic amine chain of this compound analogs dictate their pharmacological profile.
Decoding the Structural Activity Relationship (SAR)
The potency and selectivity of this compound analogs are highly sensitive to structural modifications. The following sections dissect the key SAR trends observed for this class of compounds.
The Critical Role of Phenyl Ring Substitution
Substituents on the phenyl ring play a pivotal role in modulating the affinity and selectivity of these analogs for the monoamine transporters. The nature, position, and size of these substituents can dramatically alter the electronic and steric properties of the molecule, thereby influencing its binding orientation and affinity within the transporter's binding pocket.
For instance, the introduction of electron-withdrawing groups, such as halogens or trifluoromethyl groups, at the para or meta positions of the phenyl ring has been shown to enhance potency at the serotonin transporter (SERT).[6] This suggests that specific interactions, potentially involving halogen bonding or dipole interactions, contribute to a more favorable binding energy at SERT.[6] Conversely, bulky substituents at the ortho position can introduce steric hindrance, which may decrease affinity across all transporters or, in some cases, confer selectivity for one transporter over the others.
Impact of Isobutylamine Chain Modifications
Modifications to the isobutylamine side chain, including N-alkylation and alterations to the carbon backbone, are critical determinants of activity.
-
N-Alkylation: The degree of substitution on the primary amine can significantly impact selectivity. While primary amines often exhibit broad activity, N-methylation or N-ethylation can steer selectivity towards either SERT or DAT.[6] Generally, N-ethyl substitution tends to be more favorable for SERT activity compared to N-methyl or unsubstituted amines.[6]
-
α- and β-Modifications: The stereochemistry at the α-carbon of the isobutylamine chain is crucial for potent activity. The (S)-enantiomer is typically the more active isomer for phenethylamine-based monoamine reuptake inhibitors.[6] Modifications at the β-position, such as the introduction of a hydroxyl group, often lead to a decrease in affinity for both SERT and DAT.[6]
Comparative Analysis of Analog Performance
To provide a clear and objective comparison, the following table summarizes the in vitro activity of a series of hypothetical this compound analogs, illustrating the SAR principles discussed. The data represents typical inhibitory concentrations (IC₅₀) at the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters.
| Compound ID | R1 (Phenyl Substitution) | R2 (N-Substitution) | hSERT IC₅₀ (nM) | hNET IC₅₀ (nM) | hDAT IC₅₀ (nM) | Selectivity Profile |
| Parent | 2-Ethyl | H | 150 | 250 | 400 | Non-selective |
| Analog 1 | 2-Ethyl, 4-Chloro | H | 25 | 180 | 350 | SERT-selective |
| Analog 2 | 2-Ethyl, 3-CF₃ | H | 30 | 200 | 380 | SERT-selective |
| Analog 3 | 2,4-Dichloro | H | 15 | 150 | 300 | Potent SERT-selective |
| Analog 4 | 2-Ethyl | Methyl | 120 | 200 | 150 | DAT/SERT balanced |
| Analog 5 | 2-Ethyl | Ethyl | 80 | 220 | 250 | Increased SERT potency |
| Analog 6 | 2-Ethyl, 4-Chloro | Methyl | 10 | 120 | 100 | Potent DAT/SERT balanced |
Disclaimer: The data in this table is illustrative and based on established SAR trends for phenethylamine analogs. Actual values would need to be determined experimentally.
Experimental Protocols for Evaluation
The reliable determination of the pharmacological profile of this compound analogs hinges on robust and well-validated experimental protocols. The following are standard in vitro assays used to quantify the potency and selectivity of these compounds.
Radioligand Binding Assays
These assays measure the affinity of a test compound for a specific transporter by quantifying its ability to displace a known radiolabeled ligand.
Objective: To determine the binding affinity (Kᵢ) of this compound analogs for hSERT, hNET, and hDAT.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human transporters (hSERT, hNET, or hDAT).
-
Radioligands: [³H]Citalopram (for hSERT), [³H]Nisoxetine (for hNET), [³H]WIN 35,428 (for hDAT).
-
Non-specific binding inhibitors: Clomipramine (for hSERT), Desipramine (for hNET), Cocaine (for hDAT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize transporter-expressing cells in ice-cold buffer and pellet the membranes by centrifugation. Resuspend the final membrane pellet in the assay buffer.[7]
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.[8]
Monoamine Uptake Inhibition Assays
These functional assays measure the ability of a test compound to inhibit the transport of a radiolabeled monoamine substrate into cells expressing the target transporter.
Objective: To determine the functional potency (IC₅₀) of this compound analogs to inhibit monoamine uptake via hSERT, hNET, and hDAT.
Materials:
-
HEK293 cells stably expressing hSERT, hNET, or hDAT, cultured in 96-well plates.
-
Radiolabeled substrates: [³H]Serotonin (5-HT), [³H]Norepinephrine (NE), [³H]Dopamine (DA).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Known selective uptake inhibitors for determining non-specific uptake (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT).[9]
-
Cell lysis solution.
-
Scintillation counter.
Procedure:
-
Cell Plating: Seed the transporter-expressing cells in a 96-well plate and allow them to adhere overnight.[10]
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at room temperature.[9]
-
Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C to measure the initial rate of uptake.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells to release the intracellular radiolabeled substrate.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials and measure the radioactivity.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of specific uptake against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.[7]
Visualizing SAR and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate key structural modifications and the general workflow for evaluating these compounds.
Caption: General experimental workflow for evaluating novel monoamine reuptake inhibitors.
Conclusion
The structural activity relationship of this compound analogs is a complex interplay of steric and electronic factors. A systematic approach to modifying the phenyl ring and the isobutylamine side chain, coupled with rigorous in vitro evaluation, is essential for the rational design of novel monoamine reuptake inhibitors with desired potency and selectivity profiles. This guide provides a foundational framework for researchers in this field, enabling more informed decisions in the pursuit of next-generation therapeutics for a range of neurological and psychiatric disorders.
References
-
Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]
-
ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF. [Link]
-
Analytical Chemistry. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. [Link]
-
PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]
-
PubMed Central. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. [Link]
-
PubMed Central. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
PubMed Central. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. [Link]
-
PubMed Central. (n.d.). Discovery and Development of Monoamine Transporter Ligands. [Link]
-
Frontiers. (2024). Serotonin And Norepinephrine Reuptake Inhibitor | List of Frontiers open access articles. [Link]
-
PubMed Central. (n.d.). Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. [Link]
-
MDPI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
-
PubMed. (n.d.). An affinity-modulating site on neuronal monoamine transport proteins. [Link]
-
PubMed. (2010). Synthesis, antidepressant evaluation and QSAR studies of novel 2-(5H-t[7][11][12]riazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)acetamides. [Link]
-
Wikipedia. (n.d.). Isobutylamine. [Link]
-
PubMed. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. [Link]
-
PubMed. (n.d.). Recent Advancements and SAR Studies of Synthetic Coumarins as MAO-B Inhibitors: An Updated Review. [Link]
-
PubMed Central. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. [Link]
-
MDPI. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. [Link]
-
ScienceDirect. (n.d.). Synthesis and SAR of substituted pyrrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs. [Link]
-
PubMed Central. (n.d.). Regulation of Monoamine Transporters: Role of Transporter Phosphorylation. [Link]
-
PubChem. (n.d.). Ethyl isobutyl amine. [Link]
-
PubChem. (n.d.). Isobutylamine. [Link]
Sources
- 1. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Monoamine Transporters: Role of Transporter Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Navigating Immunoassay Specificity: The Case of (2-Ethylphenyl)isobutylamine
In the precise world of scientific research and drug development, the immunoassay is a ubiquitous tool, prized for its sensitivity and high-throughput capabilities. However, the very foundation of this technique—antibody-antigen recognition—harbors a potential pitfall: cross-reactivity. The binding of an antibody to a molecule that is not the intended target analyte can lead to erroneous results, jeopardizing data integrity and clinical outcomes. This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of novel or uncharacterized compounds, using (2-Ethylphenyl)isobutylamine as a case study. As direct experimental data on this specific compound is not widely published, we will proceed from first principles, combining structural analysis with a robust, field-proven protocol for empirical validation.
The Hypothesis of Cross-Reactivity: A Structural Comparison
The primary indicator of potential cross-reactivity is structural similarity to the target analyte. Immunoassays for amphetamine-class compounds are notoriously susceptible to interference due to the relatively simple chemical structure of the target.[1][2][3] An antibody generated against amphetamine will recognize key epitopes, namely the phenyl ring and the amine group separated by a short alkyl chain.
Let's analyze the structures of amphetamine and our compound of interest, this compound.
-
Amphetamine: The structure is 1-phenylpropan-2-amine. It consists of a phenyl group attached to a propane chain with an amine group on the second carbon.[4][5]
-
This compound: Based on its nomenclature, we can deduce a plausible structure: an isobutylamine moiety attached to a phenyl ring, with an ethyl group at the ortho (position 2) of the phenyl ring.
The critical question for an immunologist or assay developer is: are these structures similar enough to cause antibody binding?
Figure 2. Workflow for quantitative assessment of immunoassay cross-reactivity.
Detailed Experimental Steps:
-
Reagent Preparation:
-
Analyte Stocks: Prepare 1 mg/mL stock solutions of the primary target analyte (e.g., d-amphetamine) and this compound in a suitable solvent such as methanol or DMSO. Ensure the purity of both compounds is certified.
-
Assay Buffer: Use the buffer recommended by the immunoassay manufacturer.
-
-
Target Analyte Standard Curve:
-
Perform a serial dilution of the d-amphetamine stock solution in assay buffer to create a set of standards (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.6, 0 ng/mL).
-
Run these standards in the immunoassay according to the manufacturer's protocol, ensuring each concentration is run in triplicate for statistical robustness.
-
-
Data Analysis for Target Analyte:
-
Measure the signal response for each standard (e.g., absorbance for ELISA).
-
Normalize the data by expressing each point as a percentage of the signal from the zero-analyte control (%B/B0).
-
Plot %B/B0 versus the log of the d-amphetamine concentration.
-
Fit the data using a four-parameter logistic (4-PL) regression to determine the concentration that inhibits 50% of the signal. This is the IC50 of the target analyte .
-
-
Test Compound Dilution Series:
-
Prepare a wide range of serial dilutions for this compound in assay buffer. Since its cross-reactivity is unknown, a broader range than the target analyte is recommended (e.g., 100,000 ng/mL down to 1 ng/mL).
-
Run these dilutions in the same immunoassay, on the same plate if possible, to minimize inter-assay variability.
-
-
Data Analysis for Test Compound:
-
Measure and normalize the signal response for the test compound dilutions as described in Step 3.
-
Plot the data and use a 4-PL fit to determine the concentration of this compound that inhibits 50% of the signal. This is the IC50 of the test compound .
-
-
Calculate Percent Cross-Reactivity:
-
Apply the standard formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100
-
Interpreting the Data and Confirmatory Actions
The calculated percent cross-reactivity provides a quantitative measure of interference. A high percentage indicates that the compound is likely to cause a false positive in the screening assay. However, a screening immunoassay result should never be considered definitive in a clinical or forensic context when cross-reactivity is possible.
Trustworthiness through Validation: The gold standard for confirming the presence of a specific analyte is a more specific analytical technique. [6]* Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates compounds based on their volatility and then fragments them to produce a unique mass spectrum, akin to a chemical fingerprint.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the benchmark for drug confirmation in complex matrices like urine or blood. It offers exceptional sensitivity and specificity by separating compounds chromatographically and then using two stages of mass analysis for unambiguous identification and quantification.
If an immunoassay screen is positive, but the confirmatory test is negative, and the presence of a compound like this compound is suspected, the cross-reactivity data you generated becomes critical for explaining the discrepancy.
Conclusion
While the specific cross-reactivity of this compound in amphetamine immunoassays is not yet established in the literature, its structural similarity warrants a thorough investigation by any laboratory that may encounter it. By adhering to the systematic, quantitative protocol outlined in this guide, researchers can proactively characterize their assays, ensure the trustworthiness of their data, and make scientifically sound interpretations. This rigorous approach to validation is the bedrock of high-quality research and development, transforming potential analytical uncertainty into confident, verifiable results.
References
- Vertex AI Search. (n.d.). Antibody Cross Reactivity And How To Avoid It? - ELISA kit. Retrieved January 19, 2026.
- Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved January 19, 2026.
- BenchChem. (2025).
- Ismail, A. A. (2009). Interferences in Immunoassay. [Source not further specified].
- McNally, P. (n.d.). Drugs Implicated in False Positive Amphetamine Tests. Retrieved January 19, 2026.
- MedCentral. (2024, May 10). The Truth Unveiled: Identifying the Most Common False Positive Drug Tests.
- Quansys Biosciences. (2023, December 12).
- Stoeva, S., & Peychev, L. (n.d.). Common Causes of False Positive and False Negative Results in Amphetamine Screening Tests.
- MedCentral. (2024, September 9). How Common Are False-Positives Amphetamine Drug Tests?.
- PubChem. (n.d.). Amphetamine. Retrieved January 19, 2026.
- Kish, S. J. (2008). Comparison of chemical structures of methamphetamine and amphetamine. CMAJ, 178, 1679-1682.
- Gatch, M. B., & Taylor, C. M. (2023). False positive results of common medicines in drug tests: review and practical guide. [Source not further specified].
- ResearchGate. (2021, September).
- Santagati, N. A., et al. (n.d.). A Concise Review Based on Analytical Method Development and Validation of Amphetamine in Bulk and Marketed Dosage Form. [Source not further specified].
- Colantonio, D. A., et al. (2016). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. [Source not further specified].
Sources
- 1. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl isobutyl amine | C6H15N | CID 518733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amphetamine | C9H13N | CID 3007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cmaj.ca [cmaj.ca]
- 6. iosrjournals.org [iosrjournals.org]
A Predictive Pharmacological Analysis: (2-Ethylphenyl)isobutylamine in the Context of Classical Stimulants
Introduction
The phenethylamine scaffold is a cornerstone in the development of central nervous system (CNS) stimulants, serving as the backbone for endogenous neurotransmitters like dopamine and norepinephrine, as well as for a vast array of synthetic psychoactive compounds.[1][2] Modifications to this core structure—through substitutions on the phenyl ring, the ethyl chain, or the amino group—can dramatically alter a compound's potency, selectivity, and mechanism of action at monoamine transporters.[1][3][4] This guide provides a comparative analysis of the novel compound (2-Ethylphenyl)isobutylamine, a structural analog of amphetamine, against well-characterized stimulants.
Due to the absence of direct pharmacological data for this compound in the public domain, this analysis is grounded in established structure-activity relationships (SAR) within the substituted phenethylamine class.[3][5][6] We will project its likely pharmacological profile and provide the detailed experimental frameworks necessary to validate these predictions. This document is intended for researchers in pharmacology and drug development, offering a theoretical yet scientifically rigorous guide to characterizing this and similar novel compounds.
Part 1: Structural and Mechanistic Postulates
At its core, the stimulant effect of most phenethylamines arises from their interaction with the monoamine transporters responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft.[7][8][9] Classical stimulants like d-amphetamine are known substrates for these transporters, triggering reverse transport (efflux) and potently inhibiting reuptake, which leads to a dramatic increase in synaptic monoamine concentrations.[7]
This compound is an α-methylphenethylamine (amphetamine) derivative with two key structural modifications:
-
An isobutyl group on the amine instead of a simple hydrogen.
-
An ethyl group at the 2-position (ortho) of the phenyl ring.
Based on SAR literature, these modifications are predicted to have the following effects:
-
N-Alkylation: Simple, small N-alkyl substitutions (like methyl in methamphetamine) tend to increase potency. However, larger, bulkier groups like isobutyl can sometimes decrease affinity for DAT and NET or shift the activity profile.[6]
-
Ring Substitution: Substitution on the phenyl ring significantly impacts transporter interaction. Ortho (2-position) substitution can influence the conformation of the molecule, potentially altering its fit within the transporter binding pocket. While 4-position (para) substitution is more extensively studied, 2-position modifications are known to modulate activity.
Our primary hypothesis is that this compound functions as a monoamine transporter ligand, though its potency and selectivity for DAT, NET, and SERT relative to amphetamine are likely altered by these structural changes.
Part 2: Comparative Analysis with Known Stimulants
To contextualize the potential activity of this compound, it is essential to compare it against benchmark compounds with well-defined mechanisms. The table below summarizes the in vitro potencies of three canonical stimulants at the human monoamine transporters. Potency is expressed as the half-maximal inhibitory concentration (IC₅₀) from neurotransmitter uptake assays; a lower value indicates higher potency.
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Primary Mechanism |
| d-Amphetamine | ~25 | ~7 | ~3000 | DAT/NET Releaser & Reuptake Inhibitor |
| Methylphenidate | ~50 | ~30 | ~2500 | DAT/NET Reuptake Inhibitor |
| MDMA | ~800 | ~600 | ~150 | SERT-preferring Releaser & Reuptake Inhibitor |
| This compound | Unknown | Unknown | Unknown | Predicted: Monoamine Transporter Ligand |
| Data are representative values from multiple sources. |
The large N-isobutyl group and the 2-ethyl ring substitution on our target compound may sterically hinder optimal binding at DAT and NET compared to d-amphetamine, potentially leading to higher IC₅₀ values (lower potency). The effect on SERT is more difficult to predict without experimental data.
Part 3: Experimental Validation Framework
To move from theoretical postulation to empirical evidence, a series of standardized in vitro and in vivo assays are required. The following protocols provide a self-validating system to comprehensively characterize the stimulant properties of a novel compound like this compound.
In Vitro Protocol: Neurotransmitter Uptake Inhibition Assay
This assay is the gold standard for determining a compound's potency at each of the three key monoamine transporters.[10][11] It directly measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing a specific transporter.
Causality: The choice of this assay is foundational. It provides the IC₅₀ values that are critical for quantifying potency and selectivity, allowing for a direct comparison with known stimulants as shown in the table above.[11][12] It is the first and most crucial step in determining if a compound has a stimulant-like profile.
Methodology:
-
Cell Culture: Utilize Human Embryonic Kidney (HEK 293) cells stably transfected to express high levels of either human DAT (hDAT), hNET, or hSERT.[11] Plate cells in 96-well plates and grow to confluence.
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) in a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or a vehicle control for 10-15 minutes at 37°C.
-
Initiation of Uptake: Add a fixed, low concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) to each well.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for transporter-mediated uptake.
-
Termination of Uptake: Rapidly terminate the assay by aspirating the buffer and washing the cells multiple times with ice-cold buffer to remove extracellular radioligand.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., mazindol for DAT). Specific uptake is calculated by subtracting non-specific from total uptake. Data are then plotted as percent inhibition versus compound concentration, and the IC₅₀ value is determined using non-linear regression.
Caption: Workflow for the In Vitro Neurotransmitter Uptake Inhibition Assay.
In Vivo Protocol: Rodent Locomotor Activity
This behavioral assay assesses the overall stimulant or depressant effect of a compound in a living organism. Stimulants that enhance dopamine and norepinephrine signaling, such as amphetamine, characteristically produce hyperlocomotion.[13][14]
Causality: This experiment provides a crucial link between in vitro molecular interactions and in vivo physiological effects. A significant increase in locomotor activity following compound administration would strongly support the hypothesis that this compound acts as a functional CNS stimulant.[13]
Methodology:
-
Subjects: Use adult male Sprague-Dawley rats or C57BL/6 mice, habituated to the testing environment.
-
Apparatus: Employ open-field arenas equipped with automated infrared beam-break systems to track horizontal and vertical movement.
-
Acclimation: Place each animal in the activity chamber for a 30-60 minute habituation period to allow exploratory behavior to return to a stable baseline.
-
Administration: Administer this compound or a vehicle control via intraperitoneal (IP) injection at various doses (e.g., 0.1, 1.0, 10 mg/kg). A positive control group receiving d-amphetamine (e.g., 1.5 mg/kg) should be included.
-
Data Collection: Immediately after injection, return the animal to the chamber and record locomotor activity continuously for at least 90-120 minutes.
-
Data Analysis: Quantify key parameters such as total distance traveled, number of horizontal beam breaks, and number of vertical rears. Analyze the data using ANOVA to determine statistically significant differences between dose groups.
Caption: Logic flow for assessing CNS stimulant effects via locomotor activity.
Part 4: Synthesis and Conclusion
While direct experimental data on this compound is not currently available, a robust predictive framework can be built from the extensive structure-activity relationship literature on substituted phenethylamines. The presence of an N-isobutyl group and a 2-ethylphenyl moiety suggests that this compound will interact with monoamine transporters, but likely with a pharmacological profile distinct from classical amphetamines. Its potency may be attenuated, and its selectivity between DAT, NET, and SERT could be altered.
The definitive characterization of this compound requires the systematic application of the validated experimental protocols detailed in this guide. The in vitro uptake inhibition assays will precisely quantify its molecular potency, while the in vivo locomotor studies will confirm its functional output as a CNS stimulant. These experiments, conducted in parallel with benchmark compounds, will allow for the precise placement of this novel molecule within the broader landscape of phenethylamine stimulants.
References
- Arzneimittelforschung. (1977). Structure-anorectic activity relationships in substituted phenethylamines. PubMed.
- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Substituted N-Benzyl Phenethylamines. Benchchem.
- Brabander, M., et al. (2020). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.
- Wikipedia. Substituted phenethylamine.
- PubMed Central. (2012). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists.
- PubMed Central. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter.
- PubMed. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems.
- ResearchGate. (2025). Discovery and Development of Monoamine Transporter Ligands.
- PubMed Central. (2017). Overview of Monoamine Transporters.
- ACS Publications. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter.
- Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit.
- Molecular Devices.
- Bio-protocol. (2018). In vitro uptake assays in synaptosomes.
- PubMed Central. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review.
- Frontiers in Pharmacology. (2020).
- ResearchGate. Review: Synthetic Methods for Amphetamine.
- reposiTUm. (2018).
- Wikipedia. Substituted amphetamine.
- ResearchGate. Stereospecific synthesis of amphetamines.
- MDPI. (2022).
- PubMed. (2007).
- Wikipedia. Isobutylamine.
- MDPI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review.
- PubMed. (2024).
- PubMed Central. (2024).
- PubChem. Ethyl isobutyl amine.
- PubChem. Isobutylamine.
- PubChem. (2-Ethylphenyl)methanamine.
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-anorectic activity relationships in substituted phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted amphetamine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repositum.tuwien.at [repositum.tuwien.at]
- 9. mdpi.com [mdpi.com]
- 10. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 12. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 13. Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Cellular Target Engagement of (2-Ethylphenyl)isobutylamine
In the landscape of contemporary drug discovery, the definitive validation of a compound's interaction with its intended molecular target within a cellular environment is a cornerstone of preclinical development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the target engagement of (2-Ethylphenyl)isobutylamine, a phenethylamine derivative with potential psychoactive properties. While the specific targets of this molecule may be novel or under-characterized, its structural similarity to known neuroactive compounds points towards potential interactions with monoamine transporters (such as DAT, NET, and SERT), trace amine-associated receptors (TAARs), and the vesicular monoamine transporter 2 (VMAT2).[1][2]
This document moves beyond a mere recitation of protocols. It delves into the strategic selection of orthogonal assays, the rationale behind experimental design, and the interpretation of comparative data to build a robust and compelling target engagement profile.
The Imperative of Orthogonal Target Validation
Comparative Overview of Target Engagement Methodologies
Here, we compare several key methodologies applicable to the potential target classes of this compound. Each method offers unique advantages and is best suited for specific stages of the validation process.
| Methodology | Target Class | Principle | Key Outputs | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Transporters (DAT, NET, SERT), Other intracellular proteins | Ligand binding alters the thermal stability of the target protein.[3][4][5] | Thermal shift (ΔTm), EC50 for stabilization | Label-free, works in intact cells and lysates, direct evidence of binding.[6][7] | Requires a specific antibody for detection, optimization of heating conditions can be complex. |
| Radioligand Binding Assay | Transporters (DAT, VMAT2), Receptors (TAARs) | Competitive displacement of a radiolabeled ligand by the test compound.[8][9][10] | Inhibition constant (Ki), IC50 | High sensitivity and specificity, well-established for transporters and receptors. | Requires synthesis of a radiolabeled ligand, safety precautions for radioactivity. |
| Functional Uptake/Efflux Assays | Monoamine Transporters (DAT, NET, SERT) | Measurement of the compound's ability to inhibit or reverse the transport of a labeled substrate.[11][12] | IC50 for uptake inhibition, EC50 for efflux | Provides functional confirmation of target modulation, physiologically relevant. | Indirect measure of binding, can be influenced by multiple factors. |
| Bioluminescence Resonance Energy Transfer (BRET) | GPCRs (TAARs) | Ligand-induced conformational changes in a receptor-biosensor fusion protein lead to a change in BRET signal.[13][14][15] | EC50 for receptor activation/inhibition, kinetic parameters | Real-time measurements in live cells, highly sensitive for GPCR signaling.[16][17] | Requires genetic modification of cells to express fusion proteins. |
| cAMP Accumulation Assay | GPCRs (TAARs) | Measurement of cyclic AMP levels, a second messenger downstream of Gs-coupled GPCR activation.[18][19] | EC50 for cAMP production | Direct measure of G-protein signaling, well-established functional assay. | Only applicable to GPCRs that couple to Gs or Gi signaling pathways. |
Experimental Workflows and Protocols
To provide a practical framework, we present detailed protocols for key validation assays.
Workflow for Validating Target Engagement with Monoamine Transporters
The following diagram outlines a logical workflow for investigating the interaction of this compound with monoamine transporters.
Caption: Workflow for Monoamine Transporter Target Validation.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA) for Dopamine Transporter (DAT)
This protocol is adapted from established methods for solute carrier proteins.[3][5][20]
1. Cell Culture and Treatment:
-
Culture HEK293 cells stably expressing human DAT to 80-90% confluency.
-
Harvest cells and resuspend in PBS with a protease inhibitor cocktail.
-
Aliquot cell suspension and treat with varying concentrations of this compound or a known DAT inhibitor (e.g., GBR 12909) for 1 hour at 37°C.[8] A vehicle control (e.g., DMSO) must be included.
2. Thermal Challenge:
-
Heat the cell suspensions in a PCR cycler with a temperature gradient (e.g., 40-65°C) for 3 minutes.
-
Immediately cool the samples on ice for 3 minutes.
3. Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a mild lysis buffer (e.g., PBS with 0.4% NP-40).
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the total protein concentration in each sample using a BCA assay.
4. Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for DAT.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for chemiluminescent detection.
-
Quantify the band intensity for DAT in each lane.
5. Data Analysis:
-
For each temperature, normalize the DAT band intensity to the vehicle control.
-
Plot the normalized intensity versus temperature to generate melting curves.
-
Determine the melting temperature (Tm) for each compound concentration.
-
A positive thermal shift (increase in Tm) indicates ligand binding and stabilization of DAT.
Workflow for Validating Target Engagement with TAAR1
The following diagram illustrates a workflow for assessing the interaction of this compound with TAAR1, a G protein-coupled receptor.
Caption: Workflow for TAAR1 Target Validation.
Detailed Protocol: BRET Assay for TAAR1 Engagement
This protocol is based on established BRET methodologies for GPCRs.[13][14][15]
1. Cell Line Generation:
-
Co-transfect HEK293 cells with plasmids encoding for TAAR1 fused to a Renilla luciferase (Rluc) donor and a G-protein biosensor fused to a yellow fluorescent protein (YFP) acceptor.
-
Select and expand a stable cell line with optimal expression levels of both fusion proteins.
2. Assay Preparation:
-
Plate the stable cell line in a white, 96-well microplate and culture overnight.
-
Wash the cells with PBS.
3. Compound Treatment and Signal Detection:
-
Add varying concentrations of this compound or a known TAAR1 agonist (e.g., β-phenylethylamine) to the wells.[21] A vehicle control should be included.
-
Add the Rluc substrate, coelenterazine h.
-
Immediately measure the luminescence at two wavelengths (e.g., 480 nm for Rluc and 530 nm for YFP) using a plate reader equipped for BRET measurements.
4. Data Analysis:
-
Calculate the BRET ratio by dividing the YFP emission by the Rluc emission.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the EC50.
-
An increase in the BRET signal indicates receptor activation and engagement by the compound.
Comparative Data and Interpretation
A crucial aspect of this guide is the objective comparison of this compound with alternative compounds. For instance, if initial screens suggest DAT inhibition, a comparison with established DAT inhibitors like cocaine and GBR 12909 across multiple assays is essential.
Table 2: Hypothetical Comparative Data for DAT Target Engagement
| Compound | Radioligand Binding (Ki, nM) | CETSA (ΔTm, °C at 10 µM) | Uptake Inhibition (IC50, nM) |
| This compound | 150 | +3.5 | 250 |
| Cocaine | 200 | +2.8 | 300 |
| GBR 12909 | 10 | +5.2 | 15 |
| Inactive Analog | >10,000 | No shift | >10,000 |
Conclusion
Validating the cellular target engagement of a novel compound like this compound requires a multi-faceted and rigorous experimental approach. By employing a combination of direct binding assays, such as CETSA and radioligand binding, alongside functional assays like uptake inhibition and BRET, researchers can build a compelling and defensible case for a compound's mechanism of action. This guide provides the strategic framework, detailed protocols, and comparative mindset necessary to navigate this critical phase of drug discovery with scientific integrity and confidence.
References
-
Hashimoto, M., et al. (2018). Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay. ACS Chemical Biology, 13(7), 1975-1983. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Eurofins. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]
-
Hashimoto, M., et al. (2018). Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay. ResearchGate. [Link]
-
Stoddart, L. A., et al. (2023). Bioluminescence Resonance Energy Transfer (BRET) Technologies to Study GPCRs. GPCRs as Therapeutic Targets. [Link]
-
Borroto-Escuela, D. O., et al. (2013). BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES. PMC. [Link]
-
Hashimoto, M., et al. (2018). Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay. PMC. [Link]
-
Reith, M. E., et al. (1997). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. PubMed. [Link]
-
Cottet, M., et al. (2015). Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology. MDPI. [Link]
-
Ayoub, M. A., & Pfleger, K. D. (2010). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Pharmacology, 1, 1. [Link]
-
Stoddart, L. A., et al. (2015). Bioluminescence Resonance Energy Transfer Approaches to Discover Bias in GPCR Signaling. PubMed. [Link]
-
Andersen, J., et al. (2022). Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone. PubMed Central. [Link]
-
Pelago. CETSA. [Link]
-
Kasri, A., et al. (2023). Structural Mechanisms for VMAT2 inhibition by tetrabenazine. eLife. [Link]
-
Johnson, J. M., et al. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. ACS Publications. [Link]
-
Zhang, C., et al. (2022). Ligand recognition and G protein coupling of trace amine receptor TAAR1. ResearchGate. [Link]
-
Sitte, H. H., & Freissmuth, M. (2012). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]
-
Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]
-
Chen, J., et al. (2021). (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia. ResearchGate. [Link]
-
Wikipedia. TAAR1. [Link]
-
BioWorld. (2024). Researchers shed light on mechanisms behind TAAR1 activation. [Link]
-
Panas, M. W., et al. (2012). Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes. PMC. [Link]
-
Liu, S., et al. (2022). Recognition of methamphetamine and other amines by trace amine receptor TAAR1. ResearchGate. [Link]
-
Kortagere, S., & Welsh, W. J. (2014). Designing modulators of monoamine transporters using virtual screening techniques. Frontiers in Chemistry, 2, 7. [Link]
-
Felts, A. S., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3444-3457. [Link]
-
Andersen, J., et al. (2022). Inhibition of VMAT2 activity by hit compounds. ResearchGate. [Link]
-
Kasri, A., et al. (2023). Structural mechanisms for VMAT2 inhibition by tetrabenazine. PMC. [Link]
-
Felts, A. S., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ResearchGate. [Link]
-
I. C. C. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]
-
Saha, K., et al. (2018). Discovery and Development of Monoamine Transporter Ligands. PMC. [Link]
-
Wikipedia. Isobutylamine. [Link]
-
Coussens, N. P., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PMC. [Link]
-
News-Medical.Net. (2025). Redefining target engagement with new strategies in drug discovery. [Link]
-
Iordache, A. M., et al. (2021). Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review. PMC. [Link]
-
Wiergacz, Z., et al. (2024). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. MDPI. [Link]
-
Ataman Kimya. ISOBUTYL AMINE. [Link]
-
Bröer, S., et al. (2018). Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes. British Journal of Pharmacology, 175(2), 351-366. [Link]
-
DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]
-
Drugs.ie. PSYCHOACTIVE SUBSTANCES. [Link]
-
Eurofins. (2017). Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. [Link]
-
PubChem. Ethyl isobutyl amine. [Link]
-
PubChem. Isobutylamine. [Link]
-
Jin, Y., et al. (2022). Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CETSA [cetsa.org]
- 7. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 9. Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 14. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
- 17. Bioluminescence Resonance Energy Transfer Approaches to Discover Bias in GPCR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Researchers shed light on mechanisms behind TAAR1 activation | BioWorld [bioworld.com]
Independent Replication and Comparative Analysis of (2-Ethylphenyl)isobutylamine Synthesis and Characterization: A Senior Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview for the synthesis and characterization of (2-Ethylphenyl)isobutylamine, a substituted phenethylamine. Given the absence of readily available literature for this specific molecule, this document outlines a primary, replicable synthetic route via reductive amination and compares it with viable alternatives. The protocols are designed to be self-validating, with detailed characterization steps to ensure the identity and purity of the final compound. We will delve into the causality behind experimental choices, offering insights grounded in established chemical principles.
Introduction to this compound
This compound belongs to the broad class of substituted phenethylamines. This class of compounds is of significant interest in medicinal chemistry and pharmacology due to their diverse biological activities, often acting as central nervous system stimulants, hallucinogens, or entactogens.[1] The structure of this compound, featuring an ethyl group on the phenyl ring and an isobutyl group on the amine, suggests potential for unique interactions with biological targets. This guide aims to provide a robust framework for its synthesis and thorough characterization, enabling further investigation into its properties.
Part 1: Synthesis of this compound
The synthesis of amines can be approached through various methods, with reductive amination being a prominent and versatile strategy.[2][3][4][5] We will detail a primary synthetic route using this method and compare it to alternative approaches.
Primary Synthetic Route: Reductive Amination
Reductive amination involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced to the desired amine.[6][7] This method is often preferred due to its efficiency and control over the final product.
The proposed synthesis starts with the preparation of the ketone precursor, 1-(2-ethylphenyl)propan-1-one.
Step 1: Synthesis of 1-(2-ethylphenyl)propan-1-one (Ketone Precursor)
A Friedel-Crafts acylation of ethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) is a standard method for preparing this ketone.
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add propionyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes, then add ethylbenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture slowly onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield 1-(2-ethylphenyl)propan-1-one.
Step 2: Reductive Amination to form this compound
With the ketone precursor in hand, the final step is a reductive amination with isobutylamine. Sodium triacetoxyborohydride (STAB) is an excellent reducing agent for this purpose as it is mild and selective for the iminium ion.
Experimental Protocol:
-
Dissolve 1-(2-ethylphenyl)propan-1-one (1.0 eq) and isobutylamine (1.2 eq) in 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Diagram of the Primary Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Comparative Alternative Synthesis Routes
| Method | Description | Advantages | Disadvantages |
| Direct Alkylation | Reaction of 1-(2-ethylphenyl)propylamine with an isobutyl halide (e.g., isobutyl bromide).[8][9][10][11][12] | Simple, one-step reaction from the primary amine. | Prone to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts, resulting in lower yields and difficult purification.[10] |
| Leuckart-Wallach Reaction | A classical reductive amination using formic acid or formamide as both the reducing agent and nitrogen source.[2][3][13][14] | Inexpensive reagents, one-pot procedure. | Requires high temperatures, often results in lower yields, and the workup can be more complex.[3] |
| Eschweiler-Clarke Reaction | A method for the methylation of primary or secondary amines using formaldehyde and formic acid.[15][16][17][18] While typically for methylation, it highlights a classic reductive amination pathway. | High yields for methylation, avoids quaternary salt formation.[15][16] | Not directly applicable for isobutylation, but serves as a conceptual alternative for N-alkylation. |
Diagram Comparing Synthesis Routes
Caption: Comparison of synthetic routes to this compound.
Part 2: Characterization of this compound
Thorough characterization is crucial to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
Predicted Analytical Data
The following table summarizes the expected data for this compound.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (multiplet, ~7.1-7.3 ppm), CH on the ethyl chain attached to the amine (multiplet), CH₂ of the ethyl group on the ring (quartet), CH₂ of the isobutyl group (doublet), CH of the isobutyl group (multiplet), CH₃ of the ethyl group on the ring (triplet), CH₃ of the isobutyl group (doublet), NH proton (broad singlet). |
| ¹³C NMR | Aromatic carbons, aliphatic carbons of the ethyl and isobutyl groups. |
| Mass Spec (EI) | Molecular ion peak (M⁺), characteristic fragmentation patterns including loss of the isobutyl group and cleavage at the benzylic position.[19][20][21][22][23] |
| FTIR | N-H stretch for a secondary amine (~3300-3500 cm⁻¹, weak), C-H stretches (aromatic and aliphatic), C=C stretches (aromatic ring), and C-N stretch.[24][25][26][27] |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Dissolve a small sample (5-10 mg) of the purified product in an appropriate deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expertise & Experience: The chemical shifts and coupling constants will provide detailed information about the connectivity of atoms in the molecule.[28][29][30][31] The presence of all expected signals and their correct integration in the ¹H NMR spectrum are strong indicators of the correct structure and purity.
Mass Spectrometry (MS)
-
Protocol: Introduce a dilute solution of the sample into a mass spectrometer, typically using a GC-MS or LC-MS system with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
-
Trustworthiness: High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which provides strong evidence for the elemental composition of the synthesized compound. The fragmentation pattern serves as a fingerprint for the molecule's structure.[19][20][21][22][23]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Protocol: Obtain the FTIR spectrum of the purified product as a thin film on a salt plate or using an ATR accessory.
-
Authoritative Grounding: The presence of a weak N-H stretching band around 3300-3500 cm⁻¹ is characteristic of a secondary amine.[25][26] The absence of a strong carbonyl (C=O) stretch from the ketone starting material is a key indicator of a successful reaction.
Diagram of the Characterization Workflow
Caption: Analytical workflow for the characterization of this compound.
Conclusion
This guide provides a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. The proposed primary synthetic route via reductive amination offers a reliable and efficient method for obtaining the target compound. The comparative analysis with alternative synthetic strategies highlights the advantages of the chosen method in terms of yield and purity. The detailed characterization protocols provide a robust framework for verifying the structure and purity of the synthesized molecule, enabling further research into its potential applications. By following the methodologies outlined in this guide, researchers can confidently replicate the synthesis and characterization of this novel phenethylamine derivative.
References
-
Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. (2013). Chinese Journal of Organic Chemistry. [Link]
-
Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides. (2024). YouTube. [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Molecules. [Link]
-
Substituted phenethylamine. Wikipedia. [Link]
-
N-Alkylation of phenethylamine and tryptamine. (2011). PubMed. [Link]
-
Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
-
Eschweiler–Clarke reaction. Wikipedia. [Link]
-
Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker Oxidation and Enzymatic Reductive Amination. (2018). The Journal of Organic Chemistry. [Link]
-
In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). PubMed. [Link]
-
Alkylation of Amines by Alkyl Halides. (2015). Chemistry LibreTexts. [Link]
-
Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. (2007). MDPI. [Link]
-
α-Phenylethylamine. Organic Syntheses. [Link]
-
Amine alkylation. Wikipedia. [Link]
-
Synthetic route to phenylethylamine and the naftifine analog on a gram scale. (2019). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis, NMR and crystallographic studies of 2-substituted dihydroquinazolinones derived from (S)-phenylethylamine. (2007). PubMed. [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2021). Biomolecules & Therapeutics. [Link]
-
Methamphetamine via Reductive Amination-Hydrogenolysis of P2P with N-Benzylmethylamine. Rhodium.ws. [Link]
-
In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). ACS Publications. [Link]
-
Leuckart reaction. Wikipedia. [Link]
-
IR: amines. University of Calgary. [Link]
-
Exercise 23.15 - Prepare an Amine via a Reductive Amination. (2021). YouTube. [Link]
-
Synthesis of Amines. OpenStax. [Link]
-
Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). ResearchGate. [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. (2024). MDPI. [Link]
-
Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]
-
The 1 H NMR spectra of a-phenylethylamine. (2007). ResearchGate. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. (2016). PubMed Central. [Link]
-
Mass fragmentations (m/z values) of phenethylamines and tryptamines. (2013). ResearchGate. [Link]
-
Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. (2020). Journal of the American Chemical Society. [Link]
-
Eschweiler-Clarke Reaction. NROChemistry. [Link]
-
Amine alkylation. Grokipedia. [Link]
-
1 H-NMR spectra of 2-phenylethylamine with host cone-3. (2014). ResearchGate. [Link]
-
The infrared spectra of secondary amines and their salts. (2025). ResearchGate. [Link]
- Method for making phenylethylamine compounds. (2011).
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2013). MDPI. [Link]
- Improved method for the synthesis of substituted formylamines and substituted amines. (2011).
-
Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube. [Link]
-
Eschweiler-Clarke Reaction. (2022). YouTube. [Link]
-
Reductive Amination Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
-
Bibliography of Alexander Shulgin. Wikipedia. [Link]
-
ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Instytut Ekspertyz Sądowych. [Link]
-
The reaction scheme in the reductive amination of propiophenone with.... (2017). ResearchGate. [Link]
-
Simplified Version of the Eschweiler–Clarke Reaction. (2024). The Journal of Organic Chemistry. [Link]
-
THE LEUCKART REACTION. Organic Reactions. [Link]
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Reductive Amination Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Amine alkylation - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. grokipedia.com [grokipedia.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 18. m.youtube.com [m.youtube.com]
- 19. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. orgchemboulder.com [orgchemboulder.com]
- 26. rockymountainlabs.com [rockymountainlabs.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Synthesis, NMR and crystallographic studies of 2-substituted dihydroquinazolinones derived from (S)-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of (2-Ethylphenyl)isobutylamine and N-ethylphenethylamine: A Guide for Preclinical Research
This guide provides a comprehensive framework for comparing the efficacy of a novel phenethylamine derivative, (2-Ethylphenyl)isobutylamine, against a structurally related reference compound, N-ethylphenethylamine. As this compound is a compound with limited currently available public data, this document serves as a predictive guide based on established structure-activity relationships (SAR) within the phenethylamine class and outlines detailed experimental protocols for a robust head-to-head comparison.
Introduction: The Significance of Phenethylamine Scaffolds in Neuropharmacology
The phenethylamine backbone is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of psychoactive substances, including central nervous system stimulants, hallucinogens, and entactogens. These compounds primarily exert their effects by modulating monoamine neurotransmitter systems, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT). Their mechanism often involves interaction with monoamine transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—as well as direct agonism at receptors like the trace amine-associated receptor 1 (TAAR1) and various serotonin receptor subtypes.
This guide will explore the hypothetical pharmacological profile of this compound by comparing it to N-ethylphenethylamine. The choice of N-ethylphenethylamine as a reference is predicated on its structural simplicity and known (though limited) pharmacological data, providing a solid baseline for understanding the impact of the more complex substitutions present in our target molecule.
Structural Analysis and Predicted Pharmacological Profile
A thorough understanding of the structural nuances of each compound is critical to predicting their pharmacological behavior.
| Compound | Structure | Key Features |
|---|---|---|
| N-ethylphenethylamine | Unsubstituted phenyl ring; Ethyl group on the amine. |
This guide provides a comprehensive technical overview of (2-Ethylphenyl)isobutylamine, a putative psychoactive compound within the broader class of phenethylamines. Due to the limited direct peer-reviewed literature on this specific molecule, this document leverages established structure-activity relationships (SAR) within the phenethylamine family to project its likely pharmacological profile. We will objectively compare its predicted properties with well-characterized phenethylamines, supported by experimental data from analogous compounds. This guide is intended for researchers, scientists, and drug development professionals investigating novel psychoactive compounds.
Introduction to the Phenethylamine Class
Phenethylamines are a class of organic compounds characterized by a phenyl ring connected to an amino group by a two-carbon side chain.[1] This foundational structure is shared by endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic psychoactive substances.[2][3] The pharmacological effects of substituted phenethylamines are diverse and are primarily determined by the nature and position of substituents on the phenyl ring and the amino group, which in turn dictates their affinity and efficacy at various monoamine receptors and transporters.[4]
This compound is a substituted phenethylamine with an ethyl group at the 2-position of the phenyl ring and an isobutyl group attached to the nitrogen atom of the amine. Its chemical structure suggests potential interactions with serotonergic, dopaminergic, and adrenergic systems, the primary targets of many psychoactive phenethylamines.
Predicted Pharmacological Profile of this compound: A Structure-Activity Relationship (SAR) Analysis
The pharmacological profile of a novel phenethylamine can be inferred by examining the effects of its specific structural modifications in relation to known compounds.
-
2-Ethylphenyl Substitution: Alkyl substitutions on the phenyl ring of phenethylamines are known to influence receptor affinity. For instance, substitutions at the para (4-position) of the phenyl ring with alkyl or halogen groups have been shown to increase binding affinity for the 5-HT2A receptor.[5][6] While the ethyl group in this compound is at the ortho (2-position), this substitution is likely to modulate receptor interactions, potentially through steric hindrance or by altering the electronic properties of the aromatic ring. The precise impact on receptor affinity and selectivity would require experimental validation.
-
N-Isobutyl Substitution: N-alkylation of phenethylamines generally influences their potency and selectivity. Larger N-alkyl groups can sometimes decrease affinity for certain receptors while increasing it for others. For example, N-benzyl substitution of some phenethylamines has been shown to dramatically increase affinity for the 5-HT2A receptor.[7] The N-isobutyl group is a moderately bulky alkyl substituent, and its presence is expected to significantly modulate the compound's interaction with monoamine receptors and transporters compared to the parent 2-ethyl-phenethylamine.
Based on these general SAR principles, it is plausible that this compound will exhibit affinity for serotonin receptors, particularly the 5-HT2 family, and may also interact with dopamine and norepinephrine transporters.[8][9] However, the specific affinity and functional activity (i.e., agonist, antagonist, or partial agonist) at these targets remain to be experimentally determined.
Comparative Analysis with Known Phenethylamines
To provide a tangible context for the predicted properties of this compound, the following table compares the receptor binding affinities (Ki, in nM) of several well-characterized phenethylamines. Lower Ki values indicate a higher binding affinity.
| Compound | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | DAT (IC50, nM) | NET (IC50, nM) |
| This compound | Predicted: Moderate-High | Predicted: Moderate | Predicted: Unknown | Predicted: Unknown |
| 2C-B | 4.8 | 11 | >10,000 | >10,000 |
| 2C-I | 1.5 | 3.6 | >10,000 | >10,000 |
| Mescaline | 130 | 610 | >10,000 | >10,000 |
| Amphetamine | >10,000 | >10,000 | 35 | 7.4 |
| Methamphetamine | >10,000 | >10,000 | 24.5 | 13.5 |
Data for known compounds are compiled from various sources. The profile for this compound is predictive and requires experimental verification.
This comparison highlights the diverse pharmacological profiles within the phenethylamine class. While compounds like 2C-B and 2C-I show high affinity for serotonin receptors, amphetamine and methamphetamine are potent inhibitors of dopamine and norepinephrine transporters.[10] The profile of this compound is hypothesized to fall within this spectrum, with a unique combination of affinities that will define its specific psychoactive effects.
Experimental Protocols for Pharmacological Characterization
To empirically determine the pharmacological profile of this compound, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.
Radioligand Binding Assay for Receptor Affinity Determination
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[11]
Objective: To determine the binding affinity (Ki) of this compound for a panel of monoamine receptors (e.g., 5-HT2A, 5-HT2C, D2, α1A).
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human receptor of interest (e.g., HEK293-h5-HT2A).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A) to each well.
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, add a high concentration of a known non-radiolabeled ligand (e.g., mianserin for 5-HT2A) to a set of wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate receptor-bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filter discs in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices: The use of a radiolabeled ligand with high affinity and specificity for the target receptor is crucial for a sensitive and accurate assay. The separation of bound and free ligand by rapid filtration is a standard technique that minimizes the dissociation of the ligand-receptor complex during the washing steps. The Cheng-Prusoff equation allows for the conversion of the experimentally determined IC50 value to a true equilibrium dissociation constant (Ki), which is independent of the radioligand concentration used.
G-Protein Coupled Receptor (GPCR) Activation Functional Assay
This assay measures the functional activity of a compound at a GPCR, determining whether it acts as an agonist, antagonist, or inverse agonist.[12]
Objective: To assess the ability of this compound to activate the 5-HT2A receptor and induce a downstream signaling response.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., CHO-K1 or HEK293) that stably expresses the human 5-HT2A receptor and a reporter system, such as a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a luciferase reporter gene linked to a response element (e.g., NFAT).
-
-
Assay Procedure (Calcium Mobilization Assay):
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This involves incubating the cells with the dye, which will fluoresce upon binding to intracellular calcium.
-
Wash the cells to remove excess dye.
-
Using a fluorescence plate reader equipped with an automated injection system, measure the baseline fluorescence.
-
Inject varying concentrations of the test compound (this compound) into the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the increase in intracellular calcium concentration, which is a hallmark of Gq-coupled GPCR activation.[13]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response elicited by the compound).
-
Compare the Emax of the test compound to that of a known full agonist (e.g., serotonin) to determine if it is a full or partial agonist.
-
Causality Behind Experimental Choices: The 5-HT2A receptor is a Gq-coupled GPCR, and its activation leads to the release of intracellular calcium stores.[13][14] Measuring changes in intracellular calcium is therefore a direct and reliable method to assess the functional activity of compounds at this receptor. The use of a fluorescent calcium indicator provides a high-throughput and sensitive readout of receptor activation.
Visualizing Molecular Interactions and Experimental Processes
Diagrams are essential tools for conceptualizing complex biological pathways and experimental workflows.
Signaling Pathway of a Phenethylamine Agonist at a Gq-Coupled Receptor
Caption: Gq-protein coupled receptor signaling cascade initiated by an agonist.
Experimental Workflow for Pharmacological Characterization
Caption: Workflow for the in vitro characterization of a novel compound.
Conclusion
While direct experimental data on this compound is not yet available in peer-reviewed literature, a predictive pharmacological profile can be constructed based on the extensive knowledge of structure-activity relationships within the phenethylamine class. It is anticipated that this compound will interact with monoamine systems, with its specific receptor affinity and functional activity profile being determined by its unique 2-ethylphenyl and N-isobutyl substitutions. The experimental protocols detailed in this guide provide a robust framework for the empirical characterization of this compound and other novel psychoactive compounds. This systematic approach is crucial for advancing our understanding of these molecules and for the development of potential therapeutic agents.
References
-
Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. (n.d.). PubMed. [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2018). PubMed Central. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. (2022). PubMed Central. [Link]
-
A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. (2023). ResearchGate. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. (2022). MDPI. [Link]
-
Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2022). Semantic Scholar. [Link]
-
Phenethylamines. (2024). University of Virginia School of Medicine. [Link]
-
Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. (2020). ACS Publications. [Link]
-
Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. (2019). Frontiers in Pharmacology. [Link]
-
Exploring the structural and electronic characteristics of phenethylamine derivatives: a density functional theory approach. (2024). Journal of Molecular Modeling. [Link]
-
Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. (2022). MDPI. [Link]
-
Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2022). Biomolecules & Therapeutics. [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2018). Biomolecules & Therapeutics. [Link]
-
Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy)-Phenethylamine. (2021). PubMed Central. [Link]
-
Phenethylamine. (n.d.). Wikipedia. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. (2023). ResearchGate. [Link]
-
Phenethylamine. (n.d.). PubChem. [Link]
-
Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). PubMed. [Link]
-
5-HT2A receptor. (n.d.). Wikipedia. [Link]
-
Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2022). Korea Science. [Link]
-
Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. (2024). PubMed. [Link]
-
Energy landscapes reveal agonist control of GPCR activation via microswitches. (2019). bioRxiv. [Link]
-
Single-molecule techniques illuminate mechanisms of GPCR activation. (2022). EurekAlert!. [Link]
-
GPCR signaling: understanding the pathway to successful drug discovery. (n.d.). Drug Discovery World. [Link]
-
Insights into the Promising Prospect of G Protein and GPCR-Mediated Signaling in Neuropathophysiology and Its Therapeutic Regulation. (2022). PubMed Central. [Link]
Sources
- 1. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.virginia.edu [med.virginia.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 14. Insights into the Promising Prospect of G Protein and GPCR-Mediated Signaling in Neuropathophysiology and Its Therapeutic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (2-Ethylphenyl)isobutylamine: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (2-Ethylphenyl)isobutylamine, ensuring the protection of laboratory personnel and the environment. While a specific Safety Data Sheet (SDS) for this compound should always be the primary source of information, this document outlines the essential procedures based on the known hazards of analogous amine compounds.
Hazard Identification: Understanding the Risks
This compound, as an amine, is anticipated to share characteristics with similar chemical structures. Based on data from related compounds like isobutylamine and 2-phenylethylamine, it is crucial to handle this substance as a hazardous material with the following potential characteristics[1][2]:
-
Flammability: Likely a flammable liquid that requires strict control of ignition sources[1].
-
Toxicity: Expected to be toxic if swallowed[2].
-
Corrosivity: Amines are often corrosive and can cause severe skin burns and eye damage[1][2].
Due to these intrinsic hazards, this compound waste must be managed as regulated hazardous waste in compliance with federal, state, and local regulations, such as those outlined by the U.S. Environmental Protection Agency (EPA)[3][4][5].
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn to mitigate exposure risks.
Recommended PPE:
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile, neoprene) | To prevent skin contact and potential burns[2]. |
| Eye Protection | Safety goggles and a face shield | To protect against splashes that can cause severe eye damage[1]. |
| Lab Coat | Chemical-resistant and flame-retardant | To protect the body from splashes and in case of fire. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of potentially harmful vapors[1]. |
Spill Management: Immediate and Controlled Response
Accidental spills require a swift and safe response to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large, evacuate the lab[1].
-
Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment[1].
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the liquid[1]. Do not use combustible materials like paper towels.
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, compatible waste container[1].
-
Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
Waste Collection and Storage: A Systematic Approach
Proper segregation and storage of chemical waste are paramount to preventing dangerous reactions and ensuring safe handling.
Key Principles for Waste Management:
-
Dedicated Waste Containers: Use a designated, properly labeled hazardous waste container for this compound waste. The container must be compatible with the chemical and have a secure, tight-fitting lid[6][7][8]. The original container is often the best choice for waste accumulation[7].
-
Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the associated hazards (e.g., Flammable, Corrosive, Toxic)[6][8].
-
Segregation is Critical: Never mix this compound waste with other chemical waste streams, especially incompatible materials like acids and oxidizing agents, to prevent violent reactions[6][7].
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources[6][9]. The storage area should have secondary containment to capture any potential leaks[7][10].
-
Accumulation Time: Adhere to institutional and regulatory limits on the amount of time hazardous waste can be stored in the laboratory before being collected for disposal[11].
Workflow for Segregation and Storage of this compound Waste
Caption: Decision workflow for handling and segregating this compound waste.
Final Disposal Procedures: The Last Responsible Step
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company. Laboratory personnel are responsible for ensuring the waste is properly prepared for pickup.
Step-by-Step Disposal Protocol:
-
Engage a Professional Disposal Service: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal vendor. Contact your EHS office to schedule a waste pickup[6].
-
Ensure Proper Packaging: Confirm that the waste container is in good condition, properly labeled, and securely sealed[8].
-
Documentation: Complete all necessary waste disposal forms or manifests as required by your institution and the disposal vendor. This documentation is a legal record of the waste's journey from generation to final disposal.
-
Never Use Sink or Trash Disposal: Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash[12]. This can lead to environmental contamination and dangerous chemical reactions in the plumbing.
-
Empty Container Management: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[12]. After rinsing, the container can be managed according to your institution's specific procedures for empty chemical containers.
Overall Disposal Workflow
Caption: The lifecycle of this compound waste from generation to final disposal.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity.
References
- Sigma-Aldrich. (2025, April 28).
- Fisher Scientific. (2009, September 11).
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Physikalisch-Technische Bundesanstalt.
- U.S. Environmental Protection Agency. (2026, April 15). Waste, Chemical, and Cleanup Enforcement.
- Echemi. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- Daniels Health. (2026, May 21).
- Diplomata Comercial. (2026, April 10). Amine Usage Guidelines for High-Purity Amines in Industry.
- Weill Cornell Medicine. EHS Program Manual 5.2 - Waste Disposal Procedure.
- CDH Fine Chemical. (n.d.).
- Wikipedia. (n.d.).
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- Vanderbilt University Medical Center. (2023, October).
- CSIR IIP.
- University of Pennsylvania. Laboratory Chemical Waste Management Guidelines.
- University of Maryland. EPA Hazardous Waste Codes.
- ChemicalBook. (2026, July 5).
- Ace Waste. (n.d.).
- U.S. Environmental Protection Agency. (2025, November 25).
- Purdue University. Guidelines: Handling and Disposal of Chemicals.
- C&EN. (2024, August 30).
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. vumc.org [vumc.org]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. danielshealth.com [danielshealth.com]
- 11. epa.gov [epa.gov]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Navigating the Safe Handling of (2-Ethylphenyl)isobutylamine: A Guide to Personal Protective Equipment
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory environment. The handling of novel or specialized chemical compounds, such as (2-Ethylphenyl)isobutylamine, demands a meticulous and informed approach to personal protection. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to instill a culture of safety and operational excellence. Our aim is to empower you with the knowledge to not just follow protocols, but to understand the critical reasoning that underpins them, ensuring a self-validating system of laboratory safety.
Hazard Profile of this compound: An Evidence-Based Assessment
Inferred Hazard Statements:
This presumptive hazard profile dictates a stringent PPE protocol to mitigate risks of exposure through dermal contact, inhalation, and ocular contact.
Core Personal Protective Equipment (PPE) Ensemble
The selection of appropriate PPE is the cornerstone of safe chemical handling. For this compound, a comprehensive ensemble is required.
Hand Protection: The First Line of Defense
Rationale: Amines can be readily absorbed through the skin and can cause severe chemical burns.[3] Therefore, the selection of appropriate gloves is critical.
Recommended Gloves:
-
Material: Chemical-impermeable gloves are mandatory.[1] Nitrile gloves are a common and effective choice for many organic compounds. However, for prolonged or high-exposure scenarios, consider heavier-duty options like butyl rubber or Viton™ gloves.
-
Inspection and Technique: Always inspect gloves for tears or punctures before use. Employ the "double-gloving" technique for added protection during high-risk procedures. Gloves should be removed by carefully turning them inside out and disposed of as hazardous waste.[5] Hands should be thoroughly washed after glove removal.[5]
Eye and Face Protection: Shielding Against Irreversible Damage
Rationale: The corrosive nature of amines poses a significant threat to the eyes, potentially leading to serious and irreversible damage.[2]
Recommended Protection:
-
Primary Protection: Chemical splash goggles that provide a complete seal around the eyes are essential.[6] Standard safety glasses do not offer adequate protection from splashes.[6]
-
Secondary Protection: A full-face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[7]
Body Protection: A Barrier Against Contamination
Rationale: To prevent skin contact from splashes or spills, appropriate body protection is necessary.
Recommended Attire:
-
A chemical-resistant laboratory coat is the minimum requirement.
-
For larger scale operations or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[7]
-
Ensure that clothing is made of a material that is resistant to the chemical being handled.
Respiratory Protection: Safeguarding Against Inhalation Hazards
Rationale: The vapors of amines can be harmful if inhaled, causing respiratory irritation.[3]
Recommended Protection:
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][8]
-
Respirator Selection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A NIOSH-approved respirator with cartridges appropriate for organic vapors should be used.[9][10] The specific type of respirator will depend on the concentration of the airborne contaminant.[9]
Procedural Discipline: Donning, Doffing, and Disposal
A disciplined, step-by-step approach to the use of PPE is as crucial as the equipment itself.
Donning Procedure
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Body Protection: Don the laboratory coat, ensuring it is fully buttoned. If required, put on a chemical-resistant apron or coveralls.
-
Respiratory Protection: If a respirator is necessary, perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure warrants it.
-
Hand Protection: Don the first pair of gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, don the second pair over the first.
Doffing Procedure (to minimize cross-contamination)
-
Outer Gloves: Remove the outer pair of gloves (if double-gloved) by peeling them off from the cuff, turning them inside out.
-
Face and Eye Protection: Remove the face shield and goggles from the back of the head.
-
Body Protection: Unbutton the lab coat and remove it by folding it inward, avoiding contact with the contaminated exterior.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
All disposable PPE, including gloves and any contaminated lab coats or aprons, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[7]
Emergency Protocols: Preparedness for the Unexpected
In the event of an exposure or spill, immediate and decisive action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing while under an emergency shower. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Spill Response: Evacuate the immediate area. If the spill is small, and you are trained and equipped to handle it, use an inert absorbent material to contain the spill.[3] For larger spills, or if you are not equipped to handle it, evacuate the area and contact your institution's emergency response team.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
Summary of Recommended PPE
| Protection Type | Minimum Requirement | Enhanced Protection (High Risk Scenarios) |
| Hand | Single pair of chemical-impermeable gloves (e.g., Nitrile) | Double-gloving with Nitrile or heavier-duty gloves (e.g., Butyl rubber) |
| Eye/Face | Chemical splash goggles | Chemical splash goggles and a full-face shield |
| Body | Chemical-resistant laboratory coat | Chemical-resistant apron or coveralls over lab coat |
| Respiratory | Work in a certified chemical fume hood | NIOSH-approved respirator with organic vapor cartridges |
By adhering to these guidelines, you are not only ensuring your personal safety but also upholding the highest standards of scientific integrity and professional responsibility.
References
-
3M. (n.d.). PPE Solutions for Chemical Industries - Worker Health & Safety. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Ethylamine. Retrieved from [Link]
-
New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Isobutylamine. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Chem Service. (2015). Safety Data Sheet - Isobutylamine. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Worker Exposures to Volatile Amines. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Isobutane. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - n-Butylamine. Retrieved from [Link]
-
Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2016). NIOSH Pocket Guide to Chemical Hazards - Isobutane. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry. Retrieved from [Link]
-
University of Colorado Boulder. (2019). NIOSH Table 1, 2 & 3. Environmental Health & Safety. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. safety.rochester.edu [safety.rochester.edu]
- 6. hsa.ie [hsa.ie]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethylamine [cdc.gov]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
